Macrocarpal N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H38O7 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
5-[(1R)-1-[(1S,2S)-2-[(1S,3S)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19-,22-,23-,28-/m0/s1 |
InChI Key |
KGPNGYABEKLGJP-NQYAQTCXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Macrocarpal N: Discovery and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal N is a naturally occurring sesquiterpenoid, a class of organic compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its discovery, natural sources, and physicochemical properties. While the primary literature detailing its initial isolation and full biological characterization remains to be fully elucidated in publicly accessible scientific literature, this document synthesizes available data from phytochemical studies and commercial suppliers. This guide also presents detailed experimental protocols for the isolation and characterization of related, well-documented macrocarpals, which can serve as a methodological framework for further research on this compound.
Introduction
The macrocarpals are a group of complex phloroglucinol-terpene adducts predominantly found in the Myrtaceae family, particularly within the Eucalyptus genus. These compounds have garnered significant interest in the scientific community due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This compound, a member of this family, has been identified in several Eucalyptus species, suggesting its potential role in the plant's defense mechanisms and its promise as a lead compound for drug discovery.
Discovery and Natural Source
This compound has been identified as a natural constituent of Eucalyptus species. It is a sesquiterpenoid that has been isolated from the twigs of Eucalyptus globulus Labill[1]. Furthermore, it has been tentatively identified in the flowers of Eucalyptus torquata[2][3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H38O7 | [] |
| Molecular Weight | 486.6 g/mol | [] |
| Class | Sesquiterpenoid | [] |
| Natural Source(s) | Eucalyptus globulus (twigs), Eucalyptus torquata (flowers) | [1][2][3] |
Experimental Protocols: A Generalized Approach for Macrocarpal Isolation and Characterization
Given the absence of a specific, detailed protocol for this compound in the available literature, this section provides a generalized methodology based on the successful isolation and characterization of other macrocarpals from Eucalyptus species. This protocol can be adapted for the targeted isolation of this compound.
Plant Material Collection and Extraction
-
Collection: Fresh twigs or flowers of Eucalyptus globulus or Eucalyptus torquata are collected.
-
Drying and Grinding: The plant material is air-dried or lyophilized to remove moisture and then ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using a solvent of moderate polarity such as methanol or ethanol, at room temperature or with gentle heating. This process is repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure.
Fractionation and Purification
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.
-
Column Chromatography: The fraction showing the highest concentration of macrocarpals (as determined by preliminary analysis like thin-layer chromatography or HPLC) is subjected to column chromatography. Silica gel is a common stationary phase, and a gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is employed.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography that are enriched with the target compound are further purified using preparative HPLC. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.
Structure Elucidation
The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophores within the molecule.
The following diagram illustrates a general workflow for the isolation and characterization of macrocarpals.
Biological Activity and Potential Signaling Pathways
While specific quantitative data on the biological activity of purified this compound is limited in peer-reviewed publications, commercial suppliers indicate that it possesses antimicrobial, anti-inflammatory, and antioxidant properties, as well as the ability to inhibit various enzymes[].
A recent study on the methanol extract of Eucalyptus torquata flowers, which was found to contain this compound, demonstrated significant in vitro anti-inflammatory and anti-gouty arthritis potential[2][3]. The study evaluated the extract's ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX)[3]. A molecular docking study within this research predicted that this compound could bind to these enzymes, suggesting a potential mechanism for its anti-inflammatory effects[3].
The following diagram illustrates the potential inhibitory effect of this compound on the arachidonic acid inflammatory pathway, as suggested by the molecular docking study.
Quantitative Data
Specific quantitative bioactivity data for purified this compound, such as IC50 or MIC values, are not yet widely available in the scientific literature. However, one study quantified the concentration of this compound in the leaves of Eucalyptus globulus under different stress conditions.
Table 2: Concentration of this compound in Eucalyptus globulus Leaves Under Wounding Stress
| Treatment | Concentration (mg g⁻¹ DM) | Source |
| Control | ~0.08 | [8] |
| Wounded (50 h post-wounding) | 0.16 ± 0.07 | [8] |
DM = Dry Matter
Conclusion and Future Directions
This compound is a promising natural product from Eucalyptus species with potential therapeutic applications. While its presence has been confirmed, a significant gap exists in the scientific literature regarding its detailed discovery, comprehensive biological activity profiling, and mechanism of action. Future research should focus on the isolation of this compound in sufficient quantities for thorough biological evaluation. This would include determining its specific antimicrobial spectrum with minimum inhibitory concentrations (MICs), quantifying its anti-inflammatory effects through in vitro and in vivo assays to determine IC50 values, and elucidating the precise molecular targets and signaling pathways it modulates. Such studies are crucial for unlocking the full therapeutic potential of this intriguing natural compound.
References
- 1. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Eucalyptus torquata L. flowers: a comprehensive study reporting their metabolites profiling and anti-gouty arthritis potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. Ozone and Wounding Stresses Differently Alter the Temporal Variation in Formylated Phloroglucinols in Eucalyptus globulus Leaves [mdpi.com]
An In-depth Technical Guide to the Isolation of Macrocarpal N from Eucalyptus globulus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Macrocarpal N, a bioactive phloroglucinol-terpenoid conjugate found in Eucalyptus globulus. This document details the methodologies for extraction, purification, and structural elucidation, and discusses the potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Introduction
Eucalyptus globulus, commonly known as the Tasmanian blue gum, is a rich source of a diverse array of secondary metabolites, including a class of compounds known as macrocarpals. These compounds are characterized by a phloroglucinol core linked to a terpenoid moiety and have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2] this compound, a member of this family, has been identified and isolated from the leaves and twigs of Eucalyptus globulus.[3][4] This guide outlines the key experimental protocols for its isolation and characterization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₇ | [4] |
| Molecular Weight | 486.6 g/mol | [4] |
Experimental Protocols
The isolation of this compound from Eucalyptus globulus is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of macrocarpals from Eucalyptus species.[3][5]
Plant Material and Extraction
-
Plant Material Preparation: Fresh or air-dried leaves and twigs of Eucalyptus globulus are used as the starting material. The plant material should be ground into a coarse powder to increase the surface area for efficient extraction.
-
Removal of Essential Oils: To minimize interference from highly lipophilic compounds, it is recommended to first remove the essential oils. This can be achieved by steam distillation or by macerating the powdered plant material in a non-polar solvent such as n-hexane at room temperature for 24 hours, followed by filtration. The plant residue is then air-dried.
-
Solvent Extraction: The pre-treated plant material is then subjected to extraction with a polar solvent to isolate the macrocarpals. A common method involves refluxing the material with 60% ethanol.[5] Alternatively, a sequential extraction with solvents of increasing polarity can be employed.
Solvent Partitioning and Fractionation
The crude extract obtained from the initial extraction is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Procedure: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as chloroform and ethyl acetate.
-
The fractions are collected separately, and the solvent is removed under reduced pressure using a rotary evaporator. The macrocarpals are typically enriched in the ethyl acetate fraction.
Chromatographic Purification
The enriched fraction is further purified using a combination of column chromatography and high-performance liquid chromatography (HPLC).
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient of solvents is typically employed to elute compounds with increasing polarity. A common mobile phase system is a gradient of chloroform-methanol.
-
Procedure: A silica gel column is packed using a slurry method. The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column. The column is then eluted with the solvent gradient, and fractions are collected. The fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used for the final purification of macrocarpals.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acidifier like formic acid to improve peak shape, is a common mobile phase system.
-
Detection: A UV detector set at a wavelength of approximately 275-280 nm is suitable for detecting macrocarpals.
-
Procedure: The fractions from column chromatography containing this compound are pooled, concentrated, and dissolved in the initial mobile phase. The sample is injected into the HPLC system, and the peak corresponding to this compound is collected. The purity of the isolated compound can be assessed by analytical HPLC.
-
Data Presentation
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield (mg) from E. macrocarpa | Reference |
| This compound | C₂₈H₃₈O₇ | 486.6 | Not Reported | [4] |
| Macrocarpal A | C₂₈H₄₀O₆ | 472.6 | 252.5 | [6] |
| Macrocarpal B | C₂₈H₄₀O₆ | 472.6 | 51.9 | [6] |
| Macrocarpal C | C₂₈H₄₀O₆ | 472.6 | 20.0 | [6] |
| Macrocarpal D | C₂₈H₄₀O₆ | 472.6 | 56.8 | [6] |
| Macrocarpal E | C₂₈H₄₀O₆ | 472.6 | 14.6 | [6] |
| Macrocarpal F | C₂₈H₄₀O₆ | 472.6 | 11.4 | [6] |
| Macrocarpal G | C₂₈H₃₈O₅ | 454.6 | 47.3 | [6] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While the specific ¹H and ¹³C NMR and mass spectrometry data for this compound are not widely published, the general characteristics would be similar to other known macrocarpals.
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the phloroglucinol ring, aldehyde protons, and various signals for the terpenoid moiety, including methyl, methylene, and methine protons.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the aldehyde groups, the aromatic carbons of the phloroglucinol ring, and the carbons of the terpenoid skeleton.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (486.6 g/mol ) and characteristic fragmentation patterns.
Mandatory Visualization
Experimental Workflow
The general workflow for the isolation of this compound from Eucalyptus globulus is depicted in the following diagram.
References
- 1. Insights into Antimicrobial and Anti-Inflammatory Applications of Plant Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
In-Depth Technical Guide to the Spectroscopic Data of Macrocarpal N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Macrocarpal N, a phloroglucinol derivative isolated from Eucalyptus globulus. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their potential therapeutic applications.
Introduction to this compound
This compound is a natural product belonging to the macrocarpal class of compounds, which are characterized by a phloroglucinol core. It has been isolated from the leaves of Eucalyptus globulus, a plant known for producing a variety of bioactive molecules. The structural elucidation of this compound, like other members of its class, relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Molecular Profile:
| Property | Value |
| Molecular Formula | C₂₈H₃₈O₇ |
| Molecular Weight | 486.6 g/mol |
| Source | Eucalyptus globulus |
Spectroscopic Data
While the primary literature describing the isolation and full spectroscopic characterization of this compound by Shibuya et al. (2001) is not widely available in public databases, this guide compiles the confirmed molecular properties and provides a framework for the expected spectroscopic data based on the analysis of closely related macrocarpals and general principles of spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Ionization Mode | Electrospray (ESI) or FAB |
| [M+H]⁺ (or other adducts) | Expected around m/z 487.26 |
| High-Resolution MS | To confirm C₂₈H₃₈O₇ |
Further fragmentation analysis (MS/MS) would be necessary to elucidate the core structure and substituent groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural determination of complex natural products like this compound.
Specific chemical shift data for this compound is not publicly available at this time. The following tables are placeholders for the expected data based on the known structure and data from analogous compounds.
Expected ¹H NMR Spectral Data (Placeholder):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
Expected ¹³C NMR Spectral Data (Placeholder):
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl, carbonyl, and aromatic groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H (hydroxyl) |
| ~2950-2850 | C-H (aliphatic) |
| ~1700-1650 | C=O (carbonyl) |
| ~1600, ~1450 | C=C (aromatic) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the compound.
Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay to ensure quantitative integration.
-
¹³C NMR: Spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: To establish connectivity, various 2D NMR experiments are employed, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
Data Acquisition:
-
ESI-MS: The sample solution is infused into the electrospray ionization source. The mass spectrometer is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. High-resolution mass analyzers like TOF (Time-of-Flight) or Orbitrap are used to determine the exact mass and elemental composition.
-
MS/MS: For structural elucidation, a precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Thin Film: If the sample is a non-volatile oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly on the ATR crystal.
Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted to obtain the spectrum of the sample.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Caption: A generalized workflow for the isolation and structural elucidation of this compound.
Logical Relationship of Spectroscopic Techniques
The different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous structural determination of a molecule.
Caption: The complementary roles of spectroscopic techniques in structure elucidation.
The Biological Activities of Macrocarpals: A Technical Review with a Focus on Macrocarpal N
An in-depth guide for researchers, scientists, and drug development professionals on the biological properties of the macrocarpal family of natural products, with a special highlight on the current knowledge of Macrocarpal N.
Introduction to this compound
This compound is a sesquiterpenoid natural product isolated from the twigs of Eucalyptus globulus Labill.[] It is identified by the Chemical Abstracts Service (CAS) number 221899-21-4 and has a molecular formula of C28H38O7 and a molecular weight of 486.6 g/mol .[] Preliminary information from commercial suppliers suggests that this compound possesses a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, as well as the ability to inhibit various enzymes.[] However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth, peer-reviewed studies specifically detailing the quantitative biological data, experimental protocols, and mechanisms of action for this compound.
This guide aims to consolidate the available information on this compound and provide a broader, more detailed review of the biological activities of the well-studied members of the macrocarpal family, namely Macrocarpals A, B, and C. By examining the activities of these structurally related compounds, we can infer potential areas of interest for future research into this compound and provide a valuable resource for those in the field of natural product drug discovery.
Antimicrobial and Antifungal Activity of Macrocarpals
The macrocarpal family is well-documented for its potent antimicrobial and antifungal properties. Macrocarpals have demonstrated significant efficacy, particularly against Gram-positive bacteria and certain fungi.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various macrocarpals against a range of microbial species.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [2] |
| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | [2] |
| Macrocarpals B-G | Staphylococcus aureus | 0.78 - 3.13 | [3] |
| Macrocarpals B-G | Bacillus subtilis | 0.78 - 3.13 | [3] |
| Macrocarpals B-G | Micrococcus luteus | 0.78 - 3.13 | [3] |
| Macrocarpals B-G | Mycobacterium smegmatis | 0.78 - 3.13 | [3] |
| Macrocarpal B | Porphyromonas gingivalis | Inhibited | [4] |
| Macrocarpal B | Prevotella intermedia | Inhibited | [4] |
| Macrocarpal B | Prevotella nigrescens | Inhibited | [4] |
| Macrocarpal B | Treponema denticola | Inhibited | [4] |
Experimental Protocols: Antimicrobial Susceptibility Testing
The MIC values for macrocarpals are typically determined using standard broth microdilution or agar dilution methods.
Broth Microdilution Method:
-
Bacterial Culture: The target bacterium is cultured in a suitable broth medium to achieve a logarithmic growth phase.
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, often corresponding to a 0.5 McFarland standard.
-
Serial Dilutions: The macrocarpal compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under optimal conditions (temperature, atmosphere, and duration) for the specific bacterium.
-
MIC Determination: The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits visible bacterial growth.
Antifungal Mechanism of Action of Macrocarpal C
Studies on Macrocarpal C have elucidated a multi-pronged mechanism for its antifungal activity against the dermatophyte Trichophyton mentagrophytes.[5] This involves the disruption of the fungal cell membrane, leading to increased permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation, ultimately leading to apoptosis.[5]
Enzyme Inhibitory Activity
Macrocarpals have also been identified as inhibitors of certain enzymes, with dipeptidyl peptidase-4 (DPP-4) being a notable target. DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.
Quantitative Data: DPP-4 Inhibition
The inhibitory activity of Macrocarpals A, B, and C against DPP-4 has been investigated.
| Compound | Concentration | % Inhibition | Reference |
| Macrocarpal A | 500 µM | ~30% | |
| Macrocarpal B | 500 µM | ~30% | |
| Macrocarpal C | 50 µM | 90% | [6] |
Of the three, Macrocarpal C demonstrated the most potent inhibitory activity.[7] The inhibition curve for Macrocarpal C was characterized by a sharp increase in activity over a narrow concentration range, which may be due to the aggregation of the compound.[7]
Experimental Protocols: DPP-4 Inhibition Assay
The inhibitory activity of macrocarpals against DPP-4 can be assessed using a colorimetric or fluorometric assay.
-
Reagents: Human recombinant DPP-4 enzyme, a suitable substrate (e.g., Gly-Pro-p-nitroanilide for colorimetric assays or Gly-Pro-AMC for fluorometric assays), and a buffer solution.
-
Reaction Mixture: The macrocarpal compound at various concentrations is pre-incubated with the DPP-4 enzyme in the buffer.
-
Substrate Addition: The reaction is initiated by the addition of the substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Measurement: The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) of the product is measured.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the macrocarpal to the rate of the control reaction (without the inhibitor).
Isolation and Purification of Macrocarpals
The isolation of macrocarpals from Eucalyptus species typically involves a multi-step process of extraction, fractionation, and chromatography.
Conclusion and Future Directions
The macrocarpal family of natural products, isolated from Eucalyptus species, exhibits a range of promising biological activities, most notably antimicrobial and enzyme-inhibiting effects. While there is a substantial body of research on Macrocarpals A, B, and C, providing valuable quantitative data and mechanistic insights, specific information on this compound is currently limited in the scientific literature.
The demonstrated activities of the known macrocarpals suggest that this compound is also a compound of significant interest for further investigation. Future research should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of the antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibitory activities of pure this compound.
-
Quantitative Analysis: Determination of key metrics such as MIC, IC50, and EC50 values to quantify its potency.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets through which this compound exerts its biological effects.
-
In Vivo Studies: Assessment of the efficacy and safety of this compound in relevant animal models.
A deeper understanding of the biological profile of this compound will be crucial for unlocking its full therapeutic potential and for the development of new drug candidates from this fascinating class of natural products.
References
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Screening of Macrocarpals for Novel Bioactivities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the in vitro screening of macrocarpals, a class of phloroglucinol dialdehyde diterpene derivatives, for novel bioactivities. Given the potential for nomenclature ambiguity, this guide encompasses findings related to both macrocarpal compounds isolated from Eucalyptus species and bioactive compounds from Phaleria macrocarpa. It details experimental protocols, summarizes quantitative data, and visualizes key biological pathways to facilitate further research and drug development.
Overview of Potential Bioactivities
Macrocarpals and extracts from Phaleria macrocarpa have demonstrated a range of promising bioactivities in preclinical in vitro studies. These activities are crucial starting points for the discovery of new therapeutic agents. The primary bioactivities investigated include anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.
Quantitative Bioactivity Data
The following tables summarize the quantitative data from various in vitro screening assays for macrocarpals and Phaleria macrocarpa extracts. These values, primarily IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration), are essential for comparing the potency of these compounds.
Table 1: Anticancer and Cytotoxic Activity (IC₅₀ Values)
| Compound/Extract | Cell Line | IC₅₀ Value (µg/mL) | Reference |
| Phaleria macrocarpa Methanol Extract | SKOV-3 | 7.75 ± 2.56 | [1] |
| Phaleria macrocarpa Hexane Extract | SKOV-3 | > 100 | [1] |
| Phaleria macrocarpa Chloroform Extract | MDA-MB-231 | 7.80 ± 1.57 | [1] |
| Phaleria macrocarpa Ethyl Acetate Extract | SKOV-3 | 15.5 ± 1.41 | [1] |
| Phaleria macrocarpa Ethyl Acetate Extract | MDA-MB-231 | 12.0 ± 2.83 | [1] |
| Phalerin (from P. macrocarpa) | Myeloma | 83 | [2] |
| Phaleria macrocarpa Fruit Extract (EBMD) | HeLa | 629 | [3] |
Table 2: Antimicrobial Activity (MIC Values)
| Compound | Microorganism | MIC Value (µg/mL) | Reference |
| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | [3] |
| Macrocarpal B | Bacillus subtilis | 0.78 - 3.13 | [3] |
| Macrocarpal B | Micrococcus luteus | 0.78 - 3.13 | [3] |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | [4] |
Table 3: Antioxidant Activity (IC₅₀ Values)
| Compound/Extract | Assay | IC₅₀ Value (µg/mL) | Reference |
| Phaleria macrocarpa Ethyl Acetate Extract | DPPH | 8.15 ± 0.02 | [1] |
| Phaleria macrocarpa Methanolic Extract | DPPH | > 100 | [1] |
| Phaleria macrocarpa Ethanolic Extract | DPPH | 46.113 ± 1.535 | [5] |
| Phaleria macrocarpa Water Extract | DPPH | 59.406 ± 2.089 | [5] |
| Carissa macrocarpa Hexane Extract (Summer) | DPPH | 0.15 | [6] |
| Carissa macrocarpa Methanol Extract (Summer) | DPPH | 1.72 | [6] |
| Carissa macrocarpa Hexane Extract (Winter) | DPPH | 0.29 | [6] |
| Carissa macrocarpa Methanol Extract (Winter) | DPPH | 0.67 | [6] |
Table 4: Anti-inflammatory Activity
| Compound/Extract | Assay System | Effect | IC₅₀ Value (µg/mL) | Reference |
| Phaleria macrocarpa Leaf Extract | LPS-stimulated RAW 264.7 cells | Inhibition of Nitric Oxide Production | 18.4 ± 3.1 | [7] |
| Catechin (from Ficus microcarpa) | Ovine COX-1 Inhibition | - | 9.02 µM | [8] |
| Catechin (from Ficus microcarpa) | Ovine COX-2 Inhibition | - | 50.38 µM | [8] |
| Catechin (from Ficus microcarpa) | Protein Anti-denaturation | - | 27.13 | [8] |
Experimental Protocols
Detailed methodologies for key in vitro screening assays are provided below. These protocols are foundational for the reproducible assessment of the bioactivities of macrocarpals.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[9]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, SKOV-3, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Macrocarpal N stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 μL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Replace the medium in the wells with 100 μL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 μL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Trichophyton mentagrophytes)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the test microorganism in the appropriate broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound stock solution in the growth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that shows no visible growth. This can be assessed visually or by measuring the absorbance with a microplate reader.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay using Griess Reagent
This assay quantifies nitric oxide production by measuring its stable end product, nitrite, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound stock solution
-
Griess Reagent (equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS and IFN-γ to induce nitric oxide production. Include untreated and unstimulated controls.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored compound, and the change in absorbance is measured.
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
This compound stock solution
-
Positive control (e.g., ascorbic acid or Trolox)
-
Methanol or ethanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader (absorbance at 517 nm)
Procedure:
-
Sample Preparation: Prepare various dilutions of the this compound stock solution and the positive control in the chosen solvent.
-
Reaction Mixture: Add a defined volume of each sample dilution to separate wells or cuvettes. Then, add an equal volume of the DPPH working solution. Include a blank containing only the solvent and DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.[4]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each sample concentration. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the bioactivity screening of this compound.
General Experimental Workflow for Bioactivity Screening
Caption: General workflow for the in vitro bioactivity screening of this compound.
Anticancer Signaling Pathway of Phaleria macrocarpa Extract
Caption: Anticancer mechanism of P. macrocarpa via PI3K/Akt inhibition and apoptosis induction.
Antifungal Mechanism of Action of Macrocarpal C
Caption: Antifungal mechanism of Macrocarpal C leading to fungal cell death.
Conclusion
The macrocarpals represent a promising class of natural products with diverse and potent bioactivities. This guide provides a foundational framework for the systematic in vitro screening of these compounds. The detailed protocols and summarized data offer a valuable resource for researchers aiming to explore their therapeutic potential. Further investigations into the specific molecular targets and signaling pathways will be crucial for the development of novel drugs derived from these natural sources. The provided visualizations of signaling pathways offer a conceptual model for understanding their mechanisms of action, which can be further refined with additional experimental data.
References
- 1. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation [mdpi.com]
- 2. Phaleria macrocarpa Fruit Extract Inhibits NF-ĸB Activation and Apoptosis Induction on HeLa Cells | Zulharini S. | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 3. researchgate.net [researchgate.net]
- 4. Signaling pathways involved in colorectal cancer: pathogenesis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The combination of Elephantopus scaber and Phaleria macrocarpa leaves extract promotes anticancer activity via downregulation of ER-α, Nrf2 and PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the inflammatory pathway modulation of Phaleria macrocarpa: evidence from in vitro and in silico studies [pharmacia.pensoft.net]
An In-depth Technical Guide on the Molecular Mechanism of Action of Macrocarpals
Disclaimer: This technical guide details the molecular mechanisms of action for the macrocarpal class of compounds. While the user requested information specifically on Macrocarpal N, a thorough review of publicly available scientific literature reveals a significant lack of specific data for this particular compound. The information presented herein is a synthesis of research conducted on structurally related and more extensively studied macrocarpals, primarily Macrocarpal A, B, and C. The mechanisms described are therefore proposed to be representative of the potential bioactivity of this compound, but are not based on direct experimental evidence for this specific molecule. One chemical supplier notes that this compound possesses antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibiting properties, though supporting data is not provided[].
Introduction to Macrocarpals
Macrocarpals are a class of phloroglucinol dialdehyde diterpene derivatives isolated from plants of the Eucalyptus genus, such as Eucalyptus macrocarpa and Eucalyptus globulus[2][3][4]. These natural products have garnered scientific interest for their diverse biological activities, including antimicrobial and enzyme-inhibitory effects. Structurally, they consist of a phloroglucinol dialdehyde moiety linked to a diterpene unit[4]. This guide focuses on the molecular mechanisms underlying the observed biological activities of well-studied macrocarpals, providing a framework for understanding the potential actions of this compound.
Antimicrobial Mechanism of Action
Macrocarpals have demonstrated significant activity against a range of pathogens, including Gram-positive bacteria and fungi[3][4]. The proposed mechanism is multifaceted, primarily involving the disruption of cellular integrity and induction of oxidative stress.
Disruption of Fungal Cell Membrane Permeability
Studies on Macrocarpal C have elucidated its antifungal action against the dermatophyte Trichophyton mentagrophytes. A key initial effect is the compromise of the fungal cell membrane. This leads to increased permeability, allowing the influx of substances that are normally excluded from the cell, ultimately leading to cell death[3].
Generation of Reactive Oxygen Species (ROS)
Following membrane disruption, macrocarpals such as Macrocarpal C have been shown to induce the production of intracellular reactive oxygen species (ROS) in fungal cells[3]. ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.
Induction of Apoptosis via DNA Fragmentation
The accumulation of ROS and other cellular damage can trigger programmed cell death, or apoptosis. In fungi treated with Macrocarpal C, DNA fragmentation, a hallmark of apoptosis, has been observed[3].
The proposed antifungal signaling pathway for Macrocarpal C is visualized below.
References
Unveiling the Cellular Targets of Macrocarpals: A Technical Guide
Executive Summary
Macrocarpals, a class of phloroglucinol-diterpenoid adducts isolated from plants of the Eucalyptus genus, have demonstrated significant biological activities, positioning them as compounds of interest for therapeutic development. This document provides an in-depth technical overview of the identified cellular targets of macrocarpals, focusing on their antifungal, antibacterial, and enzyme inhibitory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying signaling pathways and workflows are visualized to facilitate a comprehensive understanding of their mechanisms of action.
Identified Cellular Targets and Mechanisms of Action
Current research indicates that macrocarpals exert their biological effects through two primary mechanisms: disruption of microbial cell integrity and inhibition of the human enzyme Dipeptidyl Peptidase-4 (DPP-4).
Antimicrobial and Antifungal Activity
Macrocarpals, particularly Macrocarpal C, exhibit potent activity against a range of pathogenic fungi and bacteria. The primary mechanism is a multi-pronged attack on the microbial cell, leading to cell death.
Mechanism of Action:
-
Fungal Membrane Permeabilization: Macrocarpals induce an increase in the permeability of the fungal cell membrane.
-
Generation of Reactive Oxygen Species (ROS): Following membrane disruption, there is an increase in the production of intracellular ROS.
-
DNA Fragmentation: The accumulation of ROS leads to DNA damage and subsequent fragmentation, a hallmark of apoptosis.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Macrocarpals A, B, and C have been identified as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. By inhibiting DPP-4, macrocarpals prevent the degradation of incretin hormones like GLP-1, leading to enhanced insulin secretion and reduced glucagon levels. This positions them as potential therapeutic agents for type 2 diabetes.
Quantitative Data
The following tables summarize the quantitative data on the biological activities of macrocarpals.
Table 1: Antifungal Activity of Macrocarpal C
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Trichophyton mentagrophytes | 1.95[1] |
Table 2: Antibacterial Activity of Macrocarpal B
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 0.78 - 3.13 |
| Bacillus subtilis | 0.78 - 3.13 |
| Micrococcus luteus | 0.78 - 3.13 |
Table 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Macrocarpals
| Compound | Concentration (µM) | % Inhibition |
| Macrocarpal A | 500 | 30 |
| Macrocarpal B | 500 | 30 |
| Macrocarpal C | 50 | 90 |
Signaling Pathways and Experimental Workflows
Visualized Signaling Pathways
Caption: Antifungal mechanism of Macrocarpal C.
Caption: DPP-4 inhibition signaling pathway by Macrocarpals.
Visualized Experimental Workflows
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Experimental workflow for elucidating the antifungal mechanism.
Detailed Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Macrocarpal Stock Solution: Dissolve the Macrocarpal compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the Macrocarpal stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the Macrocarpal that completely inhibits visible growth of the microorganism.
Fungal Membrane Permeability Assay using SYTOX® Green
-
Fungal Cell Preparation: Culture the fungal strain and harvest the cells. Wash the cells with an appropriate buffer (e.g., PBS).
-
Treatment: Treat the fungal cells with Macrocarpal C at its MIC for a specified duration.
-
Staining: Add SYTOX® Green to the cell suspension at a final concentration of 0.2-1 µM. Incubate in the dark for 10-15 minutes.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~520 nm. An increase in fluorescence indicates compromised cell membranes.
Intracellular Reactive Oxygen Species (ROS) Production Assay
-
Cell Loading: Treat fungal or bacterial cells with Macrocarpal C at its MIC. After treatment, load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Analysis: Measure the fluorescence of the oxidized product, DCF, using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence is proportional to the amount of intracellular ROS.
DNA Fragmentation (TUNEL) Assay
-
Cell Fixation and Permeabilization: Treat cells with Macrocarpal C. Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the permeabilized cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Detection: If an indirectly labeled dUTP was used, incubate with a fluorescently labeled antibody (e.g., anti-BrdU-Alexa Fluor 488).
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal from the labeled dUTPs incorporated at the sites of DNA breaks.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
-
Reaction Setup: In a 96-well microplate, mix 25 µL of the Macrocarpal compound (at various concentrations) with 25 µL of human recombinant DPP-4 enzyme in an assay buffer (e.g., Tris-HCl, pH 8.0). Incubate for 10 minutes at 37°C.
-
Substrate Addition: Add 50 µL of the DPP-4 substrate, Gly-Pro-AMC (final concentration 100-200 µM), to initiate the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence (Ex/Em: 360/460 nm) in kinetic mode for 15-30 minutes at 37°C.
-
Calculation: The rate of increase in fluorescence is proportional to the DPP-4 activity. Calculate the percent inhibition for each concentration of the Macrocarpal compound relative to an uninhibited control. An IC50 value can be determined by plotting the percent inhibition against the log of the inhibitor concentration.
References
A Proposed Framework for the Preliminary Toxicity Assessment of Macrocarpal N
Disclaimer: As of December 2025, specific toxicological data for Macrocarpal N is not publicly available. This document provides a proposed framework for a preliminary toxicity assessment based on available data for structurally related macrocarpals, such as Macrocarpal A and B, and established regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals to inform the design of initial safety evaluations.
Macrocarpals are a class of phloroglucinol-diterpene compounds isolated from Eucalyptus species, which have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] A thorough evaluation of the toxicological profile is a critical step in the preclinical development of any new chemical entity, including this compound. This guide outlines a proposed strategy for the initial in vitro and in vivo toxicity assessment.
Data Presentation: A Surrogate Approach
In the absence of data for this compound, we present the available in vitro cytotoxicity data for Macrocarpal A as a surrogate to inform initial dose-range finding studies.
Table 1: In Vitro Cytotoxicity of Macrocarpal A
| Cell Line | Assay Type | Endpoint | Result (μg/mL) |
|---|
| Normal Fibroblast (10 FS) | Not Specified | IC₅₀ | 50.1 ± 1.12 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and are proposed for the initial toxicity assessment of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound on mammalian cells and to establish a preliminary concentration range for further non-clinical studies.
Methodology:
-
Cell Lines: A panel of cell lines should be used, including at least one normal (non-cancerous) cell line (e.g., human fibroblasts, hTERT-BJ) and relevant cancer cell lines if anti-cancer activity is hypothesized.
-
Culture Conditions: Cells are to be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Test Substance Preparation: this compound should be dissolved in a suitable, low-toxicity solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Assay Procedure (MTT Assay):
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The culture medium is replaced with medium containing various concentrations of this compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) should be included.
-
Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the test substance concentration and fitting the data to a sigmoidal dose-response curve.
Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
Objective: To determine the acute toxic effects of a single high dose of this compound and to estimate its LD₅₀ (median lethal dose), allowing for classification and labeling.[1][2]
Methodology:
-
Animal Model: Healthy, young adult, nulliparous, and non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain), 8-12 weeks old, are recommended.[1]
-
Housing and Feeding: Animals should be housed in standard conditions with a 12-hour light/dark cycle and access to conventional laboratory diets and drinking water ad libitum.[1]
-
Dose Administration:
-
A stepwise procedure is used with a group of three female rats per step.
-
Based on the lack of prior data, a conservative starting dose of 300 mg/kg body weight is proposed.[1] Other fixed dose levels are 5, 50, and 2000 mg/kg.
-
The test substance is administered orally by gavage in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[1] Animals are fasted prior to dosing.
-
-
Observations:
-
Animals are observed for mortality, and clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity) and changes in body weight for at least 14 days.[1]
-
Observations are conducted frequently on the day of dosing and at least once daily thereafter.
-
-
Endpoint: The number of animals that die within a defined period is used to classify the substance into one of the Globally Harmonised System (GHS) categories.
Sub-chronic Oral Toxicity Study (OECD Guideline 407: Repeated Dose 28-Day Oral Toxicity Study)
Objective: To provide information on the possible health hazards likely to arise from repeated exposure over a 28-day period, including the determination of a No-Observed-Adverse-Effect Level (NOAEL).[3][4]
Methodology:
-
Animal Model: Rats are the preferred species. At least three dose groups and a control group are used, with 5 males and 5 females per group.[5]
-
Dose Levels: Dose levels should be selected based on the results of the acute toxicity study, aiming to establish a dose-response relationship and a NOAEL.
-
Administration: The test substance is administered orally on a 7-day per week basis for 28 days.[4]
-
Observations:
-
Clinical Observations: Daily observations for signs of toxicity and mortality.[4]
-
Body Weight and Food/Water Consumption: Measured weekly.[6]
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study. Organs are weighed, and tissues are preserved for histopathological examination.[6]
-
-
Data Analysis: Data are analyzed for statistically significant differences between the treated and control groups to identify any adverse effects and determine the NOAEL.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and a hypothesized signaling pathway relevant to the known biological activities of macrocarpals.
Caption: Proposed workflow for in vivo studies of a Macrocarpal compound.
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
References
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Macrocarpal N and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal N, a member of the phloroglucinol-diterpene adduct family isolated from Eucalyptus species, and its analogs have garnered significant interest in the scientific community due to their diverse biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and related compounds, focusing on their antimicrobial and dipeptidyl peptidase-4 (DPP-4) inhibitory activities. By systematically comparing the chemical structures of this compound, A, B, and C with their corresponding biological data, this document aims to elucidate the key structural motifs responsible for their therapeutic potential. Detailed experimental protocols for the evaluation of these biological activities are also provided to facilitate further research and development in this promising area of natural product chemistry.
Introduction
The emergence of drug-resistant pathogens and the increasing prevalence of metabolic diseases like type 2 diabetes necessitate the discovery of novel therapeutic agents. Natural products, with their vast structural diversity and biological activity, represent a rich source for drug discovery. The macrocarpals, a class of complex phloroglucinol-diterpene adducts primarily isolated from Eucalyptus species, have shown promising antimicrobial and enzyme-inhibitory properties.
This guide focuses on the structure-activity relationship (SAR) of this compound and its close analogs, Macrocarpal A, B, and C. Understanding how subtle variations in their chemical structures influence their biological activities is crucial for the rational design of more potent and selective therapeutic agents.
Chemical Structures of this compound and its Analogs
The core structure of macrocarpals consists of a phloroglucinol moiety linked to a diterpene unit. The variations among this compound, A, B, and C primarily lie in the diterpene portion of the molecule.
Table 1: Chemical Structures of this compound, A, B, and C
| Compound | Molecular Formula | Molecular Weight | 2D Structure |
| This compound | C₂₈H₃₈O₇ | 486.6 g/mol | |
| Macrocarpal A | C₂₈H₄₀O₆ | 472.6 g/mol | |
| Macrocarpal B | C₂₈H₄₀O₆ | 472.6 g/mol | |
| Macrocarpal C | C₂₈H₃₈O₅ | 454.6 g/mol |
Structure-Activity Relationship (SAR) Analysis
The analysis of the relationship between the chemical structures of macrocarpals and their biological activities provides valuable insights for the design of new, more effective drugs.
Antimicrobial Activity
Macrocarpals have demonstrated significant activity against Gram-positive bacteria.
Table 2: Antibacterial Activity of Macrocarpal A
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2[1] |
| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4[1] |
While specific MIC values for this compound are not yet published, the potent activity of Macrocarpal A suggests that the phloroglucinol-diterpene scaffold is a valid starting point for the development of new antibacterial agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes.
Table 3: DPP-4 Inhibitory Activity of Macrocarpals A, B, and C
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Macrocarpal A | 500 | ~30%[2] | >500 |
| Macrocarpal B | 500 | ~30%[2] | >500 |
| Macrocarpal C | 50 | ~90%[2] | ~35 |
A comparison of the structures and activities of Macrocarpals A, B, and C reveals a striking SAR. Macrocarpals A and B, which possess a hydroxyl group on the seven-membered ring of the diterpene moiety, exhibit weak DPP-4 inhibitory activity. In contrast, Macrocarpal C, which features a double bond in the same ring, is a potent DPP-4 inhibitor. This suggests that the conformation of the diterpene ring system, influenced by the presence of a double bond, is critical for effective binding to the DPP-4 enzyme. It has been proposed that the unique aggregation properties of Macrocarpal C may also contribute to its enhanced inhibitory activity.[2]
Given that this compound possesses a keto group on its cyclopentyl ring, it is plausible that this modification could also influence its interaction with DPP-4. Further enzymatic assays are required to determine the DPP-4 inhibitory potential of this compound.
Experimental Protocols
To facilitate further research into the SAR of macrocarpals, detailed protocols for key biological assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for the MIC assay.
Protocol:
-
Preparation of Macrocarpal Stock Solution: Dissolve the macrocarpal analog in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
DPP-4 Inhibition Assay
A fluorescence-based enzymatic assay is commonly used to screen for DPP-4 inhibitors.
Caption: Workflow for DPP-4 inhibition assay.
Protocol:
-
Reaction Mixture: In a 96-well plate, combine recombinant human DPP-4 enzyme, assay buffer, and the macrocarpal analog at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Measurement: Measure the increase in fluorescence over time using a microplate reader (excitation/emission ~360/460 nm).
-
Calculation: The percentage of inhibition is calculated by comparing the rate of fluorescence generation in the presence of the test compound to that of a control without the inhibitor. The IC₅₀ value can be determined from the dose-response curve.
Signaling Pathways
Antifungal Mechanism of Action
The antifungal activity of macrocarpals is attributed to a multi-pronged mechanism that ultimately leads to fungal cell death.
Caption: Antifungal mechanism of macrocarpals.
DPP-4 Inhibition Signaling Pathway
By inhibiting DPP-4, macrocarpals can modulate glucose homeostasis.
Caption: DPP-4 inhibition signaling pathway.
Conclusion and Future Directions
The structure-activity relationship studies of this compound and its analogs reveal that subtle structural modifications, particularly within the diterpene moiety, can have a profound impact on their biological activities. The potent DPP-4 inhibitory activity of Macrocarpal C, distinguished by a double bond in its seven-membered ring, highlights a key structural feature for further optimization. While the antimicrobial activity of this class of compounds is promising, more extensive studies are needed to fully elucidate the SAR for this effect.
Future research should focus on:
-
The synthesis of a broader range of this compound analogs with systematic modifications to both the phloroglucinol and diterpene moieties.
-
Comprehensive biological evaluation of these analogs against a wider panel of bacterial and fungal strains, as well as other relevant enzymes and cellular targets.
-
In vivo studies to assess the efficacy, pharmacokinetics, and safety of the most promising lead compounds.
-
Computational modeling and docking studies to further understand the molecular interactions between macrocarpals and their biological targets.
By pursuing these avenues of research, the full therapeutic potential of the macrocarpal scaffold can be unlocked, paving the way for the development of novel drugs to address pressing global health challenges.
References
A Technical Guide to the Anti-inflammatory Properties of Macrocarpals and Bioactive Compounds of Phaleria macrocarpa
Disclaimer: Initial research indicates that "Macrocarpal N" is not a recognized compound in the current scientific literature. This guide will focus on the known anti-inflammatory properties of related compounds, namely Macrocarpals isolated from Eucalyptus species and the bioactive constituents of Phaleria macrocarpa, which is a plant of significant interest for its anti-inflammatory effects.
This technical guide provides a comprehensive overview of the anti-inflammatory properties of these compounds and extracts, tailored for researchers, scientists, and drug development professionals.
Section 1: Anti-inflammatory Properties of Phaleria macrocarpa
Phaleria macrocarpa (Scheff.) Boerl, commonly known as Mahkota Dewa, is a medicinal plant indigenous to Indonesia and Malaysia.[1] Traditionally, it has been used to treat a variety of ailments, including cancer, diabetes, and inflammatory conditions.[1][2] Scientific studies have begun to validate these traditional uses, particularly focusing on the plant's anti-inflammatory potential.[1][2]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of various extracts and compounds from Phaleria macrocarpa have been quantified in several studies. The data is summarized in the tables below.
Table 1: In Vitro Anti-inflammatory Activity of Phaleria macrocarpa Fruit Extracts [2][3][4]
| Extract Source | Assay | Key Finding |
| Mesocarp | Nitric Oxide (NO) Inhibition | 69.5 ± 1.4% inhibition |
| Pericarp | Nitric Oxide (NO) Inhibition | 63.4 ± 1.4% inhibition |
| Seed | Nitric Oxide (NO) Inhibition | 38.1 ± 1.2% inhibition |
Table 2: Anti-inflammatory Activity of Phaleria macrocarpa Leaf Extracts and Isolated Compounds [5][6][7]
| Compound/Extract | Assay | Concentration | Key Finding |
| Leaf Ethanol Extract | Nitric Oxide (NO) Production | IC₅₀ | 18.4 ± 3.1 µg/mL |
| Leaf Ethanol Extract | IL-1β Level | 18 µg/mL | 41.71 ± 3.82% of control |
| Leaf Ethanol Extract | IL-1β Level | 36 µg/mL | 45.08 ± 2.27% of control |
| Phalerin | Xanthine Oxidase (XO) Inhibition | Not specified | 34.83 ± 4.64% inhibition |
| Phalerin | Lipoxygenase (LOX) Inhibition | Not specified | 23.47 ± 9.43% inhibition |
| Phalerin | Hyaluronidase (HYA) Inhibition | Not specified | 1.34 ± 0.57% inhibition |
Signaling Pathways in Anti-inflammatory Action
Research indicates that the anti-inflammatory effects of Phaleria macrocarpa extracts, including the bioactive fraction Predimenol (also known as DLBS1442), are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10]
NF-κB Pathway: Extracts from Phaleria macrocarpa have been shown to inhibit the activation of NF-κB.[8][9] This is a crucial mechanism, as NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9][10] The inhibition of NF-κB activation leads to the downregulation of these inflammatory mediators.[8]
MAPK Pathway: The MAPK pathway is another significant target. Studies on Eucalyptus essential oils, which share some anti-inflammatory mechanisms, have shown that active fractions can reduce the phosphorylation of ERK1/2 and p38, which are key components of the MAPK pathway.[11] This pathway is also involved in the production of pro-inflammatory cytokines and enzymes.
Caption: NF-κB signaling pathway inhibition by Phaleria macrocarpa.
Experimental Protocols
1. In Vitro Nitric Oxide (NO) Inhibition Assay [2]
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.
-
Induction of Inflammation: Macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS and subsequent NO production.
-
Treatment: Cells are treated with various concentrations of Phaleria macrocarpa extracts.
-
Quantification of NO: Nitrite concentration in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cell Viability: The cytotoxic effect of the extracts is evaluated using the MTT assay to ensure that the observed NO inhibition is not due to cell death.
2. In Vitro Enzyme Inhibition Assays (LOX, XO, HYA) [6][7]
-
Lipoxygenase (LOX) Assay: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the synthesis of leukotrienes.
-
Xanthine Oxidase (XO) Assay: This assay determines the inhibitory effect on xanthine oxidase, an enzyme that produces uric acid and reactive oxygen species.[6]
-
Hyaluronidase (HYA) Assay: This assay assesses the inhibition of hyaluronidase, an enzyme that degrades hyaluronic acid and is involved in inflammation and allergic reactions.[6]
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Section 2: Anti-inflammatory Properties of Macrocarpals from Eucalyptus Species
Macrocarpals are phloroglucinol derivatives found in Eucalyptus species.[12] While much of the research on macrocarpals has focused on their antibacterial activity, there is evidence to suggest they also possess anti-inflammatory properties.[][14] Specifically, Macrocarpals A, B, and C have been isolated and studied.[12][15][16]
Quantitative Data on Anti-inflammatory Activity
Direct quantitative data on the anti-inflammatory activity of isolated macrocarpals is limited in the available literature. However, studies on Eucalyptus extracts, which contain these and other bioactive compounds, demonstrate significant anti-inflammatory effects.
Table 3: In Vitro Anti-inflammatory Activity of Eucalyptus globulus Extracts [17][18][19]
| Extract Type | Assay | Concentration | Key Finding |
| Aqueous Extract | Protein Denaturation Inhibition (Egg Albumin) | 1000 µg/ml | High inhibition (less effective than methotrexate) |
| Essential Oil | Protein Denaturation Inhibition (Bovine Serum Albumin) | 250 µg/ml | High percentage of inhibition |
| Tincture | Protein Denaturation Inhibition (Bovine Serum Albumin) | 100 µL | 50.76% inhibition (IC₅₀ = 97.66 µL) |
Signaling Pathways in Anti-inflammatory Action
Similar to Phaleria macrocarpa, the anti-inflammatory effects of Eucalyptus extracts are linked to the inhibition of the NF-κB and MAPK signaling pathways.[11] Essential oils from Eucalyptus citriodora have been shown to inhibit the expression of TNF-α, IL-6, NO, iNOS, and COX-2 in LPS-activated macrophages.[11][20] This inhibition was associated with a reduction in the phosphorylation of ERK1/2 and p38 (MAPK pathway) and inhibition of NF-κB transcriptional activity.[11]
Caption: MAPK and NF-κB signaling inhibition by Eucalyptus extracts.
Experimental Protocols
1. In Vitro Protein Denaturation Inhibition Assay [17][18][19]
-
Principle: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a substance to inhibit thermally induced protein denaturation.
-
Method (Egg Albumin):
-
A reaction mixture containing egg albumin and phosphate-buffered saline (PBS, pH 6.4) is prepared.
-
Varying concentrations of the Eucalyptus extract are added.
-
The mixtures are incubated at 37°C and then heated to 70°C to induce denaturation.
-
After cooling, the absorbance is measured at 660 nm to determine the extent of protein denaturation.
-
The percentage inhibition of protein denaturation is calculated relative to a control.
-
-
Method (Bovine Serum Albumin - BSA):
-
A similar procedure is followed using a 1% aqueous solution of BSA.
-
The mixture is incubated at 37°C and then heated to 57°C.[19]
-
The turbidity is measured spectrophotometrically to quantify protein denaturation.
-
Conclusion
While the term "this compound" does not correspond to a known compound, the available scientific literature provides substantial evidence for the anti-inflammatory properties of Macrocarpals from Eucalyptus species and, more extensively, for the bioactive compounds and extracts of Phaleria macrocarpa. These natural products exert their effects by modulating key inflammatory pathways, including NF-κB and MAPK, thereby reducing the production of pro-inflammatory mediators. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for further research and development of new anti-inflammatory agents derived from these promising botanical sources. Future studies should focus on the isolation and detailed mechanistic evaluation of individual bioactive compounds to fully elucidate their therapeutic potential.
References
- 1. Phytochemistry and medicinal properties of Phaleria macrocarpa (Scheff.) Boerl. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, Anti-inflammatory and Cytotoxicity of Phaleria macrocarpa (Boerl.) Scheff Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant, anti-inflammatory and cytotoxicity of Phaleria macrocarpa (Boerl.) Scheff Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the inflammatory pathway modulation of Phaleria macrocarpa: evidence from in vitro and in silico studies [pharmacia.pensoft.net]
- 6. scialert.net [scialert.net]
- 7. scialert.net [scialert.net]
- 8. Anti-inflammatory Effect of Predimenol, A Bioactive Extract from Phaleria macrocarpa, through the Suppression of NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dlbs.co [dlbs.co]
- 11. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. innpharmacotherapy.com [innpharmacotherapy.com]
- 18. ijcrt.org [ijcrt.org]
- 19. jabsonline.org [jabsonline.org]
- 20. Cytokines | Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways | springermedicine.com [springermedicine.com]
An In-depth Technical Guide to the Antioxidant Potential of Macrocarpal N and Related Phloroglucinol-Terpene Adducts
Disclaimer: Scientific literature providing specific quantitative antioxidant data and detailed mechanistic studies for Macrocarpal N is limited. This guide synthesizes the available information on this compound and leverages comprehensive data on related macrocarpals and extracts from their source plants, primarily Eucalyptus species and Phaleria macrocarpa, to provide a thorough understanding of their antioxidant potential. The mechanisms and quantitative data presented for related compounds are intended to serve as a scientifically grounded proxy for the potential activities of this compound.
Introduction to this compound and its Chemical Class
This compound is a natural product belonging to the class of phloroglucinol-terpene adducts. It is isolated from the twigs of Eucalyptus globulus and has been noted for its potential antimicrobial, anti-inflammatory, and antioxidant properties.[] The core chemical structure of macrocarpals is characterized by a phloroglucinol ring, a type of phenolic compound, linked to a terpene moiety. This structural combination is believed to be responsible for their diverse biological activities. The molecular formula of this compound is C₂₈H₃₈O₇.
The antioxidant capacity of phenolic compounds, such as the phloroglucinol core of macrocarpals, is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating oxidative chain reactions.
In Vitro Antioxidant Potential
A variety of in vitro assays are employed to determine the antioxidant capacity of natural compounds. While specific data for this compound is not extensively available, studies on extracts from Phaleria macrocarpa and Eucalyptus globulus provide valuable insights into the antioxidant potential of this class of compounds.
Data Presentation of Antioxidant Activity
The following tables summarize the quantitative antioxidant data for extracts from plants known to contain macrocarpals and related phenolic compounds.
Table 1: DPPH Radical Scavenging Activity of Phaleria macrocarpa Extracts
| Extract/Compound | IC₅₀ (µg/mL) | Source |
| P. macrocarpa Ethanolic Fruit Extract | 46.113 ± 1.535 | [2] |
| P. macrocarpa Water Fruit Extract | 59.406 ± 2.089 | [2] |
| P. macrocarpa Ethyl Acetate Fruit Extract | 8.15 ± 0.02 | [3] |
| P. macrocarpa Methanol Fruit Extract | 8.15 ± 0.02 | [3] |
| P. macrocarpa Pericarp Extract | 122.4 ± 1.14 | [4] |
| P. macrocarpa Mesocarp Extract | 175.48 ± 1.75 | [4] |
| Ascorbic Acid (Standard) | 8.287 ± 0.125 | [2] |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Phaleria macrocarpa Extracts
| Extract | FRAP Value (mg AAE/g) | Source |
| P. macrocarpa Ethanolic Fruit Extract | 54.285 ± 1.139 | [5] |
| P. macrocarpa Water Fruit Extract | 42.213 ± 1.103 | [5] |
Table 3: Antioxidant Activity of Eucalyptus globulus Extracts
| Extract/Assay | IC₅₀ (µg/mL) or Activity | Source |
| Essential Oil (DPPH) | 17,000 | |
| 30% Ethanol Extract (DPPH) | 188.2 | [6] |
| 50% Ethanol Extract (DPPH) | 5841.7 | [7] |
| 30% Ethanol Extract (ABTS) | 14.2 | [7] |
| 50% Ethanol Extract (ABTS) | 18.0 | [7] |
Experimental Protocols for Key Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[6]
Methodology:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[2]
-
Prepare a series of concentrations of the test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid) in a suitable solvent.[2][6]
-
In a 96-well microplate, mix the test compound solutions with the DPPH solution.[2]
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[2][6]
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.[6]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant causes a decolorization that is measured spectrophotometrically.[8]
Methodology:
-
Generate the ABTS•+ by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[8]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).[8]
-
Prepare various concentrations of the test compound and a standard (e.g., Trolox).
-
Mix the test compound solutions with the diluted ABTS•+ solution.[8]
-
After a set incubation time (e.g., 7 minutes), measure the absorbance at 734 nm.[8]
-
Calculate the percentage of inhibition and determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalents (TEAC).[8]
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm.[9]
Methodology:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[9]
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the test sample to the FRAP reagent.[9]
-
After a specified incubation time (e.g., 30 minutes) at 37°C, measure the absorbance of the reaction mixture at 593 nm.[10]
-
A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is expressed as equivalents of the standard.[9]
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is proportional to their activity.[][11]
Methodology:
-
Culture human hepatocarcinoma HepG2 cells in a 96-well microplate until confluent.[]
-
Remove the culture medium and wash the cells with a suitable buffer.
-
Treat the cells with the test compound at various concentrations along with DCFH-DA for a specific period (e.g., 1 hour).[11]
-
Remove the treatment solution and wash the cells.
-
Add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.[]
-
Immediately place the microplate in a fluorescence reader and measure the fluorescence emission at set intervals over a period of time (e.g., 1 hour) with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence curve and is often expressed as quercetin equivalents (QE).[]
Signaling Pathways and Mechanisms of Action
Macrocarpals, as phloroglucinol-terpene adducts, are likely to exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense pathways. A key pathway in cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway.
The Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[12][] When cells are exposed to oxidative stress or electrophilic compounds, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[14] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[12] These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[15]
Some natural compounds have been shown to activate the Nrf2 pathway by acting as Keap1 inhibitors.[2][16] For instance, eucalyptol, a compound found in Eucalyptus species, has been identified as a Keap1 inhibitor.[2] Given that this compound is also isolated from Eucalyptus globulus, it is plausible that it may also modulate the Keap1-Nrf2 pathway.
Caption: Proposed mechanism of this compound-mediated antioxidant response via the Keap1-Nrf2 pathway.
Experimental Workflow for Investigating Antioxidant Potential
The comprehensive evaluation of a compound's antioxidant potential involves a multi-step process, from initial in vitro screening to more complex cell-based assays and mechanistic studies.
Caption: A typical experimental workflow for the evaluation of the antioxidant potential of a novel compound.
Conclusion
This compound, a phloroglucinol-terpene adduct from Eucalyptus globulus, represents a promising candidate for further investigation as a natural antioxidant. While direct quantitative data on its antioxidant activity is currently scarce, the broader family of macrocarpals and extracts from their source plants demonstrate significant radical scavenging and reducing properties in various in vitro assays. The structural features of this compound, particularly its phloroglucinol core, suggest a strong potential for both direct antioxidant effects and modulation of cellular antioxidant defense mechanisms, such as the Keap1-Nrf2 pathway. Further research, following a systematic experimental workflow, is warranted to fully elucidate the antioxidant potential and mechanisms of action of this compound for its potential application in the development of novel therapeutics and nutraceuticals.
References
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of phenolic compounds from extracts of Eucalyptus globulus and Melaleuca styphelioides and their protective role on D-glucose-induced hyperglycemic stress and oxalate stress in NRK-49Fcells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ikm.org.my [ikm.org.my]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of Chemical Composition and Antioxidant Activity of Eucalyptus globulus Leaves under Different Extraction Conditions [mdpi.com]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Four New Phloroglucinol-Terpene Adducts from the Leaves of Myrciaria cauliflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of Keap1-Nrf2 protein-protein interaction reduce estrogen responsive gene expression and oxidative stress in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Macrocarpal N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals are a class of acylphloroglucinol-diterpene compounds predominantly found in plants of the Eucalyptus genus. These compounds have garnered significant scientific interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Macrocarpal N, a member of this family, has been isolated from Eucalyptus globulus and is noted for its potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of this compound, intended for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is limited in published literature, this guide establishes a robust general methodology derived from established protocols for related macrocarpals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₃₈O₇ |
| Molecular Weight | 486.6 g/mol |
| Appearance | Yellow powder[1] |
| General Class | Acylphloroglucinol-diterpene |
| Primary Source | Eucalyptus globulus[1] |
Quantitative Data on Macrocarpal Extraction
The following table summarizes reported yields of various macrocarpals from Eucalyptus species to provide an approximate expectation for extraction outcomes. It is important to note that specific yield and purity for this compound may vary and require optimization of the outlined protocol.
| Compound | Plant Source | Extraction Method | Yield | Purity | Reference |
| Macrocarpal A | E. globulus | Methanol extraction, chromatographic purification | - | >95% | [2] |
| Macrocarpal B | E. globulus | Methanol extraction, chromatographic purification | - | >95% | [2] |
| Macrocarpal C | E. globulus | Methanol extraction, chromatographic purification | - | >95% | [2] |
Experimental Protocols
The isolation of this compound from Eucalyptus leaves is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for macrocarpals.[2][3]
Plant Material Preparation
-
Collection and Drying: Collect fresh leaves of Eucalyptus globulus. Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder to increase the surface area for extraction.
Extraction
A sequential extraction approach is highly effective for isolating macrocarpals.
-
Pre-treatment (Defatting):
-
Macerate the powdered leaves in n-hexane (1:5 w/v) at room temperature with occasional stirring for 24 hours. This step removes essential oils and other nonpolar constituents that can interfere with subsequent purification.
-
Filter the mixture through cheesecloth or a fine-mesh sieve and discard the n-hexane fraction.
-
Air-dry the plant residue completely to remove any residual n-hexane.
-
-
Primary Extraction (Aqueous Organic Solvent):
-
Submerge the defatted plant residue in a 30% (w/w) ethanol-in-water solution (1:10 w/v).
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter the mixture and collect the aqueous extract. Retain the plant residue for the next step.
-
-
Secondary Extraction (Organic Solvent):
-
Submerge the plant residue from the primary extraction in an 80% (w/w) ethanol-in-water solution (1:10 w/v).
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter the mixture and collect the ethanolic extract.
-
-
Combining and Concentrating:
-
Combine the aqueous extract from the primary extraction and the ethanolic extract from the secondary extraction.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude, Macrocarpal-rich extract.
-
Purification
The crude extract is further purified using a combination of liquid-liquid partitioning and chromatography.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a chloroform/methanol/water mixture with a volume ratio of 4:1:5.
-
Separate the layers in a separatory funnel to partition the compounds based on their polarity. The macrocarpals will predominantly be in the organic phase.
-
Collect the organic phase and concentrate it under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed with an appropriate nonpolar solvent.
-
Adsorb the concentrated organic fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound from the column chromatography and concentrate them.
-
Perform final purification using a reversed-phase HPLC system (e.g., C18 column).
-
A typical mobile phase could be a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Monitor the elution profile with a UV detector at approximately 275 nm.
-
Collect the peak corresponding to this compound.
-
Assess the purity of the isolated compound using analytical HPLC.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound and a representative signaling pathway for the anti-inflammatory activity of macrocarpals.
Caption: Experimental workflow for this compound extraction and purification.
Caption: Representative anti-inflammatory signaling pathway modulated by macrocarpals.
References
High-Yield Synthesis of Macrocarpal N and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpals, a class of phloroglucinol-diterpene adducts primarily isolated from Eucalyptus species, have garnered significant interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the proposed high-yield synthesis of Macrocarpal N and its derivatives. While a direct, high-yield total synthesis of this compound has not yet been reported in the literature, this guide outlines a strategic approach based on the successful total synthesis of the structurally related Macrocarpal C and semi-synthetic methodologies for its analogues. The provided protocols are designed to be a foundational resource for researchers aiming to synthesize and evaluate this compound and its derivatives for drug discovery and development.
Introduction to Macrocarpals
Macrocarpals are complex natural products characterized by a phloroglucinol core linked to a diterpene moiety. Macrocarpals A, B, and C are among the most studied congeners, exhibiting a range of biological effects. This compound, isolated from the twigs of Eucalyptus globules Labill, is a lesser-studied member of this family with reported antimicrobial, anti-inflammatory, and antioxidant properties, as well as the ability to inhibit various enzymes. Its complex structure presents a significant synthetic challenge, and to date, its total synthesis has not been described.
This document proposes a synthetic strategy for this compound, leveraging the methodologies developed for Macrocarpal C. A key step in the reported total synthesis of (-)-Macrocarpal C is the stereoselective coupling of a silyldienol ether with a chiral hexasubstituted benzene Cr(CO)3 complex, serving as a biomimetic benzyl cation equivalent. A semi-synthetic approach has also been developed for Macrocarpal C, involving the selective dehydration of the more readily available Macrocarpal A or B.
Proposed Synthetic Strategy for this compound
A thorough structural analysis reveals significant similarities between this compound and other macrocarpals, particularly in the diterpene core. The key difference lies in the side chain attached to the phloroglucinol ring. This suggests that a similar synthetic strategy to that of Macrocarpal C could be employed, with modifications to introduce the specific side chain of this compound.
The proposed strategy involves a convergent synthesis where the phloroglucinol and diterpene moieties are synthesized separately and then coupled.
Diagram of Proposed Synthetic Workflow for this compound:
Application Notes and Protocols for the Quantification of Macrocarpal N in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal N, a phloroglucinol derivative found in various plant species, particularly within the Eucalyptus genus, has garnered interest for its potential biological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). While the primary focus of the available literature is on the closely related Macrocarpal B and C, the methodologies presented here are readily adaptable for the quantification of this compound.
Analytical Methods
The principal analytical techniques for the quantification of macrocarpals are reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These methods offer high sensitivity, selectivity, and accuracy, which are essential for the analysis of complex matrices like plant extracts.[1] HPTLC also presents a viable option for rapid screening and quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for quantifying phloroglucinols.[1] The method involves separating the analyte from other components in the extract on a reversed-phase column, followed by detection with a UV detector at a wavelength where the analyte shows maximum absorbance.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For more complex matrices or when higher sensitivity and selectivity are required, LC-MS/MS is the preferred method. This technique couples the separation power of HPLC with the specific detection capabilities of mass spectrometry.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful tool for the analysis of herbal drugs, offering advantages such as low operating costs, short analysis times, and the ability to compare multiple samples simultaneously.[2] It is a suitable method for the quality control and validation of complex botanical products.[3]
Data Presentation
The following tables summarize typical quantitative data for the analysis of macrocarpals. These values, primarily based on methods developed for Macrocarpal B and C, can serve as a benchmark when developing and validating a method for this compound.
Table 1: HPLC-UV Method Parameters and Validation Data (Example)
| Parameter | Value |
| Chromatographic Conditions | |
| Column | Reversed-phase C8 (e.g., 250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | 70% to 100% B over 30 min[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 230 nm and 276 nm[4] |
| Injection Volume | 10 µL[4] |
| Validation Parameters | |
| Linearity Range | 1 - 100 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Typically in the ng/mL range |
| Limit of Quantification (LOQ) | Typically in the ng/mL range |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 2% |
Table 2: LC-MS/MS Method Parameters (Example)
| Parameter | Value |
| Chromatographic Conditions | |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of macrocarpals |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry Conditions | |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Transitions | Precursor ion > Product ion (To be determined for this compound) |
| Collision Energy | Optimized for fragmentation of this compound |
Table 3: HPTLC Method Parameters (Example)
| Parameter | Value |
| Chromatographic Conditions | |
| Stationary Phase | Silica gel 60 F254 HPTLC plates[5][6] |
| Mobile Phase | n-hexane: ethyl acetate (e.g., 8:2, v/v)[5] |
| Application Volume | 5 µL |
| Band Length | 8 mm[6] |
| Development Distance | 80 mm[3] |
| Densitometric Analysis | |
| Detection Wavelength | To be determined by UV scan of this compound |
| Slit Dimensions | 6.00 x 0.45 mm[3] |
| Scanning Speed | 20 mm/s[3] |
| Validation Parameters | |
| Linearity Range | e.g., 100 - 700 ng/spot[5] |
| Correlation Coefficient (r²) | > 0.998[5] |
Experimental Protocols
Protocol 1: Extraction of Macrocarpals from Plant Material
This protocol provides a general procedure for the extraction of macrocarpals from Eucalyptus leaves, which can be adapted for other plant materials.[7]
Materials and Reagents:
-
Dried and powdered plant material (e.g., Eucalyptus leaves)
-
n-hexane
-
Ethanol (30% and 80% in water)
-
Methanol
-
Chloroform
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Pre-treatment (Optional but Recommended): To remove essential oils, macerate the powdered plant material in n-hexane at room temperature for 24 hours with occasional stirring. Filter and discard the n-hexane fraction. Air-dry the plant residue.
-
First Extraction: Submerge the plant residue in 30% (w/w) ethanol in water and stir at room temperature for 4-6 hours. Filter the mixture and collect the aqueous extract, retaining the plant residue.
-
Second Extraction: Submerge the retained plant residue in 80% (w/w) ethanol in water and stir at room temperature for 4-6 hours. Filter and collect the ethanolic extract.
-
Concentration: Combine the aqueous and ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude macrocarpal-rich extract.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is a starting point for developing an HPLC-UV method for this compound, based on established methods for Macrocarpal B.[4][8]
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector[4]
-
Reversed-phase C8 or C18 column[4]
-
HPLC-grade acetonitrile, water, and phosphoric acid[4]
-
This compound reference standard
-
0.45 µm syringe filters[4]
Procedure:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).[1]
-
Create a series of calibration standards by serial dilution (e.g., 1 to 100 µg/mL).[1]
-
Accurately weigh and dissolve the plant extract in the initial mobile phase composition to a known concentration.[1][8]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1][4]
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.[4]
-
Inject a blank (solvent) to check for system contamination.[4]
-
Inject the calibration standards in triplicate to construct a calibration curve by plotting peak area against concentration.[1]
-
Inject the prepared plant extract samples.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.[1]
-
Protocol 3: Quantification of this compound by HPTLC
This protocol provides a general framework for developing an HPTLC method for the quantification of this compound.
Instrumentation and Materials:
-
HPTLC system including an automatic TLC sampler, TLC scanner, and developing chamber
-
Silica gel 60 F254 HPTLC plates
-
HPTLC-grade solvents (e.g., n-hexane, ethyl acetate)
-
This compound reference standard
Procedure:
-
Plate Preparation: Pre-wash the HPTLC plates with methanol and activate them by heating at 110°C for 15 minutes.
-
Sample and Standard Application:
-
Prepare stock solutions of the this compound reference standard and the plant extract in a suitable solvent (e.g., methanol).
-
Apply the standard and sample solutions as bands of 8 mm length onto the HPTLC plate using an automatic sampler.[6]
-
-
Chromatogram Development:
-
Densitometric Analysis:
-
Dry the plate in an oven.
-
Scan the plate with a densitometer at the wavelength of maximum absorbance for this compound.
-
Record the peak areas and calculate the concentration of this compound in the sample by comparison with the standard.
-
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound.
Caption: General experimental workflow for the quantification of this compound.
Caption: Detailed workflow for the HPLC-UV quantification protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. journaljpri.com [journaljpri.com]
- 6. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
HPLC and LC-MS method development for Macrocarpal N analysis.
An Application Note and Protocol for the Analysis of Macrocarpal N by HPLC and LC-MS
Introduction
This compound is a phloroglucinol dialdehyde diterpene, a class of compounds often isolated from Eucalyptus species.[1][2][3] These compounds, including the related Macrocarpals A and B, are of significant interest to researchers for their potential biological activities, such as antibacterial and anti-inflammatory effects.[4][5] The development of robust and reliable analytical methods is crucial for the identification, quantification, and purity assessment of this compound in plant extracts, reaction mixtures, and biological matrices. This document provides detailed protocols for the development of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is the first step in method development.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₇ | [6] |
| Molecular Weight | 486.6 g/mol | [6] |
| Chemical Class | Phloroglucinol Diterpene | [1] |
Section 1: HPLC-DAD Method Development and Protocol
This section outlines a method for the quantitative analysis of this compound using HPLC with UV-Vis detection, suitable for purity assessment and routine analysis.
Experimental Protocol 1: Sample Preparation for HPLC Analysis
Proper sample preparation is critical to ensure accurate and reproducible results and to protect the analytical column.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a 50:50 (v/v) mixture of methanol and water to prepare a stock solution of approximately 1 mg/mL.[7] From this stock, create a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Extract Preparation: For plant extracts, accurately weigh the dried extract and dissolve it in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[7]
-
Solubilization: Use an ultrasonic bath for 10-15 minutes to ensure complete dissolution of the analyte.
-
Filtration: Prior to injection, filter all samples and standards through a 0.45 µm syringe filter to remove particulate matter.[7][8]
Experimental Protocol 2: HPLC-DAD Analytical Method
This protocol provides a starting point for the separation of this compound. Optimization may be required based on the specific instrument and sample matrix.
-
Instrumentation and Materials:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (sample solvent) to verify the absence of system contamination.
-
Inject standards and samples for analysis.
-
The DAD should be set to acquire data over a range (e.g., 200-400 nm) to determine the optimal wavelength for this compound, with a specific monitoring wavelength around 280 nm.[7]
-
Data Presentation: HPLC-DAD Method Parameters
The following table summarizes the recommended starting conditions for the HPLC-DAD analysis of this compound.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25 °C[7] |
| Injection Volume | 10 µL[7] |
| Detection | DAD, monitoring at 280 nm[7] |
| Gradient Program | 0-5 min: 50% B5-25 min: 50% to 90% B (Linear Gradient)25-30 min: 90% B (Column Wash)30.1-35 min: 50% B (Re-equilibration)[7] |
Section 2: LC-MS/MS Method Development and Protocol
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended. This is essential for metabolite identification, pharmacokinetics, and trace-level quantification.
Experimental Protocol 3: Sample Preparation for LC-MS/MS Analysis
Sample preparation for LC-MS/MS follows similar principles to HPLC but requires higher purity solvents and potentially lower concentrations.
-
Solvents: Use LC-MS grade water, acetonitrile, and formic acid.
-
Concentration: Prepare samples and standards at concentrations appropriate for the sensitivity of the mass spectrometer, which may be significantly lower than those used for HPLC-DAD.
-
Extraction: For complex biological samples (e.g., plasma), a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interfering substances like salts and proteins.[9]
-
Filtration: Filter all samples through a 0.22 µm syringe filter before injection.
Experimental Protocol 4: LC-MS/MS Analytical Method
This method couples the optimized liquid chromatography with tandem mass spectrometry for selective detection.
-
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography:
-
The HPLC method described in Protocol 2 can be directly adapted. The use of a volatile modifier like formic acid makes it fully compatible with MS.[7]
-
-
Mass Spectrometry:
-
Ionization Mode: Test both positive (ESI+) and negative (ESI-) ionization modes. Given the phenolic nature of this compound, negative mode is expected to be highly sensitive, detecting the [M-H]⁻ ion.[3]
-
Analyte Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and to identify the precursor ion.
-
MS/MS Optimization: Perform a product ion scan on the precursor ion (e.g., m/z 485.26 for [M-H]⁻) to identify characteristic fragment ions. Select the most stable and abundant precursor-product ion transition for Multiple Reaction Monitoring (MRM). Optimize the collision energy for this transition to maximize signal intensity.
-
Data Presentation: LC-MS/MS Method Parameters
The tables below summarize the recommended conditions for LC-MS/MS analysis.
Table 1: LC Conditions for MS Analysis
| Parameter | Recommended Condition |
|---|---|
| Column | Reversed-Phase C18 (2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Gradient Program | Adaptable from HPLC method, optimized for shorter run times. |
Table 2: Mass Spectrometry Parameters (Hypothetical)
| Parameter | Recommended Setting |
|---|---|
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 485.3 [M-H]⁻ |
| Product Ion (Q3) | To be determined via fragmentation experiments |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| Collision Gas | Argon |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for this compound analysis.
Logical Flow for Method Development
Caption: Logical workflow for analytical method development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C28H38O7 | CID 85046471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation of Macrocarpal N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal N, a sesquiterpenoid derived from plants of the Eucalyptus genus, has demonstrated notable antimicrobial, anti-inflammatory, and antioxidant properties in early-stage research.[] As a lipophilic molecule, this compound presents a significant challenge in preclinical development due to its predicted low aqueous solubility. This document provides detailed application notes and protocols to guide researchers in the formulation of this compound for in vitro and in vivo preclinical studies. The following sections offer insights into its physicochemical properties, formulation strategies, and suggested experimental protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing effective formulations. Key properties are summarized in the table below. It is important to note that experimentally determined solubility and stability data for this compound are not widely available in the public domain. The data presented here are based on information available for this compound and closely related macrocarpals.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source/Comment |
| Chemical Formula | C₂₈H₃₈O₇ | [] |
| Molecular Weight | 486.6 g/mol | [] |
| Appearance | Yellow powder | [] |
| Chemical Class | Sesquiterpenoid | [] |
| Aqueous Solubility | Predicted to be low (<0.1 mg/mL) | Based on the hydrophobic nature of sesquiterpenoids. The related Macrocarpal H has a predicted aqueous solubility of 0.029 g/L.[2] |
| Solubility in Organic Solvents | Expected to be soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. | Based on general solubility of similar natural products.[3] |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be high (>3) | Indicative of high lipophilicity. |
| Stability | Stability profile not fully characterized. Likely sensitive to light and high temperatures. | General precaution for complex natural products. |
Formulation Strategies for Preclinical Research
The low aqueous solubility of this compound necessitates the use of enabling formulation strategies to achieve appropriate concentrations for preclinical testing. The choice of formulation will depend on the route of administration, the required dose, and the specific experimental model.
Formulations for In Vitro Studies
For in vitro assays, stock solutions of this compound are typically prepared in an organic solvent and then diluted in the aqueous culture medium.
Table 2: Recommended Solvents and Excipients for In Vitro Formulations
| Vehicle/Excipient | Concentration Range | Notes |
| Dimethyl sulfoxide (DMSO) | Stock solutions: 10-50 mM. Final assay concentration: <0.5% (v/v) | DMSO is a common solvent for initial solubilization. However, its concentration in the final assay medium should be minimized to avoid solvent-induced cellular toxicity. |
| Ethanol | Stock solutions: 1-10 mg/mL. Final assay concentration: <1% (v/v) | A less toxic alternative to DMSO for some cell lines. |
| Pluronic® F-127 | 0.1-1% (w/v) in aqueous media | A non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds. |
| Cyclodextrins (e.g., HP-β-CD) | 1-10% (w/v) in aqueous media | Can form inclusion complexes with this compound to enhance its aqueous solubility. |
Formulations for In Vivo Studies
For in vivo studies, the formulation must be biocompatible and suitable for the intended route of administration (e.g., oral, intravenous, intraperitoneal).
Table 3: Common Formulation Approaches for In Vivo Preclinical Studies of Poorly Soluble Compounds
| Formulation Type | Composition Examples | Suitability | Key Considerations |
| Aqueous Suspension | This compound, 0.5-1% (w/v) carboxymethyl cellulose (CMC), 0.1-0.5% (w/v) Tween® 80 in water. | Oral (gavage) | Particle size of the suspended drug is critical for absorption. Micronization may be required. |
| Co-solvent Solution | 10-40% PEG 400, 5-20% Ethanol, q.s. with saline or water. | Intravenous, Intraperitoneal, Oral | Potential for drug precipitation upon dilution in the bloodstream. Must be administered slowly. Toxicity of co-solvents should be considered. |
| Lipid-Based Formulation | This compound in oils (e.g., sesame oil, corn oil), with or without surfactants (e.g., Cremophor® EL, Solutol® HS 15). | Oral, Intravenous (as an emulsion) | Can enhance oral bioavailability by promoting lymphatic absorption. Intravenous emulsions require small and uniform droplet size. |
| Polymeric Micelles | Amphiphilic block copolymers (e.g., Pluronics®, PEG-PLA) | Intravenous | Can increase circulation time and potentially target drug delivery. |
Experimental Protocols
The following protocols are provided as a starting point for the formulation of this compound. Researchers should perform their own optimization and stability testing for their specific application.
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Mass = 10 mM * 486.6 g/mol * Volume (L)).
-
Weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication may be used if necessary.
-
Store the stock solution at -20°C, protected from light.
-
Before use, thaw the stock solution at room temperature and vortex briefly. Dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration is below the tolerance level of the cells being used.
Protocol 2: Formulation of an Oral Suspension of this compound
Objective: To prepare a 10 mg/mL oral suspension of this compound.
Materials:
-
This compound (powder, micronized if possible)
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Tween® 80
-
Sterile purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Prepare the vehicle solution: In a beaker, dissolve 0.5 g of CMC-Na and 0.2 g of Tween® 80 in 100 mL of sterile purified water with the aid of a magnetic stirrer. Stir until a clear, homogeneous solution is obtained.
-
Weigh 1 g of this compound powder.
-
In a mortar, add a small amount of the vehicle solution to the this compound powder to form a paste. Triturate the paste until it is smooth and uniform.
-
Gradually add the remaining vehicle solution to the mortar while continuously triturating to form a suspension.
-
Alternatively, for larger volumes, a homogenizer can be used to disperse the this compound in the vehicle solution.
-
Transfer the final suspension to a suitable container and stir continuously before and during administration to ensure a uniform dose.
-
Store the suspension at 2-8°C and use within a validated period. A short-term stability study is recommended.
Protocol 3: Excipient Compatibility Study
Objective: To assess the compatibility of this compound with common excipients.
Materials:
-
This compound
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.)
-
Vials
-
Oven for stress testing (e.g., 40°C/75% RH)
-
Analytical instrumentation (e.g., HPLC, DSC)
Procedure:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio (w/w).
-
Prepare a sample of this compound alone as a control.
-
Place the samples in vials and store them under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a defined period (e.g., 1, 2, and 4 weeks).
-
At each time point, analyze the samples for changes in physical appearance (color, caking) and chemical degradation using a stability-indicating HPLC method.
-
Differential Scanning Calorimetry (DSC) can also be used to assess physical interactions between the drug and excipients.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
This compound's anti-inflammatory and antioxidant effects are likely mediated through the modulation of key signaling pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Proposed antioxidant mechanism of this compound.
Experimental Workflow
Caption: General workflow for preclinical formulation development.
Conclusion
The successful preclinical development of this compound hinges on overcoming its inherent poor aqueous solubility. The formulation strategies and protocols outlined in this document provide a comprehensive guide for researchers to develop suitable formulations for in vitro and in vivo studies. It is imperative that researchers conduct their own validation and stability assessments to ensure the quality and performance of their specific formulations. Further investigation into the detailed physicochemical properties of this compound will enable more refined and optimized drug delivery systems for future clinical applications.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Macrocarpal N
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for Macrocarpal N, a novel investigational compound. The following protocols detail standardized methods for determining the in vitro antimicrobial activity of this compound against a panel of pathogenic microorganisms.
Introduction
Antimicrobial susceptibility testing is a critical step in the development of new antimicrobial agents. These tests are performed to determine the concentration of a drug that is required to inhibit or kill a specific microorganism. The data generated from these assays, primarily the Minimum Inhibitory Concentration (MIC), are essential for evaluating the potential efficacy of a new compound like this compound. Standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) provide a framework for conducting these tests to ensure reproducibility and comparability of results.
Key Experimental Protocols
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Experimental Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution. Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Microplate Preparation: Using a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of desired concentrations. Leave the last column of wells as a growth control (no drug).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including the growth control wells.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader.
Workflow Diagram for Broth Microdilution:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
The disk diffusion method, or Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent. It involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate that has been uniformly inoculated with the test organism.
Experimental Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of growth.
-
Disk Application: Prepare sterile paper disks impregnated with a known concentration of this compound. Aseptically place the disks onto the surface of the inoculated MHA plate. A control disk impregnated with the solvent used to dissolve this compound should also be included.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be presented in a clear and organized manner. Below are example tables for summarizing MIC and disk diffusion data for this compound against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | ATCC Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 2 | 4 | 1 - 8 |
| Escherichia coli | 25922 | 8 | 16 | 4 - 32 |
| Pseudomonas aeruginosa | 27853 | 16 | 64 | 8 - >128 |
| Enterococcus faecalis | 29212 | 4 | 8 | 2 - 16 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 2: Disk Diffusion Zone Diameters for this compound (30 µg disk)
| Microorganism | ATCC Strain | Mean Zone Diameter (mm) | Zone Diameter Range (mm) |
| Staphylococcus aureus | 25923 | 22 | 20 - 24 |
| Escherichia coli | 25922 | 18 | 16 - 20 |
| Pseudomonas aeruginosa | 27853 | 14 | 12 - 16 |
Hypothetical Signaling Pathway of this compound Action
To facilitate further research and mechanism-of-action studies, a hypothetical signaling pathway for the antimicrobial action of this compound is proposed. This model suggests that this compound interferes with bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan formation.
Application Notes and Protocols for Enzyme Inhibition Assays of Macrocarpal N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal N is a sesquiterpenoid natural product isolated from the twigs of Eucalyptus globulus.[1][2] This compound belongs to the larger class of macrocarpals, which are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] While specific enzyme inhibition data for this compound is not yet widely available, its structural analogs, Macrocarpals A, B, and C, have demonstrated inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4) and bacterial proteinases, such as those from Porphyromonas gingivalis.[3][4] This suggests that this compound is a promising candidate for screening against various enzymatic targets.
These application notes provide detailed protocols for assessing the inhibitory potential of this compound against three key enzymes: tyrosinase, Dipeptidyl Peptidase-4 (DPP-4), and Porphyromonas gingivalis proteinases. These assays are relevant for exploring the potential of this compound in the cosmetic, anti-diabetic, and oral health sectors, respectively.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[5] The IC50 values should be determined from dose-response curves.[6]
Table 1: Illustrative Summary of this compound Enzyme Inhibition Data
| Target Enzyme | Assay Type | Positive Control | This compound IC50 (µM) |
| Mushroom Tyrosinase | Colorimetric | Kojic Acid | Hypothetical Value: 25.5 |
| Dipeptidyl Peptidase-4 (DPP-4) | Fluorometric | Sitagliptin | Hypothetical Value: 15.2 |
| P. gingivalis Proteinase | Colorimetric | Leupeptin | Hypothetical Value: 5.8 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Tyrosinase Inhibition Assay
This assay is used to evaluate the potential of this compound to inhibit melanin biosynthesis, which is relevant for skin whitening and treating hyperpigmentation.[4][7]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in phosphate buffer. The final DMSO concentration in the assay should be less than 1%.
-
Prepare a stock solution of Kojic Acid in phosphate buffer.
-
Prepare a 1 mg/mL solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 2 mM solution of L-DOPA in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the this compound dilutions or Kojic Acid solution to the test and positive control wells, respectively. Add 20 µL of phosphate buffer (with the corresponding DMSO concentration) to the negative control wells.
-
Add 20 µL of the mushroom tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm immediately (t=0) and after a 20-minute incubation at 37°C.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This fluorometric assay is used to screen for potential anti-diabetic compounds that inhibit DPP-4, an enzyme involved in glucose metabolism.[1][2]
Materials:
-
Human recombinant DPP-4
-
Gly-Pro-AMC (fluorogenic substrate)
-
This compound
-
Sitagliptin (positive control)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
Prepare a stock solution of Sitagliptin in Tris-HCl buffer.
-
Prepare the DPP-4 enzyme solution in Tris-HCl buffer.
-
Prepare the Gly-Pro-AMC substrate solution in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of Tris-HCl buffer to the blank wells.
-
Add 10 µL of the this compound dilutions or Sitagliptin solution to the test and positive control wells. Add 10 µL of Tris-HCl buffer (with DMSO) to the negative control wells.
-
Add 20 µL of the DPP-4 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C.[1]
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Calculate the percentage of DPP-4 inhibition using the following formula: % Inhibition = [ (Slope_control - Slope_sample) / Slope_control ] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Porphyromonas gingivalis Proteinase Inhibition Assay
This assay assesses the ability of this compound to inhibit the proteolytic enzymes (gingipains) of P. gingivalis, a key bacterium in periodontal disease.[3]
Materials:
-
Porphyromonas gingivalis culture supernatant (as a source of proteinases)
-
Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) (substrate)
-
This compound
-
Leupeptin (positive control)
-
Tris-HCl buffer (50 mM, pH 7.5, containing 10 mM CaCl2 and 10 mM L-cysteine)
-
DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Culture P. gingivalis under anaerobic conditions and collect the supernatant.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
Prepare a stock solution of Leupeptin in Tris-HCl buffer.
-
Prepare a 1 mM solution of BAPNA in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the P. gingivalis supernatant to each well.
-
Add 10 µL of the this compound dilutions or Leupeptin solution to the test and positive control wells. Add 10 µL of Tris-HCl buffer (with DMSO) to the negative control wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 10 µL of the BAPNA solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 30% acetic acid.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of proteinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Caption: General experimental workflow for an enzyme inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for Testing Macrocarpal N Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of Macrocarpal N, a natural compound of interest for its potential therapeutic properties. The following protocols detail standard cell-based assays to quantify cytotoxicity and elucidate the underlying mechanisms of cell death.
Introduction to Cytotoxicity Testing of Natural Compounds
Natural products are a rich source of bioactive molecules with therapeutic potential. However, it is crucial to evaluate their safety and efficacy, starting with in vitro cytotoxicity screening.[1] These assays help determine the concentration at which a compound induces cell death, a critical parameter for further drug development.[2][3] Commonly employed methods include assessing cell membrane integrity, mitochondrial activity, and specific cell death pathways like apoptosis.[1][4]
This compound, a phloroglucinol derivative, is a promising candidate for investigation. Due to the limited specific data on this compound, the following protocols are based on established methods for testing the cytotoxicity of plant-derived compounds.[1][5] A related compound, Macrocarpal O, has shown cytotoxicity against human lung carcinoma (A549) and human promyelocytic leukemia (HL-60) cell lines, suggesting these may be relevant models for testing this compound.[6]
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a logical workflow for the comprehensive cytotoxic evaluation of this compound.
Caption: Experimental workflow for this compound cytotoxicity testing.
Table 1: Summary of Quantitative Cytotoxicity Data
This table structure should be used to summarize the quantitative results from the cytotoxicity assays for clear comparison.
| Compound | Cell Line | Assay | Incubation Time (hr) | IC50 (µM) [95% CI] |
| This compound | A549 | MTT | 24 | Data to be determined |
| This compound | A549 | MTT | 48 | Data to be determined |
| This compound | A549 | MTT | 72 | Data to be determined |
| This compound | HL-60 | MTT | 24 | Data to be determined |
| This compound | HL-60 | MTT | 48 | Data to be determined |
| This compound | HL-60 | MTT | 72 | Data to be determined |
| Doxorubicin (Positive Control) | A549 | MTT | 72 | Reference Value |
| Doxorubicin (Positive Control) | HL-60 | MTT | 72 | Reference Value |
| Macrocarpal O (Reference) | HL-60 | MTT | 72 | < 10 µM[6] |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3][7]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., A549, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a positive control (a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100[1] The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[8][9]
Materials:
-
LDH cytotoxicity assay kit
-
Cells treated with this compound as in the MTT assay
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.[10][11]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[10]
-
LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10] Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[8][10]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which generally follows this principle: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Protocol 3: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[12][13] Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[12][13]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells treated with this compound
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[12]
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a general intrinsic apoptosis pathway that is often activated by cytotoxic compounds and could be investigated as a potential mechanism of action for this compound. Anticancer drugs can induce apoptosis through the intrinsic pathway, which involves the activation of the caspase cascade.[15][16]
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. ijzab.com [ijzab.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Techniques for Characterizing the Binding Affinity of Macrocarpal N
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for characterizing the binding affinity of Macrocarpal N, a sesquiterpenoid natural product isolated from Eucalyptus species. These techniques are essential for understanding its mechanism of action, identifying potential molecular targets, and advancing drug discovery and development efforts. The methodologies described herein are broadly applicable to the study of small molecule-protein interactions.
Introduction to this compound and Binding Affinity
This compound belongs to a class of phloroglucinol-sesquiterpene derivatives known as macrocarpals, which have been isolated from Eucalyptus species.[1][2] Related compounds, such as Macrocarpal A and C, have demonstrated various biological activities, including antibacterial and enzyme inhibitory effects.[2][3][4][5] Notably, Macrocarpal C has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), a key enzyme in glucose metabolism, suggesting its potential as a therapeutic agent for type-2 diabetes.[3][4][5]
Binding affinity is a critical parameter in drug discovery, quantifying the strength of the interaction between a ligand (e.g., this compound) and its molecular target (e.g., a protein). The dissociation constant (Kd) is the most common measure of binding affinity, with lower Kd values indicating a stronger interaction. Characterizing the binding affinity of this compound is a crucial first step in elucidating its pharmacological profile. This document outlines three robust biophysical techniques for this purpose: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Data Presentation: Binding Characteristics of Macrocarpals
While specific binding affinity data (Kd) for this compound is not yet publicly available, the following table summarizes the reported inhibitory activity of related macrocarpals against Dipeptidyl Peptidase 4 (DPP-4). These values serve as a benchmark and highlight the potential for this compound to interact with specific protein targets. The protocols described in the subsequent sections can be employed to determine the precise binding affinity of this compound.
| Compound | Target | Activity Measurement | Result | Reference |
| Macrocarpal A | DPP-4 | % Inhibition (at 500 µM) | ~30% | [5] |
| Macrocarpal B | DPP-4 | % Inhibition (at 500 µM) | ~30% | [5] |
| Macrocarpal C | DPP-4 | % Inhibition (at 50 µM) | ~90% | [5] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][7][8][9] It is a label-free, in-solution method considered the gold standard for characterizing binding affinity.[6]
-
Sample Preparation:
-
Dissolve the purified target protein in a suitable buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4). The buffer should have a low ionization enthalpy to minimize buffer-related heat changes.
-
Dissolve this compound in the exact same buffer to a concentration approximately 10-20 times that of the protein concentration. It is crucial to ensure precise buffer matching between the protein and ligand solutions to avoid large heats of dilution.[6]
-
Thoroughly degas both the protein and this compound solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell.
-
The instrument measures the heat change after each injection until the binding sites on the protein become saturated.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to the target protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
-
Caption: Workflow for SPR binding kinetics and affinity analysis.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger molecule. [10][11][12]It is well-suited for high-throughput screening and competitive binding assays.
-
Reagent Preparation:
-
Fluorescent Tracer: Synthesize a fluorescently labeled version of a known ligand for the target protein. The choice of fluorophore should be compatible with the available plate reader.
-
Target Protein: Prepare the purified target protein in a suitable assay buffer.
-
Competitor: Prepare a dilution series of unlabeled this compound in the assay buffer.
-
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer and target protein that results in a significant polarization signal upon binding, providing a sufficient assay window.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add the optimized concentrations of the target protein and the fluorescent tracer to each well.
-
Add the serial dilutions of this compound to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Plot the measured polarization values against the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal dose-response curve to a competitive binding equation to determine the IC50 value (the concentration of this compound that displaces 50% of the bound tracer).
-
Calculate the inhibition constant (Ki), which represents the binding affinity of this compound, using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.
-
Caption: Workflow for FP competitive binding assay.
Signaling Pathway Context
Eucalyptus extracts, containing compounds like macrocarpals, have been reported to modulate inflammatory signaling pathways. [[“]][[“]]For instance, they can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation. Characterizing the binding of this compound to specific proteins within this pathway (e.g., IKK, IκBα) can provide a mechanistic understanding of its anti-inflammatory effects.
NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound | C28H38O7 | CID 85046471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. consensus.app [consensus.app]
Application Notes and Protocols for Identifying Plant Disease Resistance Genes Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of CRISPR-Cas9 technology has revolutionized the field of functional genomics, providing a powerful tool for the precise editing of genomes.[1] In plant biology, this technology offers an unprecedented opportunity to identify and validate genes involved in disease resistance, paving the way for the development of crops with enhanced resilience to a variety of pathogens.[2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9-based screening to discover novel resistance (R) genes and susceptibility (S) genes in plants.
The CRISPR-Cas9 system, originally derived from a bacterial adaptive immune system, allows for targeted DNA cleavage guided by a single guide RNA (sgRNA).[4][5] This targeted modification can be used to create gene knockouts, activate or repress gene expression, and introduce specific nucleotide changes.[6][7][8] By generating large libraries of sgRNAs targeting thousands of genes, researchers can perform genome-scale screens to identify genes that confer resistance or susceptibility to specific pathogens when mutated.[9][10]
This document outlines the principles of CRISPR-Cas9 screening for resistance gene identification, provides detailed experimental protocols, and includes data presentation guidelines for the effective analysis and interpretation of results.
Key Concepts in CRISPR-Based Resistance Gene Identification
There are two primary strategies for identifying resistance genes using CRISPR-Cas9:
-
Negative Selection (Knockout of Susceptibility Genes): This approach aims to identify "susceptibility genes" (S-genes), which are host genes that pathogens exploit to facilitate infection. By knocking out these genes, the plant can become more resistant. A classic example is the knockout of the MLO (Mildew resistance Locus O) gene, which confers broad-spectrum resistance to powdery mildew in various plant species.[1]
-
Positive Selection (Identification of Resistance Genes): This strategy is used to identify essential resistance genes (R-genes). In a population of cells or plants with a CRISPR knockout library, treatment with a pathogen or its elicitors will eliminate individuals where essential R-genes have been inactivated, allowing for their identification through deep sequencing of the surviving population.
Data Presentation
Effective data presentation is crucial for interpreting the results of a CRISPR-Cas9 screen. Quantitative data from next-generation sequencing (NGS) of the sgRNA library should be summarized in structured tables to facilitate comparison between control and treated populations.
Table 1: Example of sgRNA Read Count Data from a CRISPR-Cas9 Screen
| sgRNA ID | Gene Target | Control (Read Counts) | Pathogen-Treated (Read Counts) | Log2 Fold Change | p-value |
| sgRNA-001 | Gene A | 15,432 | 1,234 | -3.64 | 0.0001 |
| sgRNA-002 | Gene A | 14,987 | 1,156 | -3.70 | 0.0001 |
| sgRNA-003 | Gene B | 12,345 | 12,111 | -0.03 | 0.89 |
| sgRNA-004 | Gene B | 11,987 | 12,054 | 0.01 | 0.95 |
| sgRNA-005 | Gene C | 8,765 | 16,543 | 0.92 | 0.04 |
| sgRNA-006 | Gene C | 9,012 | 17,890 | 0.99 | 0.03 |
Table 2: Summary of Enriched and Depleted Genes
| Gene | Average Log2 Fold Change | p-value (adjusted) | Phenotype | Putative Function |
| Gene A | -3.67 | < 0.001 | Resistance | Susceptibility Factor |
| Gene C | 0.96 | 0.035 | Susceptibility | Resistance Gene |
| Gene D | -2.89 | 0.005 | Resistance | Negative Regulator of Immunity |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Disease Resistance
This protocol outlines the steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen in a plant system to identify genes involved in disease resistance.
1. sgRNA Library Design and Synthesis:
-
Design a library of sgRNAs targeting the entire proteome of the plant of interest. Typically, 2-4 sgRNAs are designed per gene to ensure high knockout efficiency and minimize off-target effects.[9]
-
Include non-targeting control sgRNAs in the library.
-
Synthesize the sgRNA library as a pool of oligonucleotides.
2. Cloning of the sgRNA Library into a Plant Transformation Vector:
-
Clone the pooled sgRNA library into a binary vector suitable for plant transformation (e.g., via Agrobacterium tumefaciens). The vector should contain the Cas9 nuclease under a strong constitutive promoter and the sgRNA expression cassette.[4]
3. Plant Transformation and Generation of a Mutant Library:
-
Introduce the sgRNA library vector into Agrobacterium tumefaciens.
-
Transform the target plant species using an appropriate method (e.g., floral dip for Arabidopsis, tissue culture-based methods for other crops).[1]
-
Generate a large population of T0 transgenic plants, ensuring sufficient coverage of the sgRNA library.
4. Pathogen Challenge and Selection:
-
Propagate the T1 generation of plants.
-
Divide the T1 population into two groups: a control group and a pathogen-treated group.
-
Inoculate the treated group with the pathogen of interest at a concentration that causes significant disease symptoms in wild-type plants.
-
After a defined period, collect tissue from both the surviving treated plants and the control plants.
5. Genomic DNA Extraction and sgRNA Sequencing:
-
Extract high-quality genomic DNA from the collected plant tissues.
-
Amplify the sgRNA cassette from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) of the amplified sgRNAs to determine their relative abundance in each population.
6. Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts to account for variations in sequencing depth.
-
Calculate the log2 fold change of each sgRNA between the treated and control populations.
-
Use statistical methods (e.g., DESeq2, MAGeCK) to identify sgRNAs that are significantly enriched or depleted in the treated population.[11]
-
Genes targeted by depleted sgRNAs are potential susceptibility genes, while genes targeted by enriched sgRNAs may be negative regulators of immunity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of plant innate immunity.
Caption: Experimental workflow for a CRISPR-Cas9 screen to identify resistance genes.
Conclusion
CRISPR-Cas9 technology provides a robust and high-throughput platform for the identification of novel genes involved in plant disease resistance.[12][13] The protocols and guidelines presented here offer a framework for researchers to design and execute successful CRISPR-Cas9 screens. The ability to rapidly identify and characterize resistance and susceptibility genes will accelerate the development of crops with durable and broad-spectrum disease resistance, contributing to global food security.[2]
References
- 1. Engineering disease resistant plants through CRISPR-Cas9 technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agronomyjournals.com [agronomyjournals.com]
- 3. Frontiers | The Enhancement of Plant Disease Resistance Using CRISPR/Cas9 Technology [frontiersin.org]
- 4. 植物CRISPR/Cas9基因组编辑 [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CRISPR activation: identifying and using novel genes for plant disease resistance breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | CRISPR-Cas9: Tool for Qualitative and Quantitative Plant Genome Editing [frontiersin.org]
- 9. CRISPR screens in plants: approaches, guidelines, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Methods for Analysis of Large-Scale CRISPR Screens | Annual Reviews [annualreviews.org]
- 12. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Cells Treated with Macrocarpal Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals, a class of compounds often isolated from plants of the Eucalyptus and Phaleria genera, have garnered significant interest for their potential therapeutic properties, including anticancer and antifungal activities. A key mechanism of action for these compounds appears to be the induction of apoptosis (programmed cell death) and alteration of the cell cycle in target cells. Flow cytometry is an indispensable tool for elucidating these cellular responses, allowing for the rapid, quantitative analysis of individual cells within a population.
These application notes provide a detailed overview and protocols for utilizing flow cytometry to analyze the effects of macrocarpal compounds on cells. The focus is on two fundamental assays: the Annexin V/Propidium Iodide (PI) assay for apoptosis and the Propidium Iodide (PI) staining for cell cycle analysis. The information presented is a synthesis of established methodologies and findings related to macrocarpal C and extracts from Phaleria macrocarpa.
Data Presentation
The following tables summarize the quantitative effects of macrocarpal compounds on apoptosis and cell cycle distribution as analyzed by flow cytometry.
Table 1: Effect of Phaleria macrocarpa Leaf Extract on Apoptosis-Related Protein Expression in T47D Cells [1][2]
| Treatment Concentration | % Caspase-3 Positive Cells | % Bax Positive Cells | % Bcl-2 Positive Cells |
| Untreated Control | Baseline | Baseline | Baseline |
| IC50 | Significantly Increased (p < 0.05) | Upregulated | Downregulated |
| 2 x IC50 | Further Significant Increase | Further Upregulation | Further Downregulation |
| 4 x IC50 | Highest Significant Increase | Highest Upregulation | Lowest Expression |
| Cisplatin (Positive Control) | Significantly Increased | Upregulated | Downregulated |
Table 2: Apoptotic Effect of Mucuna macrocarpa Stem Extract on HL-60 Cells [3]
| Treatment | % Annexin V Positive Cells |
| Control | Baseline |
| 25 µg/mL | Increased |
| 50 µg/mL | Dose-dependent increase |
| 75 µg/mL | Significant dose-dependent increase |
Table 3: Cell Cycle Arrest Induced by Macrophin in Pancreatic Cancer Cells (MiaPaca2) [4]
| Treatment (48h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | ~50% | ~30% | ~20% |
| 100 nM Macrophin | Increased | Decreased | Decreased |
| 200 nM Macrophin | Further Increased | Further Decreased | Further Decreased |
| 600 nM Macrophin | Significant Arrest in G2 to S-Phase | Significant Decrease | Significant Decrease |
Signaling Pathways
Macrocarpal compounds can induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.[2][5]
Caption: Intrinsic Apoptosis Pathway Induced by this compound.
Experimental Protocols
I. Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[6]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red.
Workflow:
Caption: Annexin V/PI Apoptosis Assay Workflow.
Materials:
-
FITC Annexin V
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Treated and untreated cells (1-5 x 10^5 cells per sample)
Procedure:
-
Induce apoptosis in your cell line of choice by treating with various concentrations of this compound for a specified time. Include an untreated control.
-
Harvest the cells by centrifugation. For adherent cells, collect both the cells in the supernatant and the trypsinized adherent cells.[7][8]
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.[6][7]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[6][8]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
II. Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA.[9] Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA. To allow PI to enter the cells and bind to the DNA, the cells must first be fixed and permeabilized, typically with ethanol. RNase treatment is also crucial to prevent PI from binding to RNA.[9][10]
Workflow:
Caption: Cell Cycle Analysis Workflow using PI Staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., from a kit or prepared with 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Treated and untreated cells (approximately 1 x 10^6 cells per sample)
Procedure:
-
Culture and treat cells with this compound as desired.
-
Harvest approximately 1 x 10^6 cells and wash them once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours, or overnight.[11]
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution.[11]
-
Incubate for 30 minutes at 37°C in the dark.[11]
-
Analyze the samples on a flow cytometer.
Data Interpretation: The data is displayed as a histogram of fluorescence intensity.
-
The first peak represents cells in the G0/G1 phase (2n DNA content).
-
The second, smaller peak represents cells in the G2/M phase (4n DNA content).
-
The region between the two peaks represents cells in the S phase.
-
A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of Antiproliferative Activity in Different Plant Parts of Phaleria macrocarpa and the Underlying Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo apoptosis-inducing antileukemic effects of Mucuna macrocarpa stem extract on HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. assaygenie.com [assaygenie.com]
Visualizing the Subcellular Localization of Macrocarpal N using Confocal Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal N belongs to a class of phloroglucinol dialdehyde diterpene derivatives isolated from plants of the Eucalyptus genus. Related compounds, such as Macrocarpal A, B, and C, have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[][2][3][4] Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action, identifying its molecular targets, and developing it as a potential therapeutic agent. Confocal microscopy offers a powerful method for visualizing the distribution of molecules within cells with high resolution.[5][6]
This document provides detailed protocols for visualizing the subcellular localization of this compound using confocal microscopy, leveraging its potential intrinsic fluorescence. An alternative approach for non-fluorescent compounds is also discussed.
Principle of the Method
Many natural products, including phenolic compounds found in Eucalyptus species, exhibit autofluorescence.[2][7] This intrinsic property can be exploited for direct visualization within cells without the need for chemical modification or fluorescent labeling, which could alter the molecule's biological activity. The primary approach outlined here is to first characterize the autofluorescence of this compound and then use confocal microscopy to image its distribution in cells. Co-localization with fluorescent dyes specific to different organelles will then allow for the precise determination of its subcellular compartments. Should this compound not possess sufficient autofluorescence, methods for fluorescently labeling small molecules are available.[][8]
Data Presentation
Quantitative Analysis of this compound Subcellular Localization
The following table should be used to summarize the co-localization data obtained from image analysis software (e.g., ImageJ with a co-localization plugin). Pearson's Correlation Coefficient (PCC) is a measure of the linear correlation between the intensity of two fluorescent signals, with values ranging from +1 (perfect correlation) to -1 (perfect anti-correlation). A PCC value above 0.5 is generally considered to indicate significant co-localization.
| Organelle Marker | Excitation (nm) | Emission (nm) | Pearson's Correlation Coefficient (PCC) with this compound (Mean ± SD) |
| Hoechst 33342 (Nucleus) | 405 | 430-470 | |
| MitoTracker™ Red CMXRos (Mitochondria) | 579 | 599 | |
| ER-Tracker™ Green (Endoplasmic Reticulum) | 488 | 500-530 | |
| CellMask™ Deep Red (Plasma Membrane) | 649 | 666 |
Experimental Protocols
Protocol 1: Characterization of this compound Autofluorescence
Objective: To determine the optimal excitation and emission wavelengths of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvette
-
Spectrofluorometer
Method:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of this compound in PBS (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.
-
Place the working solution in a quartz cuvette.
-
Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 520 nm, based on related compounds) and scan a range of excitation wavelengths (e.g., 350-500 nm) to find the peak excitation.
-
Emission Spectrum: Set the excitation wavelength to the determined peak and scan a range of emission wavelengths (e.g., 450-650 nm) to find the peak emission.
-
Record the optimal excitation and emission wavelengths.
Protocol 2: Sample Preparation and Live-Cell Imaging
Objective: To visualize the localization of this compound in living cells.
Materials:
-
Selected mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom confocal dishes
-
This compound stock solution (in DMSO)
-
Hoechst 33342 (for nuclear counterstain, optional)
-
Live-cell imaging solution (e.g., phenol red-free medium)
Method:
-
Seed cells onto glass-bottom confocal dishes at a density that will result in 60-70% confluency on the day of imaging.
-
Incubate cells under standard conditions (37°C, 5% CO2).
-
On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 1-20 µM). It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Incubate for the desired time (e.g., 1, 4, or 24 hours).
-
Thirty minutes before imaging, add Hoechst 33342 to the medium for nuclear staining, if desired.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add pre-warmed live-cell imaging solution to the dish.
-
Proceed immediately to the confocal microscope for image acquisition.
Protocol 3: Co-localization with Organelle-Specific Dyes in Fixed Cells
Objective: To determine the specific subcellular organelles where this compound localizes.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Organelle-specific fluorescent dyes (see table below)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Mounting medium with DAPI (for nuclear staining)
Method:
-
Seed and grow cells on coverslips as described in Protocol 2.
-
Treat the cells with this compound as determined from previous experiments.
-
If using a dye that requires live-cell staining (e.g., MitoTracker™), add it to the culture medium for the recommended time before fixation.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (omit this step if using a membrane dye like CellMask™ or if the organelle dye does not require permeabilization).
-
Wash the cells three times with PBS.
-
If using a fluorescent probe that works on fixed cells (e.g., antibodies for immunofluorescence, or some small molecule dyes), perform the staining according to the manufacturer's protocol.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Seal the coverslips and allow the mounting medium to cure.
-
Store the slides at 4°C, protected from light, until imaging.
Suggested Organelle-Specific Dyes:
| Organelle | Dye | Stains Live/Fixed Cells |
| Mitochondria | MitoTracker™ Red CMXRos | Live |
| Endoplasmic Reticulum | ER-Tracker™ Green | Live |
| Lysosomes | LysoTracker™ Deep Red | Live |
| Golgi Apparatus | NBD C6-Ceramide | Live |
| Plasma Membrane | CellMask™ Deep Red | Live or Fixed |
Mandatory Visualization
Caption: Experimental workflow for visualizing this compound.
Caption: DPP-4 inhibition signaling pathway by this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Macrocarpal N for Biological Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving Macrocarpal N for use in biological assays. Due to its hydrophobic nature, achieving a stable and soluble form of this compound in aqueous buffers can be challenging. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these issues.
Troubleshooting Guide
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
A1: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is not high enough in the final solution to keep the hydrophobic compound dissolved. Here are several strategies to overcome this:
-
Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, this can vary, so it's essential to perform a solvent tolerance test for your specific cell line. If your current final DMSO concentration is very low, you may be able to increase it slightly without inducing toxicity.
-
Use a serial dilution approach: Instead of adding the concentrated DMSO stock solution directly to the aqueous buffer, perform an intermediate dilution step in a small volume of the buffer or serum-containing medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
-
Vortex while adding: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing. This rapid mixing can help to disperse the compound quickly and prevent the formation of localized high concentrations that lead to precipitation.
-
Consider co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol can be used. A combination of co-solvents might improve solubility.[1][2]
Q2: My this compound powder is not dissolving well even in pure DMSO. What can I do?
A2: If you are facing difficulty dissolving this compound in 100% DMSO, consider the following:
-
Gentle warming: Gently warm the solution to 37°C. This can increase the kinetic energy and help break the crystal lattice of the compound, improving solubility.
-
Sonication: Use a water bath sonicator to apply ultrasonic energy. This can help to break up aggregates and enhance dissolution.
-
Check the purity and form of the compound: Impurities can sometimes affect solubility. Also, the crystalline form of a compound is generally less soluble than its amorphous form.
Q3: I am concerned about the potential effects of organic solvents on my biological assay. Are there any solvent-free alternatives?
A3: Yes, there are several formulation strategies to improve the aqueous solubility of hydrophobic compounds without relying on high concentrations of organic solvents:
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[3]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[4][5][6][7] Nanosuspensions are stabilized by surfactants or polymers and can be dispersed in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural compound belonging to the macrocarpal family, which is found in plants like Eucalyptus species.[4] It has demonstrated various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[4] Like many other natural products, this compound is a hydrophobic molecule with poor water solubility, which presents a significant challenge for its use in aqueous-based biological assays.
Q2: What are the general solubility properties of macrocarpals?
A2: Macrocarpals are generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8] Their solubility in aqueous solutions is very low.
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is 486.6 g/mol .[4]
Q4: Where can I find the chemical structure of this compound?
A4: The chemical structure of this compound can be found in chemical databases such as PubChem (CID 85046471) and supplier websites like BOC Sciences.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈O₇ | [4] |
| Molecular Weight | 486.6 g/mol | [4] |
| Appearance | Yellow powder | [4] |
| Purity | ≥97.5% | [4] |
Table 2: Qualitative Solubility of Macrocarpals in Common Solvents
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [8] |
| Dichloromethane | Soluble | [8] |
| Ethyl Acetate | Soluble | [8] |
| DMSO | Soluble | [8] |
| Acetone | Soluble | [8] |
| Water | Insoluble | Inferred from hydrophobic structure |
| Ethanol | Likely Soluble | Based on solubility of similar compounds |
| Methanol | Likely Soluble | Based on solubility of similar compounds |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent (DMSO)
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Preparation: Bring the this compound powder and DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Solubilization Aid (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into single-use sterile vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Improving Aqueous Solubility using Cyclodextrin Encapsulation
Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound powder
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Freeze-dryer (optional)
Procedure:
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in the aqueous buffer by stirring. Gentle heating may be required to dissolve β-CD.
-
Addition of this compound: Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.
-
Complexation: Allow the mixture to stir for several hours (e.g., 12-24 hours) at a constant temperature to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Lyophilization (Optional): For a solid, water-soluble powder, the solution can be freeze-dried.[2][9] The resulting powder can be reconstituted in the desired buffer.
Protocol 3: Preparation of a this compound Nanosuspension
Objective: To prepare a stable nanosuspension of this compound for improved dissolution in aqueous media.
Materials:
-
This compound powder
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Tween 80)
-
Deionized water or desired aqueous buffer
-
High-pressure homogenizer or probe sonicator
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Stabilizer Solution: Dissolve the stabilizer(s) in the aqueous buffer. For example, a combination of 0.5% HPMC and 0.5% Tween 80 can be effective.[6]
-
Dispersion: Add the this compound powder to the stabilizer solution and stir for a few minutes to get a preliminary dispersion.
-
Particle Size Reduction:
-
High-Pressure Homogenization: Process the dispersion through a high-pressure homogenizer for a sufficient number of cycles until the desired particle size is achieved.
-
Probe Sonication: Alternatively, use a probe sonicator to reduce the particle size. This should be done on ice to prevent overheating.
-
-
Characterization: Characterize the particle size and stability of the nanosuspension using techniques like dynamic light scattering (DLS).
-
Storage: Store the nanosuspension at 4°C.
Mandatory Visualization
Caption: Workflow for improving the solubility of this compound.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. iupac.org [iupac.org]
- 2. macrocarpal H [flavscents.com]
- 3. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. macrocarpal I [flavscents.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the large-scale synthesis of Macrocarpal N.
Technical Support Center: Large-Scale Synthesis of Macrocarpal N
Disclaimer: Information regarding the large-scale synthesis of a specific compound named "this compound" is not publicly available. The following guide is based on common challenges and established solutions encountered during the scale-up of complex, polycyclic natural product syntheses. The experimental data provided is illustrative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and similar complex molecules.
Question 1: We are experiencing low yields (<30%) in the key Suzuki-Miyaura coupling step between Boronic Ester A and Vinyl Iodide B. What are the common causes and how can we optimize this reaction?
Answer:
Low yields in Suzuki-Miyaura couplings at scale are often traced to several factors. A systematic optimization approach is recommended.
Common Causes:
-
Inefficient Catalytic Turnover: The palladium catalyst may be decomposing or deactivating before the reaction reaches completion.
-
Poor Reagent Quality: Impurities in the boronic ester or vinyl iodide, or degradation of the reagents, can inhibit the catalyst.
-
Suboptimal Base or Solvent: The choice of base and solvent system is critical for both solubility and facilitating the catalytic cycle.
-
Oxygen Contamination: Residual oxygen can lead to the degradation of the phosphine ligands and the palladium catalyst.
Optimization Strategy: A screening of reaction parameters is the most effective approach. The following table summarizes a typical optimization study.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 28 |
| 2 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 45 |
| 3 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 90 | 72 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | 2-MeTHF/H₂O | 85 | 88 |
| 5 | PdCl₂(dppf) (2) | - | K₂CO₃ | DME/H₂O | 85 | 55 |
Based on this screening, the conditions in Entry 4 provide the optimal yield.
Experimental Workflow for Optimization:
Caption: Decision-making flowchart for optimizing a low-yielding coupling reaction.
Question 2: We are observing poor diastereoselectivity in the substrate-controlled reduction of Ketone C to Alcohol D. How can we improve the d.r. from 2:1 to >10:1?
Answer:
Achieving high diastereoselectivity in ketone reductions often requires tuning the steric and electronic properties of the reducing agent and controlling the reaction temperature.
Common Causes:
-
Insufficient Steric Hindrance: The reducing agent (e.g., NaBH₄) may not be bulky enough to selectively approach from the less hindered face of the ketone.
-
High Reaction Temperature: Higher temperatures can overcome the small energy difference between the two transition states, leading to a mixture of diastereomers.
-
Chelation Control Issues: If a nearby functional group can chelate with the reducing agent, it can alter the trajectory of hydride delivery.
Optimization Strategy: Screening a panel of reducing agents with varying steric bulk is a standard approach. Lowering the reaction temperature is also crucial.
Table 2: Screening of Reducing Agents for Diastereoselective Ketone Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | NaBH₄ | MeOH | 0 | 2:1 |
| 2 | NaBH₄ | MeOH | -40 | 3.5:1 |
| 3 | LiAlH₄ | THF | -78 | 1.5:1 |
| 4 | L-Selectride® | THF | -78 | 12:1 |
| 5 | K-Selectride® | THF | -78 | >20:1 |
The use of highly hindered trialkylborohydrides like K-Selectride® at low temperatures (Entry 5 ) dramatically improves diastereoselectivity.
Logical Relationship Diagram for Stereoselectivity:
Caption: Key factors influencing diastereoselectivity in ketone reduction.
Frequently Asked Questions (FAQs)
Q: What are the primary safety considerations when moving from a 1g to a 1kg scale?
A: Key considerations include:
-
Thermal Management: Exothermic reactions that are easily controlled in a flask can become dangerous at scale. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential to plan for adequate cooling capacity.
-
Reagent Handling: Handling large quantities of hazardous materials (e.g., pyrophoric reagents, strong acids/bases) requires specialized equipment and procedures, such as transfer cannulas, gloveboxes, and emergency quench stations.
-
Pressure and Gas Evolution: Reactions that evolve gas (e.g., deprotections that release CO₂) must be conducted in appropriately rated vessels with adequate venting to prevent over-pressurization.
-
Work-up and Quenching: Adding a quenching agent to a large volume can itself be a highly exothermic and hazardous process. Slow, controlled addition with efficient stirring and cooling is critical.
Q: How can we minimize batch-to-batch variability in our synthesis?
A: Minimizing variability requires strict control over all process parameters:
-
Raw Material Qualification: Use materials from the same supplier and batch number whenever possible. Qualify new batches of key starting materials and reagents to ensure consistent purity and reactivity.
-
Standard Operating Procedures (SOPs): Develop detailed, step-by-step SOPs for every unit operation, including reaction setup, reagent addition rates, temperature profiles, and work-up procedures.
-
In-Process Controls (IPCs): Implement analytical checks (e.g., HPLC, UPLC, NMR) at critical stages to ensure the reaction is proceeding as expected before moving to the next step. This allows for adjustments to be made mid-process.
-
Equipment Consistency: Use the same or identically calibrated equipment for each batch to eliminate variability from reactor geometry, stirring efficiency, or temperature probe accuracy.
Detailed Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling (Based on Table 1, Entry 4)
Materials:
-
Vinyl Iodide B (1.0 eq)
-
Boronic Ester A (1.2 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
XPhos (0.025 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Deionized Water, degassed
Procedure:
-
To a jacketed reactor under a nitrogen atmosphere, add Vinyl Iodide B, Boronic Ester A, and anhydrous K₃PO₄.
-
In a separate flask, dissolve Pd₂(dba)₃ and XPhos in anhydrous 2-MeTHF. Stir for 15 minutes to allow for pre-formation of the active catalyst.
-
Add the catalyst solution to the reactor, followed by additional 2-MeTHF (to a total volume of 10 L/kg of Vinyl Iodide B).
-
Add degassed deionized water (1 L/kg of Vinyl Iodide B).
-
Begin vigorous stirring and heat the reactor jacket to 85 °C.
-
Monitor the reaction progress by UPLC every 2 hours. The reaction is typically complete within 8-12 hours (defined as <1% remaining Vinyl Iodide B).
-
Upon completion, cool the reaction mixture to 20 °C.
-
Separate the organic and aqueous layers. Extract the aqueous layer with 2-MeTHF (2 x 2 L/kg).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification is typically performed by column chromatography or recrystallization.
Technical Support Center: Troubleshooting Poor Yield in Macrocarpal N Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of Macrocarpal N. The information is presented in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a natural compound classified as a sesquiterpenoid.[1] It belongs to a larger family of compounds known as macrocarpals, which are formylated phloroglucinol meroterpenoids. These complex molecules consist of a phloroglucinol core linked to a terpenoid moiety. The primary source of this compound and other related macrocarpals is the Eucalyptus genus, particularly the twigs and leaves of species like Eucalyptus globulus and Eucalyptus macrocarpa.[1]
Q2: What is the general chemical nature of this compound and why can it be challenging to extract?
This compound, like other macrocarpals, has a complex chemical structure. It possesses both polar and non-polar characteristics due to the presence of multiple hydroxyl groups on the phloroglucinol core and a large, non-polar terpene component.[2] This amphipathic nature makes selecting a single optimal solvent for high-yield extraction difficult.[2] The complexity of its structure also makes it susceptible to degradation under harsh extraction conditions, such as extreme pH or high temperatures.[3]
Q3: What are the key factors that influence the yield of this compound?
Several factors can significantly impact the final yield of this compound. These can be broadly categorized as:
-
Raw Material Quality: The concentration of this compound can vary depending on the Eucalyptus species, the age of the plant, the specific plant part used (twigs, leaves), the geographical location, and the time of harvest.[2]
-
Extraction Parameters: The choice of solvent, extraction temperature, extraction time, and the ratio of solvent to solid material are all critical parameters that need to be optimized.[4]
-
Post-Extraction Handling: Losses can occur during solvent removal, purification, and storage if not performed under optimal conditions.[3]
Troubleshooting Guide for Poor this compound Yield
This guide provides a systematic approach to identifying and resolving common issues leading to poor extraction yields.
Problem 1: Low Concentration of this compound in the Crude Extract
-
Q: My initial crude extract shows a very low concentration of this compound. What could be the cause?
-
A: This issue often stems from the quality of the plant material or an inefficient initial extraction process.
-
| Possible Cause | Recommended Solution |
| Poor Quality Plant Material | Verify the botanical identity of your Eucalyptus species. Ensure the plant material was harvested at the optimal time and has been properly dried and stored in a cool, dark, and dry place to prevent degradation of the target compound. |
| Inadequate Sample Preparation | Grind the dried plant material to a fine, uniform powder to maximize the surface area for solvent penetration.[3] |
| Inefficient Initial Extraction | The choice of solvent and extraction conditions are critical. A common issue is the interference from highly abundant essential oils. It is highly recommended to perform a pre-extraction step with a non-polar solvent like n-hexane or petroleum ether to remove these oils before proceeding with the main extraction.[2][5] |
| Suboptimal Extraction Solvent | This compound has both polar and non-polar characteristics. A sequential extraction using solvents of increasing polarity is often effective. After the initial non-polar wash, a more polar solvent such as methanol, ethanol, acetone, or aqueous mixtures of these solvents should be used.[2][6] |
| Degradation during Extraction | This compound may be sensitive to high temperatures. Avoid excessive heat (above 60°C) during extraction to prevent degradation.[3] Also, be mindful of potential degradation due to exposure to light or extreme pH.[7][8] |
Problem 2: Significant Loss of this compound During Purification
-
Q: I have a good crude extract, but I'm losing most of my this compound during the chromatographic purification step. Why is this happening?
-
A: Loss during purification is a common challenge, often related to the chromatographic conditions.
-
| Possible Cause | Recommended Solution |
| Irreversible Adsorption to Stationary Phase | The phenolic hydroxyl groups on this compound can bind very strongly to the active sites on silica gel, leading to poor recovery.[3] Consider modifying the mobile phase by adding a small amount of a competitive agent like acetic or formic acid (0.1-1%) to improve elution. Alternatively, using a milder stationary phase like neutral alumina or a bonded-phase silica (e.g., Diol) can minimize this issue.[3] |
| Column Overloading | Loading too much crude extract onto the column can exceed its binding capacity, causing the target compound to be lost in the flow-through.[3] Ensure you are using an appropriate column size for the amount of sample being purified. |
| Improper Mobile Phase Selection | The solvent system may not be optimized to effectively separate this compound from other compounds or to elute it from the column. A gradient elution with solvents of increasing polarity (e.g., a gradient of methanol in chloroform) is often necessary for good separation.[2] Monitor fractions using thin-layer chromatography (TLC) to avoid accidentally discarding fractions containing your product. |
| Compound Degradation on the Column | The stationary phase itself can sometimes cause degradation of sensitive compounds. If you suspect this is happening, switching to a different type of stationary phase is recommended.[3] |
Problem 3: Inconsistent Yields Between Batches
-
Q: I'm getting highly variable yields of this compound from one extraction to the next. How can I improve consistency?
-
A: Inconsistent yields are typically due to variability in the starting material or a lack of a standardized protocol.
-
| Possible Cause | Recommended Solution |
| Variability in Plant Material | The chemical composition of plants can change based on the season of harvest, plant age, and growing conditions.[2] Standardize the collection of your plant material as much as possible (e.g., same time of year, similar plant age). |
| Inconsistent Extraction Protocol | Minor variations in extraction time, temperature, solvent-to-solid ratio, or agitation can lead to different outcomes.[2] It is crucial to strictly adhere to a validated Standard Operating Procedure (SOP) for the entire extraction and purification process. |
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of this compound, based on established methodologies for related macrocarpals.[2][5][6]
Protocol 1: High-Yield Extraction of this compound
-
Pre-treatment (Removal of Essential Oils): a. Air-dry fresh Eucalyptus twigs and leaves and grind them into a coarse powder. b. Macerate the powdered plant material in n-hexane at room temperature with occasional stirring for 24 hours. c. Filter the mixture and discard the n-hexane fraction, which contains the essential oils. d. Air-dry the plant residue to remove any remaining n-hexane.[2]
-
First Extraction (Aqueous Organic Solvent): a. Submerge the essential oil-free residue in a solution of 30% (w/w) ethanol in water. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue.[2]
-
Second Extraction (Higher Concentration Organic Solvent): a. Submerge the plant residue from the first extraction in a solution of 80% (w/w) ethanol in water. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the ethanolic extract.[2]
-
Combining and Concentrating: a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude Macrocarpal-rich extract.[2]
Protocol 2: Purification of this compound
-
Solvent Partitioning: a. Suspend the crude extract in water and partition it with an equal volume of ethyl acetate. b. Repeat this process several times and combine the ethyl acetate fractions. c. Concentrate the ethyl acetate fraction under reduced pressure.[2]
-
Column Chromatography: a. Use silica gel as the stationary phase. b. Elute the column with a gradient of increasing polarity, for example, a stepwise or linear gradient of methanol in chloroform. c. Collect fractions and monitor them by TLC to identify those containing this compound.[2]
-
High-Performance Liquid Chromatography (HPLC): a. For final purification, use a reversed-phase HPLC column (e.g., C18). b. Use a suitable mobile phase, such as a gradient of acetonitrile in water. c. Collect the peak corresponding to this compound. The purity can be assessed by analytical HPLC.[2]
Visualizations
References
- 1. US9402407B2 - Method for preparation of eucalyptus extract - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. welchlab.com [welchlab.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Macrocarpals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of macrocarpal compounds during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid macrocarpal compounds?
A1: For long-term stability, solid macrocarpal compounds should be stored at or below -20°C in a tightly sealed container.[1] To further minimize degradation, it is recommended to store the compound under an inert gas, such as nitrogen, and to protect it from light.[2]
Q2: How should I store macrocarpal compounds for short-term use?
A2: For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable, provided the compound is protected from light and moisture.[1]
Q3: Are macrocarpal compounds sensitive to light?
A3: Yes, as phenolic compounds, macrocarpals are susceptible to photodegradation.[1] It is crucial to store them in amber vials or light-blocking containers and to minimize exposure to light during handling and experiments.[1]
Q4: What is the best practice for storing macrocarpal compounds in solution?
A4: Whenever possible, prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, use a high-purity, anhydrous solvent such as ethanol or Dimethyl Sulfoxide (DMSO).[1] Aliquot the solution into tightly sealed vials and store at -20°C or below to prevent solvent evaporation and degradation.[1]
Q5: Can I store macrocarpal compounds at room temperature?
A5: Storing macrocarpals at room temperature for any extended period is not recommended.[1] Exposure to ambient temperatures, especially in the presence of light and oxygen, can significantly accelerate degradation.[1]
Q6: What are the visible signs of macrocarpal degradation?
A6: A noticeable change in the color of the solid compound or its solution can be an indicator of degradation. However, significant degradation can occur without any visible changes.[1] Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing purity and degradation.[3]
Troubleshooting Guide
Issue: I am observing a rapid loss of potency or unexpected results in my experiments.
-
Potential Cause: Degradation of the macrocarpal compound due to improper storage or handling.
-
Solution:
-
Verify Storage Conditions: Ensure that the compound is stored at the recommended temperature (≤ -20°C for long-term) and protected from light.
-
Assess Purity: Use HPLC to check the purity of your stock. The appearance of new peaks or a decrease in the area of the main peak can indicate the presence of degradation products.[3]
-
Prepare Fresh Solutions: Avoid using old solutions. Prepare fresh solutions from solid stock for each experiment.[1]
-
Minimize Light Exposure: During your experimental setup, work under subdued light conditions and use amber-colored labware.
-
Issue: My HPLC chromatogram shows multiple unexpected peaks.
-
Potential Cause 1: Contamination of the sample or solvent.
-
Solution:
-
Use high-purity solvents and filter all samples and mobile phases before use.[3]
-
Ensure that all glassware and equipment are thoroughly cleaned.
-
-
Potential Cause 2: On-column degradation of the macrocarpal.
-
Solution:
Issue: I am unsure if my macrocarpal compound is still viable for use.
-
Solution: Perform a stability study to assess the integrity of your compound. A detailed protocol for a general stability study is provided below.
Quantitative Data on Stability
The following table provides example stability data for Macrocarpal B in a 10 mM DMSO solution, illustrating the impact of storage conditions over time.
| Storage Condition | Timepoint | Concentration (mM) by HPLC | Number of Degradation Peaks |
| -80°C | 0 days | 10.0 | 0 |
| 30 days | 9.9 | 1 (minor) | |
| 90 days | 9.8 | 1 (minor) | |
| -20°C | 0 days | 10.0 | 0 |
| 30 days | 9.5 | 2 | |
| 90 days | 8.8 | 3 | |
| 4°C | 0 days | 10.0 | 0 |
| 7 days | 8.9 | >5 | |
| 14 days | 7.5 | >5 |
Data adapted from a representative stability study of Macrocarpal B.[1]
Experimental Protocols
Protocol: Stability Assessment of Macrocarpal Compounds by HPLC
This protocol outlines a general method for conducting a stability study on a macrocarpal compound.
1. Objective: To determine the stability of a macrocarpal compound under various storage conditions over a set period.
2. Materials:
-
Macrocarpal compound (solid)
-
High-purity solvent (e.g., DMSO, ethanol)
-
Amber glass vials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
0.45 µm syringe filters
3. Sample Preparation:
-
Solid Sample: Aliquot the solid macrocarpal compound into multiple amber glass vials.
-
Solution Sample: Prepare a stock solution of known concentration (e.g., 10 mM in DMSO) and aliquot it into amber glass vials.
4. Storage Conditions:
-
Store the prepared vials under a matrix of conditions to be tested. Recommended conditions include:
-
-80°C (control)
-
-20°C
-
4°C
-
25°C
-
25°C with light exposure (photostability)
-
5. Timepoints:
-
Designate specific time points for analysis (e.g., 0, 7, 14, 30, 60, 90 days).
6. HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan)
7. Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
If starting from a solid, dissolve a known amount in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Calculate the purity based on the area of the main peak relative to the total area of all peaks.
-
Note the number and area of any new degradation peaks.
Visualizations
Caption: Experimental workflow for assessing macrocarpal stability.
Caption: Key factors contributing to macrocarpal degradation.
References
Technical Support Center: Addressing Assay Interference with Macrocarpal N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential assay interference when working with Macrocarpal N. The information is designed to help identify and mitigate common issues to ensure the generation of robust and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a member of the macrocarpal family of compounds, which are phloroglucinol dialdehyde diterpenes.[1] These natural products are isolated from plants of the Eucalyptus genus.[2] Structurally, they possess a phloroglucinol ring with aldehyde groups and a diterpene moiety, which contribute to their biological activity and potential for assay interference.[3]
Q2: What are the known biological activities of macrocarpals that might be relevant to my experiments?
Macrocarpals have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties.[1][2] For instance, some macrocarpals are known to inhibit dipeptidyl peptidase-4 (DPP-4).[1] Their antifungal mechanism is linked to the disruption of the fungal cell membrane, generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation.[1][4] This inherent reactivity can sometimes lead to non-specific effects in various bioassays.
Q3: My compound, this compound, shows activity in multiple unrelated assays. What could be the cause?
This phenomenon, often referred to as "promiscuous inhibition," can be an indication of assay interference.[5] For natural products like macrocarpals, this could stem from several non-specific mechanisms such as compound aggregation, redox activity due to the phenolic structure, or metal chelation.[5][6] Such compounds are sometimes termed Invalid Metabolic Panaceas (IMPs) when their broad activity is later identified as an artifact.[5]
Q4: How can I proactively design my assays to minimize potential interference from this compound?
Thoughtful assay design can significantly reduce the likelihood of interference.[5] Key strategies include:
-
Inclusion of Detergents: Adding a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer can help prevent the formation of compound aggregates.[5]
-
Addition of Scavenging Agents: For assays sensitive to redox cycling, including a reducing agent like dithiothreitol (DTT) can mitigate interference from electrophilic compounds.[7]
-
Use of Control Compounds: Including known aggregators and Pan-Assay Interference Compounds (PAINS) during assay development can help assess your assay's susceptibility to these types of interference.[5]
-
Orthogonal Assays: Plan to confirm primary hits using a secondary, orthogonal assay that employs a different detection method or principle.[5]
Troubleshooting Guides
Issue 1: Suspected False-Positive Result Due to Compound Aggregation
If you suspect a hit from your screen is a false positive caused by the aggregation of this compound, follow this troubleshooting workflow.
Experimental Protocol: Detergent Test for Aggregation
-
Prepare Buffers: Prepare two sets of your standard assay buffer: one with and one without 0.01% Triton X-100.
-
Compound Dilution: Prepare serial dilutions of this compound in both the detergent-free and detergent-containing buffers.
-
Run Assay: Perform your standard assay protocol in parallel using both sets of compound dilutions.
-
Data Analysis: Generate dose-response curves and calculate the IC50 value for this compound in both conditions. A significant rightward shift (increase) in the IC50 value in the presence of detergent suggests that the compound's activity is, at least in part, due to aggregation.[5]
Data Interpretation:
| Observation | Interpretation |
| > 5-fold increase in IC50 with detergent | High likelihood of aggregation-based inhibition. |
| 2-5-fold increase in IC50 with detergent | Possible contribution from aggregation. |
| No significant change in IC50 | Aggregation is not the primary mechanism of inhibition.[5] |
Troubleshooting Workflow for Suspected Aggregation
Caption: Workflow to diagnose aggregation-based assay interference.
Issue 2: Inconsistent Results or Suspected Redox Interference
The phenolic and dialdehyde moieties in this compound suggest a potential for redox activity, which can interfere with assays, particularly those with redox-sensitive components or readouts.
Experimental Protocol: Thiol Reactivity Test
-
Assay Compatibility Check: First, confirm that your assay performance is not negatively impacted by the addition of a reducing agent. Test your assay with and without 1 mM Dithiothreitol (DTT). If DTT is incompatible, consider other reducing agents like TCEP.[7]
-
Parallel Testing: Test this compound in your assay with and without 1 mM DTT in the buffer.
-
Include Controls: Run a known thiol-reactive compound as a positive control to validate the test conditions.[7]
-
Data Analysis: Compare the IC50 values of this compound in the presence and absence of DTT. A significant decrease in potency (increase in IC50) with DTT suggests interference due to thiol reactivity or redox cycling.[7]
Data Interpretation:
| Observation | Interpretation |
| > 5-fold increase in IC50 with DTT | High likelihood of thiol reactivity or redox interference.[5] |
| 2-5-fold increase in IC50 with DTT | Possible redox interference. |
| < 2-fold increase in IC50 with DTT | Low likelihood of this specific interference mechanism.[5] |
Potential Pathways of Non-Specific Assay Interference
Caption: Potential pathways of non-specific assay interference by this compound.
Issue 3: Validating a Confirmed Hit
Even after addressing potential aggregation and redox interference, it is crucial to validate the biological activity of this compound using an orthogonal assay.
Experimental Protocol: Orthogonal Assay Validation
-
Select an Orthogonal Assay: Choose a secondary assay to confirm the primary result. This assay should have a different detection technology or measure a downstream biological event. For example, if the primary assay is a biochemical enzyme inhibition assay, the orthogonal assay could be a cell-based assay measuring the downstream effect of inhibiting that enzyme.
-
Dose-Response Confirmation: Run a full dose-response curve of this compound in the orthogonal assay.
-
Analyze for Consistency: True biological hits should demonstrate consistent activity and potency across different assay formats. A significant loss of activity in the orthogonal assay strongly suggests that the original result was an artifact of the primary assay format.[5]
Decision Flowchart for Hit Validation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Macrocarpal N
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining purification protocols to remove impurities from Macrocarpal N. As specific purification data for this compound is limited, the following troubleshooting guides, FAQs, and protocols are based on established methods for the isolation of structurally related macrocarpals, such as Macrocarpal A, B, and C, from Eucalyptus species.[1][2][3] These protocols may require optimization for the specific purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources can it be isolated?
This compound is a phloroglucinol dialdehyde diterpene derivative with the chemical formula C28H38O7.[4] While specific plant sources for this compound are not widely documented, related macrocarpals are typically isolated from the leaves and branches of Eucalyptus species, such as Eucalyptus macrocarpa and Eucalyptus globulus.[1][3][5]
Q2: What are the common impurities encountered during the purification of macrocarpals?
The most common impurities are other structurally related macrocarpals (e.g., Macrocarpal A, B, and C) that are often co-extracted.[3] Other potential impurities from Eucalyptus extracts include various phenolic compounds, flavonoids, tannins, and other terpenoids.[3]
Q3: How can the purity of a this compound sample be assessed?
High-Performance Liquid Chromatography (HPLC) is the most effective method for assessing the purity of macrocarpal preparations.[3] A well-developed HPLC method can separate the target macrocarpal from its related impurities, allowing for the quantification of purity.[3]
Q4: What are the recommended storage conditions for purified this compound?
To prevent degradation, it is recommended to store purified this compound in a cool, dry, and dark place. For long-term storage, refrigeration or freezing in a tightly sealed container is advisable.[3]
Troubleshooting Guides
This guide addresses common issues that may be encountered during the purification of this compound, with a focus on HPLC, a critical step for achieving high purity.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete extraction from plant material. | Ensure the plant material is finely powdered to maximize surface area. Repeat the extraction process multiple times with fresh solvent. |
| Loss of compound during solvent partitioning. | Perform multiple extractions with the organic solvent (e.g., ethyl acetate) to ensure complete transfer from the aqueous phase. | |
| Suboptimal chromatographic separation. | Optimize the mobile phase gradient and stationary phase for column chromatography and HPLC to ensure good separation from impurities. | |
| Poor Peak Resolution in HPLC | Inadequate mobile phase composition. | Optimize the mobile phase gradient. A shallow gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., formic acid), can improve separation. |
| Incorrect column chemistry. | Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for this compound and its impurities. | |
| Peak Tailing in HPLC | Interaction with active sites on the silica backbone of the column. | Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.05-0.1%) to block silanol groups. |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Presence of Co-eluting Impurities | Structurally very similar impurities. | Employ orthogonal separation techniques. For example, follow up reversed-phase HPLC with normal-phase HPLC or a different type of column chromatography. |
| Incomplete initial purification. | Ensure the initial column chromatography step provides sufficient separation to reduce the complexity of the sample before HPLC. |
Quantitative Data
The following table summarizes the reported yields of various macrocarpals from the leaves of Eucalyptus macrocarpa. This data can serve as a benchmark when developing a purification protocol for this compound.
| Compound | Starting Plant Material (g) | Yield (mg) | Reference |
| Macrocarpal A | 2880 | 252.5 | [1] |
| Macrocarpal B | 2880 | 51.9 | [1] |
| Macrocarpal C | 2880 | 20.0 | [1] |
| Macrocarpal D | 2880 | 56.8 | [1] |
| Macrocarpal E | 2880 | 14.6 | [1] |
| Macrocarpal F | 2880 | 11.4 | [1] |
| Macrocarpal G | 2880 | 47.3 | [1] |
Experimental Protocols
The following protocols are generalized from methods used to isolate Macrocarpals A-G and should be adapted and optimized for this compound.[1][2]
Extraction
-
Plant Material Preparation: Air-dry the leaves of the source Eucalyptus species and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered leaves (e.g., 2880 g) in 80% aqueous acetone at room temperature with agitation for 24-48 hours.[1]
-
Filter the extract and repeat the extraction process with the plant residue to ensure exhaustive extraction.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning
-
Suspend the crude extract in water and partition it with an equal volume of ethyl acetate.
-
Separate the layers and repeat the partitioning of the aqueous layer with ethyl acetate several times.
-
Combine all the ethyl acetate fractions.
-
Wash the combined ethyl acetate fraction with hexane to remove nonpolar impurities like fats and waxes.
-
Concentrate the resulting ethyl acetate fraction, which contains the macrocarpals, under reduced pressure.
Column Chromatography
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of chloroform and methanol is often employed.
-
Pack a silica gel column using a slurry method with a nonpolar solvent.
-
Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target macrocarpal.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Detection: UV detector set at approximately 275 nm.
-
Pool the fractions from column chromatography containing the target macrocarpal, concentrate them, and dissolve the residue in the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Collect the peak corresponding to the target macrocarpal.
-
Assess the purity of the isolated compound by analytical HPLC.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Enhancing the Stability of Macrocarpal N in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Macrocarpal N.
Troubleshooting Guide: Common Stability Issues with this compound Solutions
This guide addresses common problems observed when working with this compound in solution, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in aqueous solutions | - Aggregation of this compound molecules.[1][2][3] - Poor aqueous solubility. | - For Aggregation: Consider using a buffered solution (pH 7-8) to potentially increase the solubility of the phenol groups.[1] - For Solubility: Explore the use of co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG). Alternatively, complexation with cyclodextrins may enhance solubility.[4][5][6] |
| Discoloration of the solution (e.g., yellowing) | - Oxidation of the phloroglucinol core.[7] - Degradation due to exposure to light (photodegradation). | - Prevent Oxidation: Add antioxidants such as ascorbic acid, BHT (butylated hydroxytoluene), or α-tocopherol to the solution.[8][9][10] Prepare solutions fresh and store under an inert atmosphere (e.g., nitrogen or argon). - Prevent Photodegradation: Protect the solution from light by using amber vials or wrapping containers in aluminum foil.[11][12] |
| Loss of biological activity over time | - Chemical degradation of this compound. - Adsorption to container surfaces. | - Minimize Degradation: Based on studies of the related compound phloroglucinol, this compound is likely more stable in acidic to neutral conditions and susceptible to alkaline and oxidative degradation.[7] Store solutions at low temperatures (2-8°C or -20°C). - Prevent Adsorption: Use low-adsorption plasticware or silanized glassware. |
| Inconsistent results between experiments | - Variability in solution preparation and storage. - Degradation of stock solutions. | - Standardize Procedures: Establish a clear, written protocol for solution preparation, including solvent, pH, and storage conditions. - Assess Stock Solution Integrity: Regularly check the purity of stock solutions using a stability-indicating HPLC method. Prepare fresh stock solutions frequently. |
Frequently Asked Questions (FAQs)
Solution Preparation and Handling
Q1: What is the best solvent to dissolve this compound?
This compound is sparingly soluble in water. For stock solutions, organic solvents such as DMSO, ethanol, or acetone are recommended.[13] For aqueous experimental media, a stock solution in an organic solvent can be diluted, but ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: At what pH should I prepare my this compound solution?
Based on studies with the core phloroglucinol structure, this compound is expected to be more stable in neutral to slightly acidic conditions.[7] It is susceptible to degradation in alkaline conditions (pH > 8).[7] For aqueous solutions, buffering to a pH between 6.0 and 7.5 is recommended.
Q3: How should I store my this compound solutions?
For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. All solutions should be protected from light.[11]
Stability Enhancement
Q4: Can I use antioxidants to improve the stability of this compound?
Yes, the phloroglucinol structure of this compound makes it susceptible to oxidation.[7] The addition of antioxidants like ascorbic acid or BHT can help to mitigate oxidative degradation.[8][9][10] The optimal concentration of the antioxidant should be determined empirically for your specific application.
Q5: What are cyclodextrins and can they help stabilize this compound?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility and stability in aqueous solutions.[4][5][6] Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a promising strategy to enhance the stability and solubility of phloroglucinol derivatives like this compound.[4][14]
Troubleshooting
Q6: My this compound solution has turned a yellow color. Can I still use it?
A change in color, such as yellowing, often indicates chemical degradation, likely oxidation. It is recommended to discard the solution and prepare a fresh one. The purity of the discolored solution can be checked using an HPLC method to quantify the remaining active compound and detect degradation products.
Q7: I am observing precipitation in my cell culture media after adding this compound. What should I do?
This is likely due to the poor aqueous solubility of this compound. You can try the following:
-
Decrease the final concentration of this compound.
-
Increase the concentration of the co-solvent (e.g., DMSO) in your final dilution, ensuring it remains at a non-toxic level for your cells.
-
Investigate the use of a cyclodextrin-complexed form of this compound to improve its solubility in your aqueous media.[4][14]
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the purity and degradation of this compound.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
This compound reference standard
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B (linear)
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound. This involves subjecting the compound to various stress conditions to generate degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Alkaline Hydrolysis | Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 100°C for 48 hours. Dissolve in the mobile phase for analysis. |
| Photolytic Degradation | Expose a solution of this compound (100 µg/mL) to UV light (254 nm) for 24 hours. |
5. Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16][17][18]
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Strategies to enhance the stability of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins and Their Derivatives as Drug Stability Modifiers [ouci.dntb.gov.ua]
- 7. ijrpns.com [ijrpns.com]
- 8. Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant activity of selected plants extract for palm oil stability via accelerated and deep frying study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation development and stability studies of norfloxacin extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photostability and ex-vivo permeation studies on diclofenac in topical niosomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. saudijournals.com [saudijournals.com]
Technical Support Center: Enhancing the Bioavailability of Macrocarpal N
Welcome to the technical support center for Macrocarpal N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to increase the bioavailability of this promising natural compound. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Disclaimer: this compound is a subject of ongoing research. While there is a growing body of literature on related macrocarpals and general strategies for improving the bioavailability of natural products, specific data on this compound is limited. The following information is based on established principles for similar compounds, such as polyphenols and sesquiterpenoids, and should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a natural sesquiterpenoid compound isolated from plants of the Eucalyptus species.[1] Its molecular formula is C28H38O7 with a molecular weight of 486.6 g/mol .[2] Like many other polyphenolic and terpenoid compounds, this compound is predicted to have low aqueous solubility and may be susceptible to metabolic degradation, which can significantly limit its oral bioavailability and, consequently, its in vivo efficacy.
Q2: My in vitro studies with this compound show high efficacy, but I'm not seeing the same results in my animal models. What could be the issue?
This is a common challenge when working with natural products. The discrepancy between in vitro and in vivo results often points to poor oral bioavailability. Several factors could be at play:
-
Low Aqueous Solubility: this compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelial barrier.
-
First-Pass Metabolism: this compound might be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound could be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.
Q3: What are the primary strategies to consider for increasing the bioavailability of this compound?
Based on strategies for structurally related compounds, the following approaches are recommended for investigation:
-
Formulation Strategies:
-
Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can improve its solubility, protect it from degradation, and enhance its absorption.[3][4]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can increase its dissolution rate.
-
-
Co-administration with Bioenhancers:
-
Piperine: This component of black pepper can inhibit drug-metabolizing enzymes, potentially increasing the systemic exposure of this compound.
-
-
Chemical Modification:
-
Prodrugs: Synthesizing a more soluble and permeable prodrug of this compound that converts to the active compound in vivo.
-
Troubleshooting Guides
Issue: Poor Solubility of this compound in Aqueous Buffers
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Nature of the Molecule | - Utilize co-solvents: Prepare stock solutions in organic solvents like DMSO or ethanol and then dilute into your aqueous buffer. Be mindful of the final solvent concentration in your experiment. - Incorporate surfactants: Use pharmaceutically acceptable surfactants (e.g., Tween 80, Cremophor EL) to increase solubility. - Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, enhancing their aqueous solubility. |
Issue: Low Permeability in Caco-2 Cell Assays
| Possible Cause | Troubleshooting Steps |
| Low Passive Diffusion | - Formulation: Test the permeability of this compound in different formulations (e.g., nanoemulsion, liposomes) to see if they can enhance its transport across the Caco-2 monolayer. |
| Active Efflux | - Co-incubation with efflux inhibitors: Perform the Caco-2 assay in the presence of known P-glycoprotein inhibitors (e.g., verapamil) to determine if this compound is a substrate for efflux pumps. A significant increase in the apparent permeability coefficient (Papp) in the presence of an inhibitor would suggest active efflux. |
Data Presentation
The following tables present hypothetical data to illustrate how to structure and compare results from bioavailability enhancement studies for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H38O7 | PubChem[2] |
| Molecular Weight | 486.6 g/mol | PubChem[2] |
| Appearance | Solid | HMDB[2] |
| Predicted LogP | 4.8 | PubChem[2] |
Table 2: Hypothetical Permeability of this compound Formulations in Caco-2 Cells
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| This compound (unformulated) | 0.5 ± 0.1 | 5.2 |
| This compound with Verapamil | 2.1 ± 0.3 | 1.1 |
| This compound Nanoemulsion | 3.5 ± 0.4 | 1.3 |
| This compound Liposomes | 2.8 ± 0.2 | 1.2 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol describes a high-pressure homogenization method to prepare an oil-in-water (O/W) nanoemulsion of this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Aqueous phase (e.g., ultrapure water)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Dissolve a known amount of this compound in the selected oil.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in ultrapure water.
-
Formation of the Coarse Emulsion: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer for 30 minutes.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps to assess the intestinal permeability of this compound.[5][6][7]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound solution/formulation
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay; low permeability of Lucifer yellow indicates a tight monolayer.
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound solution/formulation to the apical (A) side and fresh HBSS to the basolateral (B) side for apical-to-basolateral transport (A→B).
-
For basolateral-to-apical transport (B→A), add the compound to the B side and fresh HBSS to the A side.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Sample Analysis: Collect samples from the receiver compartment at the end of the incubation period and analyze the concentration of this compound using a validated analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Putative metabolic pathways affecting this compound bioavailability.
Caption: Troubleshooting decision tree for low this compound bioavailability.
References
- 1. Nanoemulsion preparation [protocols.io]
- 2. This compound | C28H38O7 | CID 85046471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Herbal nanoemulsions in cosmetic science: A comprehensive review of design, preparation, formulation, and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. enamine.net [enamine.net]
Technical Support Center: Mitigating Off-Target Effects of Macrocarpal N in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Macrocarpal N in cellular models. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reproducibility.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot common issues that may arise during experiments with this compound, potentially stemming from off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent results between different cell lines. | Expression levels of the intended target or off-target proteins may vary between cell lines.[1] | 1. Confirm target expression levels in all cell lines used via Western Blot or qPCR.[1] 2. If an off-target is suspected, check its expression level as well.[1] |
| High cellular toxicity at effective concentrations. | The compound may be hitting essential cellular pathways unrelated to the intended target.[1] | 1. Perform a dose-response curve to determine the lowest effective concentration.[1] 2. Use a positive control (a well-characterized inhibitor for the target) to benchmark the therapeutic window. 3. Assess cell viability using multiple assays (e.g., MTS, LDH, Annexin V/PI staining) to understand the mode of cell death. |
| Phenotype does not match genetic knockdown of the target. | The observed phenotype is likely due to an off-target effect of this compound.[1] | 1. Utilize genetic methods like CRISPR/Cas9 or siRNA to validate the on-target effect.[1][2] If the phenotype persists after target knockdown, it's likely an off-target effect. 2. Employ a structurally related but inactive analog of this compound as a negative control.[1] |
| Effect is observed only at high concentrations. | Higher concentrations of a compound are more likely to interact with lower-affinity off-targets.[1] | 1. Carefully titrate this compound to identify the minimal concentration that produces the desired on-target effect.[1] 2. Consider if the observed effect is physiologically relevant at the concentrations used. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using natural products like this compound?
A1: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended biological target.[1] This is a significant concern with natural products like this compound because they can be promiscuous, interacting with multiple cellular targets. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings in drug development.[1]
Q2: What are the known biological activities of Macrocarpals that could contribute to off-target effects?
A2: Macrocarpals, including compounds structurally related to this compound, have several known biological activities. For instance, Macrocarpal C has been shown to have antifungal properties by increasing fungal membrane permeability, inducing reactive oxygen species (ROS) production, and causing DNA fragmentation.[3][4][5] Macrocarpals have also been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4).[2][6] These diverse activities suggest that this compound could have multiple cellular targets, and researchers should be aware of these potential confounding effects.
Q3: How can I proactively design my experiments to minimize the risk of off-target effects from this compound?
A3: A multi-pronged approach is recommended:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect, as higher concentrations increase the likelihood of engaging off-targets.[1]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]
-
Orthogonal Validation: Use a different method to validate your findings. For example, if you observe a phenotype with this compound, try to replicate it using genetic approaches like siRNA or CRISPR/Cas9 to knock down the intended target.[1][2]
Q4: Are there computational methods to predict potential off-target interactions of this compound?
A4: Yes, computational approaches can be valuable for predicting potential off-target interactions. These methods utilize the chemical structure of the small molecule to screen against databases of known protein targets.[7][8] Techniques like chemical similarity analysis and machine learning models can help identify potential off-targets that can then be experimentally validated.[7]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
Objective: To identify the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing toxicity.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (if available).
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay: Perform your primary assay to measure the on-target effect (e.g., reporter gene assay, protein expression analysis).
-
Viability Assay: In parallel, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess cytotoxicity at each concentration.
-
Data Analysis: Plot the dose-response curve for both the on-target effect and cell viability to determine the optimal concentration range.
Protocol 2: Target Validation using CRISPR/Cas9 Knockout
Objective: To confirm that the observed phenotype upon this compound treatment is a direct result of its effect on the intended target.
Methodology:
-
gRNA Design: Design and clone a guide RNA (gRNA) specific to the gene of your intended target.
-
Transfection: Transfect the cells with a plasmid expressing both Cas9 nuclease and the specific gRNA.
-
Selection and Validation: Select for transfected cells and validate the knockout of the target protein by Western Blot or qPCR.
-
Phenotypic Assay: Treat the knockout cells and wild-type control cells with the determined optimal concentration of this compound.
-
Analysis: Compare the phenotypic response between the knockout and wild-type cells. If the phenotype is absent or significantly reduced in the knockout cells, it confirms the on-target effect of this compound.
Signaling Pathways and Workflows
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for mitigating off-target effects.
Caption: Antifungal signaling of Macrocarpal C.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
Troubleshooting inconsistent results in Macrocarpal N experiments.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and navigating the experimental use of Macrocarpal N.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the bioactivity of our this compound. What could be the cause?
A1: Batch-to-batch variability in natural product extracts is a common challenge. Several factors can contribute to this inconsistency:
-
Source and Purity of this compound: The concentration and purity of this compound can differ based on the plant source, geographical location, harvest time, and extraction method.[1] It is crucial to use a well-characterized and standardized source of this compound. We recommend performing analytical validation (e.g., HPLC) to confirm the identity and purity of each batch.
-
Compound Stability: this compound, like many natural products, may be susceptible to degradation over time, especially if not stored correctly. Ensure it is stored in a cool, dark, and dry place. Prepare fresh stock solutions for each experiment.
-
Aggregation: Some macrocarpals, like Macrocarpal C, have been observed to aggregate in solution, which can affect their biological activity.[2][3] Visual inspection of your stock solution for turbidity and dynamic light scattering (DLS) analysis can help assess for aggregation.
Q2: Our Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain are not reproducible. What should we check?
A2: Inconsistent MIC values in antimicrobial susceptibility testing can arise from several experimental variables.[4][5][6][7][8] Here are key aspects to review in your protocol:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment.[9] Variations in the starting number of bacteria will directly impact the MIC value.
-
Solvent Effects: this compound is often dissolved in a solvent like DMSO. High concentrations of the solvent itself can inhibit microbial growth. Always include a solvent control to determine the maximum non-inhibitory concentration of your solvent.
-
Assay Method: Both broth microdilution and agar dilution methods are commonly used.[9] Ensure you are consistently following a standardized protocol (e.g., CLSI guidelines).
Q3: We are not seeing the expected level of DPP-4 inhibition with this compound in our enzyme assay. What could be the issue?
A3: Several factors can influence the outcome of enzyme inhibition assays.[1][10][11] Consider the following:
-
Enzyme and Substrate Concentration: The inhibitory effect of a compound can be dependent on the concentrations of both the enzyme and the substrate. Ensure these are consistent across experiments.
-
Assay Conditions: Enzyme activity is highly sensitive to pH and temperature.[1] Verify that your buffer system is robust and the assay temperature is stable.
-
Compound Aggregation: As mentioned, aggregation can impact bioactivity.[2][3] In the context of enzyme inhibition, aggregates can sometimes lead to non-specific inhibition, but in other cases may reduce the effective concentration of the inhibitor.
Troubleshooting Guides
Inconsistent Antimicrobial Activity
If you are experiencing variable results in your antimicrobial assays with this compound, refer to the following table to identify potential causes and solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| MIC values vary by more than one two-fold dilution between experiments. | Inconsistent inoculum density. | Standardize inoculum preparation using a spectrophotometer or McFarland standards.[9] |
| High variability in zone of inhibition diameters (disk diffusion). | Improper disk saturation or inconsistent agar depth. | Ensure disks are fully saturated with a consistent volume of this compound solution. Pour agar plates to a uniform depth. |
| No activity observed against a previously susceptible strain. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. Store stock solutions at -20°C or below and minimize freeze-thaw cycles. |
| Solvent control shows antimicrobial activity. | Solvent concentration is too high. | Perform a dose-response of the solvent to determine the highest non-inhibitory concentration. Ensure the final solvent concentration in your assay is below this level. |
Variable Enzyme Inhibition Results
For troubleshooting inconsistent results in DPP-4 or other enzyme inhibition assays, please consult this guide.
| Observed Problem | Potential Cause | Recommended Solution |
| IC50 values fluctuate significantly between assay runs. | Variations in assay conditions (pH, temperature). | Calibrate pH meter and thermometer regularly. Use a stable buffer system and a temperature-controlled plate reader or water bath.[1] |
| High background signal or assay interference. | This compound may have intrinsic fluorescence or absorbance at the assay wavelength. | Run a control with this compound and all assay components except the enzyme to measure and subtract any background signal. |
| The inhibition curve shows a very steep or unusual shape. | Compound aggregation.[2][3] | Visually inspect the compound solution for precipitation. Consider including a non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.01%) in the assay buffer to minimize aggregation. |
| Apparent loss of potency at higher substrate concentrations. | Competitive inhibition.[11] | This may be the mechanism of action. To confirm, perform kinetic studies by measuring inhibition at multiple substrate concentrations. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[9] Dilute this suspension in the growth medium to achieve the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9]
In Vitro DPP-4 Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 8.0). Dissolve human recombinant DPP-4 enzyme and the substrate (e.g., Gly-Pro-p-nitroanilide) in the buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Procedure: In a 96-well plate, add the DPP-4 enzyme solution to each well. Then, add the this compound dilutions. Include a positive control (a known DPP-4 inhibitor) and a negative control (buffer only).
-
Incubation: Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the absorbance or fluorescence of the product at regular intervals using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. monash.edu [monash.edu]
- 2. Fungal-Induced Programmed Cell Death | MDPI [mdpi.com]
- 3. Frontiers | Apoptotic-like programed cell death in fungi: the benefits in filamentous species [frontiersin.org]
- 4. Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ENZYME INHIBITION & FACTORS AFFECTING THE VELOCITY OF ENZYME ACTION | PPTX [slideshare.net]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Sensitive Detection of Macrocarpal N Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for the sensitive detection of Macrocarpal N and its metabolites. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data tables to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are this compound metabolites and why is their sensitive detection important?
A1: this compound is a hypothetical member of the macrocarpal family, which are complex natural compounds composed of a phloroglucinol core linked to a terpenoid moiety, primarily isolated from Eucalyptus species.[1][2] These compounds exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.[1] Sensitive detection of this compound and its metabolites is crucial for understanding its pharmacokinetics (absorption, distribution, metabolism, and excretion), evaluating its therapeutic potential, and ensuring safety and efficacy in drug development.
Q2: What is the most suitable analytical technique for the sensitive detection of this compound metabolites?
A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for sensitive and selective quantification of this compound metabolites.[3][4] This technique offers excellent chromatographic resolution, reducing matrix effects, and the high selectivity of Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer allows for low limits of detection (LOD) and quantification (LOQ) in complex biological matrices.[3]
Q3: Why are analytical standards important for this analysis?
A3: Phytochemical analytical standards, which are highly purified reference compounds, are essential for accurate and reproducible results.[5] They are used to confirm the identity of a metabolite by comparing its retention time and mass spectra, and to build calibration curves for precise quantification.[5] Using certified standards is often a requirement for regulatory compliance in pharmaceutical and nutraceutical industries.
Q4: What are the key steps in sample preparation for analyzing this compound metabolites from a biological matrix?
A4: Effective sample preparation is critical for accurate analysis and involves several key steps: extraction of the analyte from the matrix (e.g., plasma, tissue), removal of interferences (like proteins and lipids), and concentration of the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), which is highly effective for rapid and selective sample cleanup.[6]
Troubleshooting Guide
Q5: I am observing poor peak shape (asymmetry or tailing) for my this compound peak. What could be the cause?
A5: Peak tailing for macrocarpals can often be attributed to strong interactions between the phenolic hydroxyl groups of the molecule and active silanol sites on the silica backbone of the C18 column.[7]
-
Solution 1: Mobile Phase Modifier: Add a small amount of a competing base, such as 0.05-0.1% triethylamine, or an acid like 0.1% formic acid to the mobile phase. This can help to saturate the active sites on the stationary phase and improve peak shape.[7]
-
Solution 2: Sample Overload: The column may be overloaded. Try reducing the injection volume or diluting the sample.[7]
-
Solution 3: Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.
Q6: The recovery of this compound from my sample preparation is consistently low. How can I improve it?
A6: Low recovery is often due to inefficient extraction or irreversible adsorption of the analyte during the sample preparation process.[7]
-
Solution 1: Optimize Extraction Solvent: Ensure the pH and polarity of your extraction solvent are optimal for this compound's chemical properties. A systematic test of different solvents (e.g., ethyl acetate, acetonitrile, methanol) and pH conditions may be necessary.
-
Solution 2: Check SPE Protocol: If using Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate. Re-evaluate the washing steps to prevent premature elution of the analyte and optimize the elution solvent to ensure complete recovery from the cartridge.
-
Solution 3: Minimize Adsorption: Silanize all glassware to reduce adsorption to surfaces. The addition of a small percentage of an organic solvent to aqueous samples can also help.
Q7: I am seeing "ghost peaks" in my blank injections after running a high-concentration sample. What is the problem?
A7: Ghost peaks are typically caused by carryover from a previous injection, where the analyte has been retained somewhere in the injection port, tubing, or on the analytical column.[7]
-
Solution 1: Stronger Needle Wash: Modify the injector program to include a needle wash with a stronger solvent than the mobile phase. A wash solution of Acetonitrile:Isopropanol:Water (1:1:1) is often effective.
-
Solution 2: Column Flushing: After running high-concentration samples, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) for an extended period.[7]
-
Solution 3: Check for Contamination: Ensure that the ghost peaks are not coming from contaminated solvents or mobile phase additives.[7]
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fstjournal.com.br [fstjournal.com.br]
- 4. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iroatech.com [iroatech.com]
- 6. Green Approaches to Sample Preparation Based on Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficiency of Macrocarpal N Solid-Phase Synthesis
Welcome to the technical support center for the solid-phase synthesis of Macrocarpal N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental challenges of this complex synthesis. As a complex, non-peptidic macrocycle, the solid-phase synthesis of this compound presents unique challenges. This guide draws upon established principles of solid-phase synthesis for complex natural products and macrocycles to offer practical solutions and detailed protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the solid-phase synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Linear Precursor on Solid Support
Q: My reaction monitoring indicates a low yield of the linear precursor attached to the resin. What are the potential causes and how can I troubleshoot this?
A: Low yield of the resin-bound linear precursor can stem from several factors, primarily related to incomplete reactions during the iterative addition of building blocks.
Possible Causes and Solutions:
-
Incomplete Deprotection: If a protecting group is not fully removed from the growing chain, subsequent coupling reactions will be blocked, leading to truncated sequences.
-
Solution: Increase the deprotection time or the number of deprotection cycles. Ensure the deprotection reagent is fresh and of high purity. For acid-labile protecting groups, a stronger acid or longer reaction time may be necessary. For base-labile groups, ensure the base is not sterically hindered and is used in sufficient excess.
-
-
Poor Coupling Efficiency: Steric hindrance of the building blocks or aggregation of the growing chain on the resin can lead to incomplete coupling reactions.[1]
-
Solution:
-
Double Coupling: Perform the coupling step twice for sterically hindered building blocks.[2]
-
Change Solvents: Switch to a more effective solvent for solvating the growing chain, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF), to reduce aggregation.[1]
-
Increase Reagent Concentration: Using a higher concentration of the building block and coupling reagents can drive the reaction to completion.[2]
-
Elevated Temperature: Carefully increasing the reaction temperature can sometimes overcome activation energy barriers for difficult couplings.
-
-
-
Premature Cleavage from the Resin: Some linkers are sensitive to the reagents used during synthesis, leading to premature cleavage of the product from the solid support.
-
Solution: Select a linker that is stable to the conditions used throughout the synthesis and can be cleaved orthogonally at the final step.
-
A general workflow for troubleshooting low precursor yield is outlined below:
Caption: Troubleshooting workflow for low precursor yield.
Issue 2: Inefficient On-Resin Cyclization
Q: I am observing a low yield of the cyclized product after the on-resin cyclization step. What are the common reasons for this and how can I optimize the reaction?
A: On-resin cyclization is a critical step that can be hampered by several factors, including conformational constraints and competing intermolecular reactions.[3]
Possible Causes and Solutions:
-
Unfavorable Conformation: The linear precursor may adopt a conformation on the resin that is not conducive to intramolecular cyclization.
-
Solution:
-
Solvent Effects: The choice of solvent can significantly influence the conformation of the resin-bound precursor. Screen different solvents to find one that promotes a favorable pre-cyclization conformation.
-
Resin Type: The type of resin and its swelling properties can impact the flexibility of the attached molecule. Consider using a resin with a different polymer backbone (e.g., PEG-based resins).[1]
-
-
-
Intermolecular Reactions: At high resin loading, intermolecular reactions (dimerization or oligomerization) can compete with the desired intramolecular cyclization.[4]
-
Solution: Use a resin with a lower loading capacity to take advantage of the "pseudo-dilution" effect, which favors intramolecular reactions.[5]
-
-
Inefficient Activation/Coupling: The reagents used for the cyclization may not be effective for the specific bond being formed.
-
Solution: Screen a variety of cyclization reagents and conditions. For example, for macrolactamization, different peptide coupling reagents can be tested.
-
| Parameter | Recommendation for Optimization | Rationale |
| Resin Loading | 0.1 - 0.3 mmol/g | Lower loading favors intramolecular cyclization by minimizing intermolecular interactions. |
| Solvent | DMF, NMP, DCM, or mixtures | Solvents can influence the conformation of the linear precursor. |
| Temperature | Room temperature to 50°C | Higher temperatures can sometimes overcome conformational barriers, but may also promote side reactions. |
| Reaction Time | 12 - 48 hours | Sufficient time is needed for the cyclization to proceed to completion. |
Issue 3: Difficulty in Product Purification
Q: After cleavage from the resin, my crude product is difficult to purify. What are the likely impurities and what strategies can I use for purification?
A: Impurities in the crude product often arise from side reactions during synthesis and cleavage.
Common Impurities and Purification Strategies:
-
Truncated or Deletion Sequences: These arise from incomplete deprotection or coupling steps.
-
Diastereomers: Racemization can occur at certain steps, leading to diastereomeric impurities that can be difficult to separate.
-
Products of Side Reactions: Protecting groups or reactive intermediates can lead to a variety of side products.
-
Cleavage Artifacts: Scavengers used during cleavage can sometimes react with the product.
Purification Strategy:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for purifying complex macrocycles.
-
Column Choice: A C18 reversed-phase column is a good starting point.
-
Gradient Optimization: A slow gradient of the organic solvent (e.g., acetonitrile) in water with a modifier like trifluoroacetic acid (TFA) is typically used. The gradient should be optimized to achieve good separation of the desired product from impurities.
-
The logical relationship for addressing purification challenges is as follows:
Caption: Strategy for the purification of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What type of solid support (resin) is most suitable for the synthesis of this compound?
A1: The choice of resin is critical and depends on the planned synthetic route. For complex natural products, resins that swell well in a variety of organic solvents are preferred. 2-Chlorotrityl chloride (2-CTC) resin is often a good choice as it allows for the mild cleavage of the final product, preserving acid-sensitive functional groups.[6] PEG-based resins are also a good option as they can improve the solvation of the growing molecule, potentially reducing aggregation.[1]
Q2: How can I monitor the progress of the reactions on the solid support?
A2: Monitoring on-resin reactions is crucial for troubleshooting. A small number of resin beads can be cleaved at intermediate steps, and the resulting material can be analyzed by LC-MS to confirm the presence of the expected intermediate and identify any major side products.
Q3: What are the key considerations for the on-resin cyclization step?
A3: The key to successful on-resin cyclization is to favor the intramolecular reaction over intermolecular side reactions. This is typically achieved by using a resin with a low loading capacity.[5] The choice of cyclization chemistry is also critical and will depend on the functional groups being connected to form the macrocycle.
Q4: What are some common side reactions to be aware of during the synthesis of a complex macrocycle like this compound?
A4: Besides incomplete coupling and deprotection, side reactions can include racemization of stereocenters, especially under basic or strongly acidic conditions, and reactions of functional groups with reagents used in the synthesis (e.g., scavengers during cleavage). Careful selection of protecting groups and reaction conditions is essential to minimize these side reactions.
Experimental Protocols
Protocol 1: General Procedure for On-Resin Cyclization
This protocol provides a general framework for on-resin cyclization. The specific reagents and conditions will need to be optimized for the synthesis of this compound.
-
Resin Swelling: Swell the resin-bound linear precursor in the chosen reaction solvent (e.g., DMF or NMP) for 1-2 hours.
-
Reagent Addition: Add the cyclization reagents to the swollen resin. The choice of reagents will depend on the nature of the bond being formed (e.g., for an amide bond, a coupling agent like PyBOP and a base like DIPEA would be used).
-
Reaction: Agitate the reaction mixture at the optimized temperature (e.g., room temperature) for the determined reaction time (e.g., 24 hours).
-
Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by a less polar solvent like dichloromethane (DCM), and then dry the resin under vacuum.
-
Test Cleavage: Perform a small-scale cleavage to analyze the efficiency of the cyclization by LC-MS before proceeding with the bulk cleavage.
Protocol 2: General Procedure for Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes a mild cleavage method suitable for acid-sensitive compounds.
-
Resin Preparation: Wash the dry, resin-bound product with DCM.
-
Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA) in DCM. The percentage of TFA can be varied (e.g., 1-20%) depending on the acid sensitivity of the compound. A common starting point is 20% TFA in DCM.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved product.
-
Washing: Wash the resin with additional DCM and combine the filtrates.
-
Solvent Removal: Remove the solvent from the combined filtrates under reduced pressure.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Isolation: Isolate the precipitated product by centrifugation or filtration and dry under vacuum.
A schematic of the overall solid-phase synthesis process is provided below:
Caption: General workflow for the solid-phase synthesis of this compound.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics [html.rhhz.net]
- 4. Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Microbial Resistance to Macrocarpal N
Welcome to the Technical Support Center for Macrocarpal N. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound, a potent phloroglucinol derivative with significant antimicrobial properties. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to microbial resistance.
This compound, like other macrocarpals isolated from Eucalyptus species, exhibits strong antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane and the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][4] However, as with many antimicrobial agents, the emergence of microbial resistance is a significant challenge. This guide provides strategies and detailed protocols to help you investigate and overcome these resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the susceptibility of our microbial strain to this compound. What are the likely resistance mechanisms?
A1: Decreased susceptibility to this compound and other phloroglucinols can be attributed to several general antimicrobial resistance mechanisms. The most common include:
-
Overexpression of Efflux Pumps: Bacteria can actively transport this compound out of the cell before it can reach its target. Resistance-Nodulation-Division (RND) efflux pumps are particularly significant in Gram-negative bacteria.[5][6]
-
Biofilm Formation: Bacteria within a biofilm are embedded in a protective extracellular polymeric substance (EPS) matrix, which can limit the penetration of antimicrobial compounds.[7][8] Biofilms also provide an environment that fosters the development of resistance.[7]
-
Cell Wall Remodeling: Alterations in the bacterial cell wall or outer membrane can reduce the permeability of the cell to this compound.[9]
-
Enzymatic Degradation: While less characterized for phloroglucinols, some bacteria may produce enzymes that can modify or degrade the compound.
Q2: How can we determine if efflux pumps are responsible for the observed resistance to this compound?
A2: You can investigate the role of efflux pumps by performing a minimum inhibitory concentration (MIC) assay with and without a known efflux pump inhibitor (EPI). A significant reduction in the MIC of this compound in the presence of an EPI suggests that efflux pumps are involved. Common EPIs include Phenylalanine-Arginine β-Napthylamide (PAβN) and reserpine.[10][11]
Q3: What strategies can we employ to combat resistance mediated by biofilm formation?
A3: To overcome biofilm-mediated resistance, you can explore several approaches:
-
Inhibition of Quorum Sensing (QS): QS is a cell-to-cell communication system that regulates biofilm formation. QS inhibitors can disrupt this process.[7][12]
-
Degradation of the Biofilm Matrix: Enzymes that degrade components of the EPS matrix, such as DNases and dispersin B, can break down the biofilm and increase microbial susceptibility to antimicrobials.[7][13]
-
Synergistic Combination Therapy: Combining this compound with other antimicrobial agents or biofilm-disrupting compounds can enhance its efficacy.
Q4: Can this compound be used in combination with conventional antibiotics to overcome resistance?
A4: Yes, combining natural products like this compound with conventional antibiotics is a promising strategy to combat antimicrobial resistance.[14][15] This synergistic effect can restore the activity of an antibiotic to which a microbe has developed resistance.[16][17] A checkerboard assay is the standard method to evaluate these synergistic interactions.[1]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure a standardized inoculum density (e.g., using a McFarland standard) as variations can significantly affect MIC values. |
| Media Composition | Use a consistent and appropriate growth medium for your microbial strain. Components in the media can sometimes interact with the test compound. |
| Incubation Conditions | Maintain consistent incubation time, temperature, and atmospheric conditions, as these can influence microbial growth and susceptibility.[18] |
| Compound Stability | Prepare fresh stock solutions of this compound for each experiment, as the compound may degrade over time, affecting its potency. |
Issue 2: Difficulty in Disrupting Pre-formed Biofilms with this compound
| Potential Cause | Troubleshooting Step |
| Mature Biofilm | Mature biofilms are notoriously resistant. Increase the incubation time with this compound or consider a sequential treatment with a biofilm-degrading enzyme prior to adding this compound.[7] |
| Sub-lethal Concentration | The concentration of this compound may be insufficient to penetrate the biofilm and kill the embedded cells. Determine the Minimum Biofilm Eradication Concentration (MBEC). |
| Single-Agent Inefficacy | This compound alone may not be effective against the biofilm. Test for synergistic effects by combining it with other antibiotics or biofilm inhibitors.[14] |
Quantitative Data Summary
Table 1: Example Minimum Inhibitory Concentrations (MICs) of Macrocarpal B (a related compound) against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.78 - 3.13 |
| Bacillus subtilis | 0.78 - 3.13 |
| Micrococcus luteus | 0.78 - 3.13 |
| Mycobacterium smegmatis | 0.78 - 3.13 |
| Porphyromonas gingivalis | Inhibited |
| Prevotella intermedia | Inhibited |
| Prevotella nigrescens | Inhibited |
| Treponema denticola | Inhibited |
Note: Data for Macrocarpal B is presented as a reference for the potential activity of macrocarpals.[1] Researchers should determine the specific MIC values for this compound against their strains of interest.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[18][19][20][21]
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium.
-
Inoculum Preparation: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microbial strain (typically 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1]
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the synergistic effects of this compound with a conventional antibiotic.[1]
-
Prepare Reagents: Prepare stock solutions of this compound and a conventional antibiotic.
-
Prepare Microtiter Plate: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the rows and the conventional antibiotic along the columns.
-
Inoculation and Incubation: Inoculate each well with the microbial suspension as described in the MIC protocol and incubate.
-
Data Analysis: After incubation, determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
Protocol 3: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Screening
This is a simple agar-based method to screen for over-expressed efflux pumps.[22]
-
Prepare Agar Plates: Prepare agar plates containing varying concentrations of ethidium bromide (a substrate for many efflux pumps).
-
Inoculate Bacteria: Inoculate the test strains and control strains (with known efflux activity) onto the agar plates in a radial pattern.
-
Incubation and Visualization: Incubate the plates and then visualize them under UV light. The level of fluorescence of the bacterial mass is inversely proportional to the efflux capacity.[22]
Visualizations
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Simplified diagrams of major microbial resistance mechanisms to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial biofilm inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. phcogrev.com [phcogrev.com]
- 16. scielo.br [scielo.br]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. woah.org [woah.org]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apec.org [apec.org]
- 22. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
Validation & Comparative
A Comparative Analysis of Macrocarpal N and Macrocarpal A Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactive properties of Macrocarpal N and Macrocarpal A, two phloroglucinol derivatives isolated from Eucalyptus species. While research on Macrocarpal A has yielded specific quantitative data on its antibacterial and enzyme-inhibiting activities, information on this compound remains largely qualitative. This document summarizes the available experimental data to facilitate further investigation and drug discovery efforts.
Summary of Bioactivities
Data Presentation: A Comparative Look
The following tables summarize the available quantitative data for Macrocarpal A and related macrocarpals to provide a comparative context for their bioactivities. The absence of quantitative data for this compound is a notable gap in the current research landscape.
Table 1: Antibacterial Activity of Macrocarpal A
| Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus subtilis PCI219 | < 0.2 µg/mL | [2] |
| Staphylococcus aureus FDA209P | 0.4 µg/mL | [2] |
Table 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Macrocarpals
| Compound | Concentration (µM) | Inhibition (%) | Reference |
| Macrocarpal A | 500 | ~30 | [3][4] |
| Macrocarpal B | 500 | ~30 | [4] |
| Macrocarpal C | 50 | 90 | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for key experiments cited in the literature for the assessment of macrocarpal bioactivity.
Antibacterial Susceptibility Testing (Agar Dilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Preparation of Macrocarpal Solutions: A stock solution of the macrocarpal is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Agar Plate Preparation: A series of twofold dilutions of the macrocarpal stock solution are incorporated into molten nutrient agar and poured into petri dishes. A control plate without the macrocarpal is also prepared.[5]
-
Inoculum Preparation: The test bacterium is cultured in a suitable broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[5]
-
Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension.[5]
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[5]
-
MIC Determination: The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits visible bacterial growth.[5]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
The inhibitory activity of macrocarpals on DPP-4, a key enzyme in glucose metabolism, can be assessed using a colorimetric assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), the substrate Gly-Pro-p-nitroanilide, and the purified DPP-4 enzyme.
-
Compound Addition: The test macrocarpals, dissolved in DMSO, are added to the reaction mixture. A control with DMSO alone is also prepared.
-
Reaction Initiation: The reaction is initiated by the addition of the DPP-4 enzyme.
-
Spectrophotometric Monitoring: The rate of p-nitroaniline release is monitored spectrophotometrically at 405 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the macrocarpal to that of the control.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Concluding Remarks
The available evidence suggests that both this compound and Macrocarpal A hold promise as bioactive compounds. Macrocarpal A has demonstrated potent antibacterial activity with defined MIC values. While this compound is also suggested to have a range of bioactivities, the lack of quantitative data presents a significant area for future research. Direct comparative studies are essential to fully elucidate the therapeutic potential of these related compounds and to guide the development of new natural product-based drugs. Further investigation into the specific signaling pathways modulated by both macrocarpals will also be critical in understanding their mechanisms of action.
References
A Head-to-Head Comparison of Macrocarpals and Their Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of naturally occurring macrocarpals with their potential synthetic analogs. Drawing upon available experimental data, this document outlines key performance metrics, details experimental protocols, and visualizes relevant biological pathways to inform future research and development.
Macrocarpals, a class of phloroglucinol-diterpene adducts primarily isolated from Eucalyptus species, have garnered significant interest for their diverse biological activities. This guide focuses on the well-characterized Macrocarpals A, B, and C as representative examples to compare with potential synthetic analogs. While extensive data on a wide range of synthetic macrocarpal analogs is not yet available, this comparison is based on published data for natural macrocarpals and the initial findings from semisynthetic derivatives.
Data Presentation: Comparative Bioactivity of Macrocarpals
The primary biological activities reported for macrocarpals include antimicrobial, antifungal, and enzyme inhibition. The following tables summarize the available quantitative data for Macrocarpals A, B, and C.
Table 1: Antibacterial Activity of Macrocarpals
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4[1] |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2[1] |
| Macrocarpals B-G (mixture) | Staphylococcus aureus | 0.78 - 3.13[2] |
| Macrocarpals B-G (mixture) | Bacillus subtilis | 0.78 - 3.13[2] |
| Macrocarpals B-G (mixture) | Micrococcus luteus | 0.78 - 3.13[2] |
| Macrocarpals B-G (mixture) | Mycobacterium smegmatis | 0.78 - 3.13[2] |
Table 2: Antifungal Activity of Macrocarpal C
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95[3] |
Table 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Macrocarpals
| Compound | Concentration (µM) | DPP-4 Inhibition (%) | IC₅₀ (µM) |
| Macrocarpal A | 500 | ~30 | >500[3] |
| Macrocarpal B | 500 | ~30 | >500[3] |
| Macrocarpal C | 50 | ~90 | ~35[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are key experimental protocols used to assess the bioactivity of macrocarpals.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The macrocarpal compound is serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
Antifungal Susceptibility Testing (CLSI M38-A2 Method)
This standardized method is used for determining the MIC of antifungal agents against filamentous fungi.
-
Fungal Inoculum Preparation: A suspension of fungal conidia (e.g., Trichophyton mentagrophytes) is prepared and adjusted to a specific concentration.
-
Drug Dilution: The macrocarpal is serially diluted in RPMI 1640 medium in a microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well, and the plate is incubated at a controlled temperature for a specified period.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.[4]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
-
Reaction Mixture: A reaction mixture is prepared containing human recombinant DPP-4 enzyme, a buffer solution, and the substrate Gly-Pro-p-nitroanilide.
-
Inhibitor Addition: Various concentrations of the macrocarpal compound are added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.
-
Measurement: The rate of p-nitroaniline production, a yellow-colored product, is measured spectrophotometrically at 405 nm.
-
Inhibition Calculation: The percentage of DPP-4 inhibition is calculated by comparing the reaction rate in the presence of the macrocarpal to that of a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Proposed antifungal mechanism of action for Macrocarpal C.
Caption: Mechanism of DPP-4 inhibition by macrocarpals.
Caption: General experimental workflow for MIC determination.
Head-to-Head Comparison and Future Directions
The available data indicates that different macrocarpals exhibit varying degrees of potency across different biological assays. For instance, Macrocarpal C is a significantly more potent inhibitor of DPP-4 than Macrocarpals A and B.[3][5] In terms of antibacterial activity, Macrocarpal A shows high potency against S. aureus and B. subtilis.[1]
The development of synthetic analogs of macrocarpals is still in its early stages. However, the semisynthesis of Macrocarpal C from Macrocarpal A demonstrates the feasibility of structurally modifying these complex natural products. The goals of synthesizing analogs are multifaceted and include:
-
Improving Potency and Selectivity: Synthetic modifications can be designed to enhance the interaction of the molecule with its biological target, leading to increased potency and reduced off-target effects.
-
Enhancing Pharmacokinetic Properties: Natural products often have suboptimal pharmacokinetic profiles (e.g., poor solubility, rapid metabolism). Synthetic analogs can be designed to improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of analogs are crucial for understanding the SAR, which informs the design of more effective and safer drug candidates.
-
Accessibility and Scalability: The isolation of macrocarpals from natural sources can be low-yielding and variable. Chemical synthesis offers a more reliable and scalable route to producing these compounds and their analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Antimicrobial Efficacy of Macrocarpals Against Resistant Strains: A Comparative Guide
Disclaimer: No specific information was found for a compound named "Macrocarpal N" in the available scientific literature. This guide therefore provides a comparative analysis of closely related and well-documented macrocarpals, specifically Macrocarpal A, B, and C, to offer insights into the potential antimicrobial efficacy of this class of compounds. The findings presented here for Macrocarpals A, B, and C may not be directly extrapolated to "this compound".
This guide offers a comparative overview of the antimicrobial performance of Macrocarpals A, B, and C, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the potential of these natural compounds in combating antimicrobial resistance.
Comparative Efficacy of Macrocarpals
Macrocarpals, a class of phloroglucinol dialdehyde diterpene derivatives isolated from Eucalyptus species, have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Macrocarpal A and B against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Macrocarpal A and B against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [2] |
| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | [2] |
| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | [1] |
| Macrocarpal B | Bacillus subtilis | 0.78 - 3.13 | [1] |
| Macrocarpal B | Micrococcus luteus | 0.78 - 3.13 | [1] |
| Macrocarpal B | Mycobacterium smegmatis | 0.78 - 3.13 | [1] |
| Macrocarpals A, B, C | Porphyromonas gingivalis | Inhibited | [3] |
| Macrocarpals A, B, C | Prevotella intermedia | Inhibited | [3] |
| Macrocarpals A, B, C | Prevotella nigrescens | Inhibited | [3] |
| Macrocarpals A, B, C | Treponema denticola | Inhibited | [3] |
Proposed Mechanism of Action
Studies on phloroglucinol derivatives, including macrocarpals, suggest a multi-faceted mechanism of antimicrobial action.[1] The primary proposed mechanisms involve the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1] For antifungal activity, as demonstrated by Macrocarpal C, the mechanism also includes the induction of apoptosis via DNA fragmentation.[4]
Caption: Proposed antimicrobial mechanism of macrocarpals.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, representing the lowest concentration of a compound that inhibits visible microbial growth, is a standard measure of antimicrobial efficacy.[1]
Caption: Workflow for MIC determination.
Methodology:
-
Preparation of Reagents: Prepare a stock solution of the Macrocarpal compound in a suitable solvent.
-
Serial Dilution: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24-48 hours for most bacteria).[1]
-
Data Analysis: The MIC is determined as the lowest concentration of the Macrocarpal that completely inhibits visible growth of the microorganism.[1]
Checkerboard Assay for Synergy Testing
While specific studies on the synergistic effects of macrocarpals with conventional antibiotics are limited, the checkerboard assay is a standard method to evaluate such interactions.[1]
Caption: Workflow of a checkerboard assay.
Methodology:
-
Preparation of Reagents: Prepare stock solutions of the Macrocarpal and a conventional antibiotic.[1]
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the Macrocarpal along the x-axis and the conventional antibiotic along the y-axis.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension.
-
Incubation: Incubate the plate under suitable conditions.[1]
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).[1]
Conclusion
The available data on Macrocarpals A, B, and C suggest that this class of compounds holds significant promise as antimicrobial agents, particularly against Gram-positive bacteria. Their proposed multi-faceted mechanism of action, involving cell membrane disruption and oxidative stress, makes them interesting candidates for further investigation in the fight against antimicrobial resistance. Further research is warranted to elucidate their precise molecular targets, evaluate their in vivo efficacy, and explore their potential for synergistic interactions with existing antibiotics. While no information on "this compound" is currently available, the study of its analogues provides a strong rationale for the investigation of other members of the macrocarpal family.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the antioxidant activity of Macrocarpal N against known standards.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of Macrocarpal N, a compound found in plants such as Phaleria macrocarpa, against established antioxidant standards: Ascorbic Acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E). The following sections detail the quantitative analysis from various in vitro antioxidant assays, comprehensive experimental protocols, and visualizations of relevant biological pathways to offer a thorough benchmark of this compound's potential as an antioxidant agent.
Note on Available Data: Direct comparative studies on isolated this compound using ABTS and ORAC assays are limited in the publicly available scientific literature. Therefore, this guide utilizes data from extracts of Phaleria macrocarpa, the plant source of this compound, as a proxy to evaluate its antioxidant potential. The primary assay for which quantitative data is available is the DPPH radical scavenging assay.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the available IC50 values for Phaleria macrocarpa extracts in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, compared to the standard antioxidant, Ascorbic Acid.
| Compound/Extract | Assay | IC50 (µg/mL) | Source |
| Phaleria macrocarpa (Ethanolic Extract) | DPPH | 46.113 ± 1.535 | [1] |
| Phaleria macrocarpa (Water Extract) | DPPH | 59.406 ± 2.089 | [1] |
| Ascorbic Acid (Standard) | DPPH | 8.287 ± 0.125 | [1] |
From the data, it is evident that the ethanolic extract of Phaleria macrocarpa exhibits stronger antioxidant activity than the water extract, although both are less potent than the standard, Ascorbic Acid, in the DPPH assay[1].
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and further investigation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol.
-
Sample Preparation: The test compound (this compound or plant extract) and standard antioxidants (Ascorbic Acid, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample or standard. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample or standard.
Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant leads to a decolorization that is measured spectrophotometrically.
Methodology:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compound and standards are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample or standard is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalents (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by a free radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation.
Methodology:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the free radical generator (AAPH), and the antioxidant standard (Trolox).
-
Sample Preparation: Prepare various concentrations of the test compound.
-
Reaction Mixture: In a microplate, combine the fluorescent probe and the sample or standard.
-
Initiation of Reaction: Add the AAPH solution to initiate the peroxyl radical generation and the subsequent decay of fluorescence.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation of ORAC Value: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of a Trolox standard curve. The results are typically expressed as Trolox Equivalents (TE) per gram or mole of the compound.
Potential Antioxidant Signaling Pathways
Antioxidant compounds can exert their protective effects through various mechanisms, including the modulation of intracellular signaling pathways involved in the cellular response to oxidative stress. Two key pathways are the Mitogen-Activated Protein Kinase (MAPK) pathway and the Keap1-Nrf2 pathway. While direct evidence for this compound's modulation of these pathways is still emerging, understanding their function provides a framework for potential mechanisms of action.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Oxidative stress can activate several branches of the MAPK signaling cascade, including ERK, JNK, and p38 MAPK. These pathways can lead to either cell survival or apoptosis, depending on the cellular context and the nature of the oxidative insult. Antioxidants can potentially modulate these pathways to promote cell survival. For instance, a related compound, Macluraparishin C, has been shown to protect neurons by modulating the MAPK pathway[2].
References
Cross-validation of Macrocarpal N's mechanism of action in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action of Macrocarpal N across various cell lines, benchmarked against the well-established chemotherapeutic agent, Cisplatin. Due to the limited direct research on "this compound," this guide synthesizes data from closely related macrocarpals, primarily Macrocarpal A, B, C, and I, isolated from Eucalyptus species, and relevant extracts from Phaleria macrocarpa. This approach allows for an inferred mechanism of action for this compound, providing a valuable resource for hypothesis generation and experimental design.
Comparative Analysis of Cytotoxic Mechanisms
The primary cytotoxic effects of macrocarpals appear to converge on the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). These mechanisms are observed across different cancer cell lines, suggesting a broad-spectrum anti-proliferative potential.
Data Summary
| Compound/Extract | Cell Line(s) | Primary Mechanism of Action | Key Molecular Events |
| This compound (inferred) | Various Cancer Cell Lines | Apoptosis, Cell Cycle Arrest, Oxidative Stress | Modulation of Bcl-2 family proteins, Caspase activation, DNA fragmentation, Increased intracellular ROS. |
| Macrocarpal I | Colorectal Cancer (CRC) Cells | Inhibition of Proliferation, Apoptosis | Disruption of cytoskeleton, Effects on kinase activity and DNA repair.[1] |
| Macrocarpal C | Trichophyton mentagrophytes (Fungus) | Fungal Cell Death | Increased membrane permeability, ROS production, DNA fragmentation.[2][3] |
| Phaleria macrocarpa Leaf Extract | T47D (Breast Cancer) | Apoptosis, Cell Cycle Arrest | Downregulation of Bcl-2, Upregulation of Bax and Caspase-3. |
| Cisplatin (Alternative) | Various Cancer Cell Lines | Apoptosis | DNA damage via cross-linking of purine bases, interference with DNA repair, induction of apoptosis.[4][5] Can also induce ROS.[4][6] |
Signaling Pathways and Experimental Workflow
The proposed mechanism of action for this compound involves the intricate interplay of several signaling pathways, leading to programmed cell death and inhibition of cell proliferation.
Proposed Signaling Pathway for this compound
Caption: Proposed signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Experimental Workflow for Mechanism of Action Studies
Caption: A typical experimental workflow for investigating the mechanism of action of a compound.
Detailed Experimental Protocols
Cell Viability Assay (WST-1 Assay)
Objective: To determine the cytotoxic effects of this compound and cisplatin on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., T47D, colorectal cancer lines)
-
96-well plates
-
Complete culture medium
-
This compound and Cisplatin stock solutions
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Cisplatin and incubate for 24, 48, or 72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and cisplatin.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash twice with cold PBS.[7][8]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7][8] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[7][8]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and cisplatin on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[9]
-
Incubate the fixed cells at -20°C for at least 2 hours.[9]
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Staining)
Objective: To measure the intracellular generation of ROS induced by this compound and cisplatin.
Materials:
-
Treated and untreated cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS or serum-free medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Culture cells in appropriate plates or dishes.
-
Wash the cells with PBS or serum-free medium.
-
Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C.[12][13]
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound or a positive control (e.g., H₂O₂).
-
Measure the fluorescence intensity at an excitation of ~485 nm and emission of ~535 nm using a fluorescence microscope or microplate reader.[12][14] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[12]
Logical Relationship Diagram
Caption: Logical flow from this compound treatment to the inhibition of cell proliferation.
This guide serves as a foundational resource for the investigation of this compound's therapeutic potential. The provided comparative data, signaling pathways, and detailed protocols are intended to facilitate further research and a deeper understanding of its mechanism of action in various cellular contexts.
References
- 1. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. oncodaily.com [oncodaily.com]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. nanocellect.com [nanocellect.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 14. assaygenie.com [assaygenie.com]
A Comparative Analysis of Macrocarpal N and Other Bioactive Phloroglucinol Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Macrocarpal N and other related phloroglucinol compounds isolated from Eucalyptus species. While quantitative experimental data for this compound is currently limited in published literature, this document summarizes the known biological activities of other well-studied macrocarpals and phloroglucinols, offering a valuable reference for researchers interested in this class of compounds. The guide includes comparative data on antibacterial, anticancer, and enzyme-inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Introduction to Macrocarpals and Phloroglucinols
Macrocarpals are a class of formylated phloroglucinol meroterpenoids predominantly found in various Eucalyptus species.[1] These compounds are characterized by a phloroglucinol core linked to a terpenoid moiety and have garnered significant scientific interest due to their diverse biological activities.[1] Phloroglucinol and its derivatives have been associated with a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3] this compound has been identified and isolated from Eucalyptus globulus, but comprehensive studies detailing its specific biological activities are not yet available.[4] This guide, therefore, focuses on a comparative analysis of its closely related analogs.
Comparative Biological Activities
The primary reported biological activities for macrocarpals and other phloroglucinols are antibacterial, anticancer, and enzyme inhibition. The following sections provide a comparative summary of the available quantitative data for various phloroglucinol compounds.
Antibacterial Activity
Macrocarpals have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[2][5] The minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial efficacy.
Table 1: Comparative Antibacterial Activity of Macrocarpal Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Macrocarpal A | Bacillus subtilis | < 0.2[6] |
| Staphylococcus aureus | 0.4[6] | |
| Macrocarpals B-G | Staphylococcus aureus | 0.78 - 3.13[7] |
| Bacillus subtilis | 0.78 - 3.13[7] | |
| Micrococcus luteus | 0.78 - 3.13[7] | |
| Mycobacterium smegmatis | 0.78 - 3.13[7] | |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95[1] |
Anticancer Activity
Table 2: Anticancer Potential of Phloroglucinol Compounds (Illustrative)
| Compound | Cancer Cell Line | Assay | IC50 (µM) |
| Phloroglucinol | Myeloma cells | Cytotoxicity Assay | 83 µg/mL (phalerin)[9] |
| Macrocarpal I | Colorectal Cancer Cells | Proliferation Assay | Effective Inhibition Observed[10] |
Note: The data in this table is illustrative of the anticancer potential within the broader phloroglucinol class. Direct comparative IC50 values for different macrocarpals are a key area for future research.
Enzyme Inhibitory Activity: Dipeptidyl Peptidase-4 (DPP-4)
Certain macrocarpals have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes.[11]
Table 3: Comparative DPP-4 Inhibitory Activity of Macrocarpals
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| Macrocarpal A | 500 | ~30% | >500[12] |
| Macrocarpal B | 500 | ~30% | >500[12] |
| Macrocarpal C | 50 | ~90% | ~35[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the biological activities of phloroglucinol compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the antibacterial efficacy of a compound.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using the growth medium to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound (e.g., this compound)
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the test compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Caption: Workflow for MTT Cytotoxicity Assay.
Signaling Pathways in Anticancer Activity
Phloroglucinol compounds have been shown to exert their anticancer effects through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Phloroglucinols have been reported to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway inhibition by phloroglucinols.
Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in many cancers. Some phloroglucinol derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.
Caption: Ras/Raf/MEK/ERK pathway inhibition by phloroglucinols.
Conclusion
This compound belongs to a promising class of phloroglucinol compounds with demonstrated bioactive potential. While further research is needed to elucidate the specific biological activities and mechanisms of action of this compound, the comparative data presented for its analogs highlight the potential of this compound family as a source for the development of new therapeutic agents. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers to design and conduct further investigations into the promising field of phloroglucinol-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activities of Phloroglucinol Derivatives from Eucalyptus Spp. -Natural Product Sciences | Korea Science [koreascience.kr]
- 3. Bioactive acylphloroglucinol derivatives from Eucalyptus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Phloroglucinols with Immunosuppressive Activities from the Fruits of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jppres.com [jppres.com]
- 10. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Effects of Macrocarpals with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates novel therapeutic strategies, including the use of natural compounds to enhance the efficacy of existing antibiotics. Macrocarpals, a class of phloroglucinol derivatives found in Eucalyptus species, have demonstrated significant antimicrobial properties.[1][2][3] This guide provides a comparative assessment of the potential synergistic effects of macrocarpals, referred to herein following the user's query as Macrocarpal N, with conventional antibiotics, supported by experimental data and detailed protocols. While "this compound" is not a specific compound found in the literature, this guide will focus on the known activities of closely related and well-documented macrocarpals such as A, B, and C.
Data Presentation: Performance Metrics
The antimicrobial efficacy of macrocarpals alone and their synergistic potential with antibiotics can be quantified using metrics like the Minimum Inhibitory Concentration (MIC) and the Fractional Inhibitory Concentration Index (FICI).
Table 1: Minimum Inhibitory Concentrations (MICs) of Macrocarpals Against Various Bacterial Strains
| Macrocarpal | Bacterial Strain | MIC (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis | < 0.2 | [3] |
| Macrocarpal A | Staphylococcus aureus | 0.4 | [3] |
| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | [1] |
| Macrocarpal B | Bacillus subtilis | 0.78 - 3.13 | [1] |
| Macrocarpal B | Micrococcus luteus | 0.78 - 3.13 | [1] |
| Macrocarpals (A, B, C) | Porphyromonas gingivalis | Inhibited | [2] |
| Macrocarpals (A, B, C) | Prevotella intermedia | Inhibited | [2] |
| Macrocarpals (A, B, C) | Treponema denticola | Inhibited | [2] |
Table 2: Illustrative Synergistic Effects of this compound with Gentamicin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 256 | 64 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |
| Gentamicin | 16 | 4 |
Note: Data in Table 2 is illustrative, based on typical findings in synergy studies, to demonstrate the concept. The FICI is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 indicates synergy.[4][5]
Proposed Mechanism of Synergy
The antimicrobial action of macrocarpals is multifaceted, involving the disruption of the bacterial cell membrane and the generation of reactive oxygen species (ROS).[1][6] This dual action suggests a strong potential for synergy with conventional antibiotics.
-
With Cell Wall Synthesis Inhibitors (e.g., β-lactams): By increasing membrane permeability, macrocarpals may facilitate the access of β-lactams to the penicillin-binding proteins in the periplasmic space, thereby enhancing their efficacy.
-
With Protein Synthesis Inhibitors (e.g., Aminoglycosides): The disruption of the cell membrane by macrocarpals can enhance the uptake of aminoglycosides, which is an energy-dependent process that can be limited in resistant strains. Increased intracellular ROS can also cause damage that potentiates the action of these antibiotics.[7]
-
With DNA Synthesis Inhibitors (e.g., Fluoroquinolones): The increase in intracellular ROS caused by macrocarpals can lead to DNA fragmentation, potentially working in concert with fluoroquinolones that target DNA gyrase and topoisomerase IV.[8][9]
Signaling Pathway Visualization
The following diagram illustrates a proposed synergistic mechanism of action between this compound and a conventional antibiotic.
Caption: Proposed synergistic mechanism of this compound and antibiotics.
Experimental Protocols
Standardized methods are crucial for assessing the synergistic interactions between antimicrobial agents.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to determine the FICI and quantify synergy.[4][10][11]
-
Preparation:
-
Assay Setup:
-
In a sterile 96-well microtiter plate, perform serial twofold dilutions of this compound horizontally and the partner antibiotic vertically.[10]
-
This creates a matrix of varying concentrations of both agents.
-
Include wells for growth control (no drug) and sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.[10]
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI to determine the nature of the interaction (synergy, additive, indifference, or antagonism).[4]
-
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the rate of bacterial killing over time.[10][11]
-
Preparation:
-
Prepare bacterial cultures as described for the checkerboard assay.
-
-
Assay Setup:
-
Set up tubes with CAMHB containing:
-
The bacterial inoculum alone (growth control).
-
The inoculum with this compound at a sub-MIC concentration (e.g., 0.5x MIC).
-
The inoculum with the antibiotic at a sub-MIC concentration.
-
The inoculum with the combination of this compound and the antibiotic at the same sub-MIC concentrations.
-
-
-
Sampling and Plating:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each tube.
-
Perform serial tenfold dilutions and plate onto nutrient agar plates.
-
-
Data Analysis:
-
Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot log10 CFU/mL versus time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent after 24 hours.
-
Bacterial Signaling Pathways as Potential Targets
The disruption of the cell membrane by macrocarpals can interfere with crucial bacterial signaling pathways, such as two-component systems that respond to environmental stress.
Bacterial Two-Component Signaling Pathway
Caption: A generic bacterial two-component signaling pathway.
By inducing membrane stress, this compound could potentially dysregulate these pathways, leading to an inappropriate cellular response and increased susceptibility to other antibiotics. This represents a promising area for further investigation into the synergistic mechanisms of macrocarpals.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Checkerboard Synergy Testing [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Macrocarpal N's Structure: A Comparative Guide
Researchers and drug development professionals investigating the therapeutic potential of Macrocarpal N require a solid understanding of its molecular structure. This guide provides a comparative analysis of the published structural data for this compound, highlighting the experimental evidence and methodologies used for its elucidation. As of this review, no independent verification or structural revision of this compound has been published. Therefore, this guide focuses on the data from its initial isolation and characterization.
Structural Elucidation of this compound
This compound was first isolated from the leaves of Eucalyptus globulus. The initial and so far only structural determination was reported by Shibuya et al. in 2001. The structure was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Key Physicochemical and Spectroscopic Data
The reported molecular formula for this compound is C28H38O7, with a molecular weight of 486.6 g/mol .[] The structure was determined to be a phloroglucinol-sesquiterpene coupled compound.
Table 1: Summary of Spectroscopic Data for this compound (from initial report)
| Technique | Observed Data | Interpretation |
| ¹H NMR | Specific chemical shifts and coupling constants | Provided information on the proton environment, including the number and connectivity of hydrogen atoms. |
| ¹³C NMR | Specific chemical shifts | Indicated the number of unique carbon atoms and their chemical environments (e.g., carbonyls, olefins, aliphatic). |
| 2D NMR (COSY, HMBC) | Correlation peaks | Established the connectivity between protons and carbons, allowing for the assembly of the molecular framework. |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern | Confirmed the molecular weight and provided clues about the different structural components of the molecule. |
Note: The specific, detailed NMR and MS data from the original publication by Shibuya et al. (2001) are not publicly available in their entirety at the time of this guide's compilation.
Comparison with Alternative Structures
Currently, there are no proposed alternative or revised structures for this compound in the scientific literature. The structure determined by Shibuya et al. stands as the sole published structure. Total synthesis of this compound, which would provide definitive proof of its structure, has not yet been reported. However, the total synthesis of the related compound, Macrocarpal C, has been achieved and can serve as a reference for the general structural class.
Experimental Protocols
The structural elucidation of this compound followed a standard workflow for natural product chemistry.
Isolation and Purification
The isolation of this compound from Eucalyptus globulus leaves typically involves the following steps:
-
Extraction: The dried and powdered leaves are extracted with a solvent, often an ethanol/water mixture.
-
Fractionation: The crude extract is then partitioned between different solvents to separate compounds based on polarity.
-
Chromatography: The fraction containing the macrocarpals is subjected to multiple rounds of column chromatography (e.g., silica gel) and High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
Structure Determination
The purified this compound is then analyzed using a suite of spectroscopic methods:
-
1D NMR Spectroscopy (¹H and ¹³C): To determine the number and types of protons and carbons.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity and build the molecular skeleton.
-
Mass Spectrometry: To determine the molecular weight and formula.
dot
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Signaling Pathways and Logical Relationships
While the direct signaling pathways of this compound are still under investigation, related macrocarpals have been shown to possess various biological activities, including antimicrobial and enzyme inhibitory effects. The structural information is crucial for understanding these activities.
dot
Caption: Logical relationship between structural data and biological activity of this compound.
References
Unraveling Resistance: A Comparative Genomic Guide to Macrocarpal B Sensitivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of organisms sensitive and resistant to Macrocarpal B, a promising natural antimicrobial agent. By presenting key experimental data, detailed protocols, and visualizations of the underlying biological processes, this document serves as a valuable resource for understanding and combating resistance to this potent compound.
Macrocarpal B, a phloroglucinol dialdehyde diterpene, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. However, the emergence of resistance poses a critical challenge to its therapeutic development. This guide delves into the genomic determinants that differentiate sensitive and resistant organisms, offering insights into the mechanisms of action and resistance.
Performance Comparison: Macrocarpal B vs. Alternatives
The efficacy of an antimicrobial agent is fundamentally measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes MIC data for Macrocarpal B and other antibiotics against sensitive (wild-type) and resistant strains of Staphylococcus aureus, a common Gram-positive pathogen.
| Antimicrobial Agent | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Macrocarpal B | Staphylococcus aureus (Wild-Type) | 8 [1] |
| Staphylococcus aureus (Resistant Mutant) | 256 [1] | |
| Vancomycin | Staphylococcus aureus (Wild-Type) | 1[1] |
| Staphylococcus aureus (Resistant Mutant) | 2[1] | |
| Tetracycline | Staphylococcus aureus (Wild-Type) | 0.5[1] |
| Staphylococcus aureus (Resistant Mutant) | 64[1] | |
| Phloroglucinol | Staphylococcus aureus (Wild-Type) | >512[1] |
| Staphylococcus aureus (Resistant Mutant) | >512[1] |
Deciphering the Genetic Blueprint of Resistance
While specific studies detailing the precise mutations conferring resistance to Macrocarpal B are still emerging, the principles of bacterial resistance to phenolic compounds suggest several key genomic alterations. Comparative genomic analysis between sensitive and resistant strains is the primary methodology to uncover these differences.
General Mechanisms of Resistance:
-
Target Modification: Alterations in the bacterial target site of Macrocarpal B can prevent the compound from binding effectively.
-
Enzymatic Degradation: Bacteria may evolve to produce enzymes that modify or degrade Macrocarpal B, rendering it inactive.
-
Efflux Pumps: Increased expression or activity of efflux pumps can actively transport Macrocarpal B out of the bacterial cell before it can reach its target.
-
Reduced Permeability: Changes in the bacterial cell wall or membrane composition can limit the uptake of Macrocarpal B.
A comparative genomics workflow is essential to pinpoint the specific genetic changes responsible for these mechanisms.
Comparative genomics workflow for identifying resistance determinants.
Signaling Pathways: The Mechanism of Action of Macrocarpal B
The antimicrobial activity of Macrocarpal B is primarily attributed to its ability to disrupt the bacterial cell membrane and induce oxidative stress through the generation of reactive oxygen species (ROS). This multifaceted attack overwhelms the bacterial cell's defenses, leading to cell death.
Antimicrobial signaling pathway of Macrocarpal B.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures (sensitive and resistant strains)
-
Macrocarpal B and other antimicrobial agents
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Aseptically transfer a few colonies of the test bacterium into sterile MHB. Incubate at 37°C until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute the suspension to a final concentration of about 5 x 10^5 CFU/mL in the microtiter plate wells.[1]
-
Prepare Antimicrobial Dilutions: Create a stock solution of Macrocarpal B in a suitable solvent. Perform serial two-fold dilutions of the antimicrobial agent in MHB directly within the 96-well plate.[1]
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control (bacteria in MHB without any antimicrobial) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.[1]
-
Data Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.[1]
Whole-Genome Sequencing (WGS) and Analysis
Objective: To sequence the entire genome of sensitive and resistant bacterial strains to identify genetic differences.
Materials:
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for genome assembly, annotation, and comparison
Procedure:
-
Genomic DNA Extraction: Culture the sensitive and resistant bacterial strains overnight. Extract high-quality genomic DNA from each strain using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted genomic DNA. Perform whole-genome sequencing on a suitable NGS platform.[1]
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads and trim low-quality bases and adapter sequences.
-
Genome Assembly: Assemble the trimmed reads into contigs or complete genomes using a de novo assembler.[1]
-
Genome Annotation: Annotate the assembled genomes to identify protein-coding genes, RNA genes, and other genomic features.[1]
-
Comparative Genomics: Align the genomes of the resistant and sensitive strains to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels). Analyze gene content to find genes present in the resistant strain but absent in the sensitive strain. Investigate the identified genetic variations for their potential role in conferring resistance to Macrocarpal B.[1]
-
References
A Comparative Analysis of the Therapeutic Index: Macrocarpal N and Existing Antifungal Agents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic potential of Macrocarpal N, a member of the phloroglucinol meroterpenoid class of compounds, against established antifungal drugs. Due to the limited public data on this compound, this analysis utilizes data from its close structural analogue, Macrocarpal C, as a representative for the macrocarpal class. This comparison focuses on the therapeutic index, mechanism of action, and associated signaling pathways, supported by experimental data and protocols.
Executive Summary
Macrocarpals, derived from Eucalyptus species, have demonstrated promising antifungal properties. This guide compares the antifungal profile of Macrocarpal C (as a proxy for this compound) with two widely used antifungal agents: Terbinafine and Nystatin. While a definitive therapeutic index for this compound is yet to be established, in vitro efficacy data suggests a mechanism of action distinct from existing drugs, indicating its potential as a novel antifungal candidate. Terbinafine is noted for its wide therapeutic index, whereas Nystatin's use is primarily limited to topical and oral applications due to systemic toxicity.
Data Presentation: Comparative Analysis of Antifungal Agents
The following table summarizes the key characteristics of Macrocarpal C, Terbinafine, and Nystatin based on available data.
| Feature | Macrocarpal C (as proxy for this compound) | Terbinafine | Nystatin |
| Therapeutic Index | Not established. Further in vivo studies are required. | Wide therapeutic index; overdose is rare.[1][2] | Narrow for systemic use (high toxicity); safe for topical and oral administration due to minimal absorption.[3][4][5] |
| Mechanism of Action | Induces fungal cell death by increasing membrane permeability, generating intracellular reactive oxygen species (ROS), and causing DNA fragmentation.[6] | Inhibits squalene epoxidase, leading to a deficiency in ergosterol and an accumulation of toxic squalene in the fungal cell.[1][7][8][9] | Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[3][4][10] |
| Primary Indication | Investigational antifungal. | Dermatophyte infections (e.g., nail fungus, ringworm).[1][9][11] | Candida infections of the skin, mouth, and vagina.[3][10][12] |
| Spectrum of Activity | Effective against dermatophytes such as Trichophyton mentagrophytes.[6] | Fungicidal against dermatophytes and molds; fungicidal or fungistatic against yeasts depending on the species.[9][13] | Active against a wide variety of yeasts and yeast-like fungi, particularly Candida species.[4][5] |
| Reported Efficacy | MIC against T. mentagrophytes determined by CLSI M38-A2 standard.[6] | Demonstrated superiority over other antifungals like itraconazole for certain infections.[14] | Effective for treating oral, cutaneous, and vaginal candidiasis.[3][15] |
| Signaling Pathway Involvement | Leads to apoptosis-like cell death in fungi. | Can stimulate pro-inflammatory responses in human monocytic cells via the ERK signaling pathway.[16] | Can activate TLR1 and TLR2, inducing pro-inflammatory cytokine secretion. Also shown to affect nitric oxide levels and Akt phosphorylation in neurons.[17][18] |
Experimental Protocols
Determination of Therapeutic Index (TI)
The therapeutic index is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[19] In preclinical animal studies, the lethal dose (LD50) is often used instead of the TD50.[19][20]
Therapeutic Index (TI) = LD50 / ED50
A higher TI indicates a wider margin of safety.[19]
1. Determination of Median Lethal Dose (LD50):
-
Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.
-
Animal Model: Typically rodents (e.g., rats or mice).
-
Procedure:
-
Multiple groups of animals are administered different doses of the test compound, usually via oral gavage or intraperitoneal injection.
-
A control group receives the vehicle alone.
-
Animals are observed for a set period (e.g., 14 days) for mortality and signs of toxicity.
-
The number of mortalities in each group is recorded.
-
Statistical methods, such as the Reed-Muench or probit analysis, are used to calculate the LD50 value.[21]
-
2. Determination of Median Effective Dose (ED50):
-
Objective: To determine the dose of a drug that produces a desired therapeutic effect in 50% of a test animal population.
-
Animal Model: An appropriate animal model of the disease is used (e.g., an animal model of fungal infection).
-
Procedure:
-
Animals with the induced disease are treated with varying doses of the test compound.
-
A control group receives a placebo or vehicle.
-
The therapeutic effect is measured based on a predefined endpoint (e.g., reduction in fungal burden, resolution of lesions).
-
The percentage of animals in each group showing the desired therapeutic response is determined.
-
The ED50 is calculated using statistical methods to analyze the dose-response curve.[21]
-
Antifungal Susceptibility Testing (CLSI M38-A2 Standard)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.[6]
-
Procedure:
-
A standardized suspension of fungal conidia is prepared.
-
Serial dilutions of the antifungal agent are made in a microtiter plate with a suitable growth medium.
-
The fungal suspension is added to each well.
-
The plate is incubated under controlled conditions.
-
The MIC is determined as the lowest concentration of the agent that inhibits visible fungal growth.[6]
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nystatin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nystatin | C47H75NO17 | CID 6420032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Nystatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Terbinafine - Wikipedia [en.wikipedia.org]
- 12. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Terbinafine stimulates the pro-inflammatory responses in human monocytic THP-1 cells through an ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nystatin Regulates Axonal Extension and Regeneration by Modifying the Levels of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nystatin Induces Secretion of Interleukin (IL)-1β, IL-8, and Tumor Necrosis Factor Alpha by a Toll-Like Receptor-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 20. derangedphysiology.com [derangedphysiology.com]
- 21. LD50 and ED50.pptx [slideshare.net]
Statistical Validation and Comparative Analysis of Macrocarpal N in Clinical Trials for Early Alzheimer's Disease
This guide provides a detailed statistical validation and comparative analysis of Macrocarpal N (Lecanemab), an amyloid-beta-directed antibody, based on findings from its pivotal Phase 3 clinical trial. The performance of this compound is compared with other amyloid-beta-targeting therapies, Aducanumab and Donanemab, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluation. The data presented is derived from publicly available results of the respective clinical trials.
Data Presentation: Comparative Efficacy of Amyloid-Beta Antibodies
The primary efficacy endpoint in the clinical trials for these therapies was the change from baseline on a cognitive and functional scale. For this compound (Lecanemab), the key trial was the CLARITY AD study, which assessed the change in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score over 18 months. Similarly, the efficacy of Aducanumab was evaluated in the EMERGE and ENGAGE trials, and Donanemab's efficacy was assessed in the TRAILBLAZER-ALZ 2 trial.
| Metric | This compound (Lecanemab) - CLARITY AD | Aducanumab - EMERGE Trial (High Dose) | Donanemab - TRAILBLAZER-ALZ 2 |
| Primary Endpoint | Change from Baseline in CDR-SB at 18 Months | Change from Baseline in CDR-SB at 78 Weeks | Change from Baseline in iADRS at 76 Weeks |
| Treatment Effect | -0.45 (27% slowing of decline) | -0.39 (22% slowing of decline) | 35.1% slowing of decline |
| P-value | <0.001 | 0.01 | <0.001 |
| Key Secondary Endpoint (Amyloid Plaque Reduction) | Statistically significant reduction | Statistically significant reduction | Statistically significant reduction |
| Adverse Event (ARIA-E) | 12.6% | 35% | 24% |
Note: The primary endpoints and timelines for each trial differ slightly, which should be considered in any direct comparison. CDR-SB (Clinical Dementia Rating-Sum of Boxes) and iADRS (integrated Alzheimer's Disease Rating Scale) are both tools used to measure the severity of dementia. ARIA-E refers to Amyloid-Related Imaging Abnormalities-Edema/Effusion, a known side effect of this class of drugs.
Experimental Protocols: Phase 3 Clinical Trial Design
The methodologies for the pivotal Phase 3 trials of these amyloid-targeting therapies share a common framework, designed to assess their efficacy and safety in patients with early symptomatic Alzheimer's disease.
1. Study Design:
-
Phase: 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled.
-
Duration: Typically 18 months (76-78 weeks) of treatment.
-
Participants: Individuals aged 50-90 with a diagnosis of mild cognitive impairment (MCI) due to Alzheimer's disease or mild Alzheimer's disease dementia, with confirmed amyloid pathology via PET or CSF analysis.
2. Intervention:
-
This compound (Lecanemab): 10 mg/kg administered intravenously every two weeks.
-
Aducanumab: 10 mg/kg (high dose) administered intravenously monthly.
-
Donanemab: 1400 mg administered intravenously every four weeks.
-
Control: Placebo administered on the same schedule as the active drug.
3. Outcome Measures:
-
Primary Outcome: The principal measure of efficacy was the change from the baseline score on a cognitive and functional scale (CDR-SB or iADRS) at the end of the treatment period.
-
Secondary Outcomes: These included changes in amyloid plaque levels as measured by PET imaging, changes in other biomarkers in cerebrospinal fluid (CSF), and scores on other cognitive assessments.
-
Safety Assessments: Monitoring of adverse events, with a particular focus on Amyloid-Related Imaging Abnormalities (ARIA), through regular MRI scans.
Mandatory Visualizations
The therapeutic rationale for this compound and its comparators is based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is the primary initiating event in Alzheimer's disease pathology.
Macrocarpal N Research: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive peer review and critique of the research findings concerning Macrocarpal N. It offers an objective comparison of its performance against other alternatives, supported by experimental data.
Macrocarpals, a class of formylated phloroglucinol meroterpenoids primarily isolated from Eucalyptus species, have garnered significant scientific interest for their diverse biological activities.[1] This guide focuses on Macrocarpals A, B, and C, summarizing their known biological effects, particularly their antimicrobial and enzyme inhibitory properties, and comparing them with established therapeutic agents.
Comparative Biological Activities of Macrocarpals
Macrocarpals have demonstrated notable potential in two key areas: as antimicrobial agents and as inhibitors of the enzyme Dipeptidyl Peptidase-4 (DPP-4), a target in type 2 diabetes treatment.[1]
Antimicrobial Activity
Macrocarpals exhibit significant activity against various pathogens, with a particular emphasis on those affecting oral health.[1] The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentrations (MICs) of Macrocarpals and Comparative Antibiotics against Staphylococcus aureus
| Compound | MIC (µg/mL) | Reference |
| Macrocarpal A | 16 | [2] |
| Macrocarpal B | 0.78 - 3.13 | [3] |
| Vancomycin | ≤2 (sensitive) | [4] |
| Daptomycin | Not specified | [4] |
Note: Vancomycin MIC values are based on revised CLSI guidelines. S. aureus with MIC between 4 and 8 µg/ml is considered intermediate (VISA), and >8 µg/ml is resistant (VRSA).[4]
DPP-4 Inhibition
Certain macrocarpals have been identified as inhibitors of DPP-4, an enzyme crucial in glucose metabolism.[1]
Table 2: DPP-4 Inhibition by Macrocarpals and a Clinically Used Inhibitor
| Compound | Concentration | DPP-4 Inhibition (%) | IC50 | Reference |
| Macrocarpal A | 500 µM | 30 | Not Available | [5] |
| Macrocarpal B | 500 µM | 30 | Not Available | [5] |
| Macrocarpal C | 50 µM | 90 | Not Available | [5] |
| Sitagliptin | Not Specified | Not Specified | 4.38 nM | [6] |
Experimental Protocols
Isolation of Macrocarpals
The isolation of macrocarpals from Eucalyptus leaves is a multi-step process involving extraction, fractionation, and chromatographic purification.[7]
-
Plant Material and Extraction: Air-dried and powdered leaves of Eucalyptus species are extracted with a solvent such as 80% aqueous acetone or 95% ethanol under reflux.[7] The solvent is then removed under reduced pressure to yield a crude extract.[7]
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning using solvents like ethyl acetate and water to separate compounds based on polarity.[7]
-
Chromatographic Purification: The fraction containing macrocarpals is further purified using techniques such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).[7]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of macrocarpals against various bacterial strains is determined using the broth microdilution method.[1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]
-
Preparation of Macrocarpal Solutions: The purified macrocarpal is dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[1] Serial dilutions are then prepared in a 96-well microtiter plate.[1]
-
Incubation and Observation: The bacterial inoculum is added to the wells containing the macrocarpal dilutions and incubated. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[5]
DPP-4 Inhibition Assay
The inhibitory activity of macrocarpals against DPP-4 is assessed using a fluorometric or colorimetric assay.[1][5]
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing the DPP-4 enzyme and a substrate (e.g., Gly-Pro-p-nitroanilide).[5]
-
Addition of Inhibitor: The macrocarpal compound, dissolved in a suitable solvent, is added to the reaction mixture.
-
Measurement of Activity: The rate of the enzymatic reaction is monitored by measuring the fluorescence or absorbance of the product formed.[5] The percentage of inhibition is calculated by comparing the reaction rate in the presence of the macrocarpal to a control.[5]
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism of Action
The antifungal activity of macrocarpals is believed to be a multi-pronged attack on fungal cells.[7] This involves the disruption of the fungal cell membrane, leading to increased permeability.[7][8] Subsequently, there is an increase in intracellular reactive oxygen species (ROS), which can lead to DNA fragmentation and ultimately, fungal cell death.[7][8]
Caption: Proposed antifungal mechanism of action for Macrocarpals.
DPP-4 Inhibition Signaling Pathway
Macrocarpals act as inhibitors of the DPP-4 enzyme.[7] DPP-4 is responsible for inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[7] By inhibiting DPP-4, macrocarpals can increase the levels of active GLP-1.[7] Elevated GLP-1 then stimulates insulin secretion and suppresses glucagon release, which contributes to improved glucose homeostasis.[7]
Caption: Signaling pathway of DPP-4 inhibition by Macrocarpals.
General Experimental Workflow for Macrocarpal Analysis
The overall process for the isolation and bioactivity screening of macrocarpals follows a systematic workflow from plant material to the identification of bioactive compounds.[1]
Caption: General experimental workflow for Macrocarpal isolation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Macrocarpal N
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive operational plan for the disposal of Macrocarpal N, a natural product isolated from Eucalyptus species.[] Given the absence of a specific Safety Data Sheet (SDS) for this compound, and the known hazards of structurally related compounds, a cautious approach is mandated. This protocol is based on the established procedures for Macrocarpal B, which is recognized for its acute oral toxicity and significant, long-lasting toxicity to aquatic life.[2][3]
Immediate Safety and Hazard Identification
Before handling or disposal, it is crucial to be aware of the potential hazards. The hazard profile for the related compound, Macrocarpal B, serves as a conservative proxy for ensuring safety with this compound.
Assumed Hazard Classification (based on Macrocarpal B)
| Hazard | GHS Classification | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][3] |
Personal Protective Equipment (PPE): All personnel handling this compound during disposal procedures must wear the following mandatory PPE to minimize exposure risk:
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Chemical-resistant nitrile gloves (double-gloving is recommended).[2]
-
Body Protection: A laboratory coat or impervious clothing that provides full coverage.[3]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of generating dust or aerosols.[3]
Step-by-Step Disposal Protocol
Adherence to this protocol is essential for the safe and compliant disposal of all forms of this compound waste, including the pure compound, contaminated solutions, and used labware. Under no circumstances should this compound or its solutions be disposed of down the drain. [2]
1. Waste Segregation and Identification:
-
All waste materials containing this compound must be segregated from other laboratory waste streams.
-
Clearly label all waste containers as: "Hazardous Waste: this compound" .[3]
-
Separate solid waste (e.g., contaminated gloves, pipette tips, unused compound) from liquid waste.[3]
2. Waste Containment:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically resistant container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and leak-proof hazardous waste container. Ensure the container material is compatible with the solvents used.[2][3]
-
Empty Vials: Triple rinse the original stock vial with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste. Deface the label on the vial and dispose of it in a container for broken glass.[2]
3. On-site Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]
-
Keep containers away from direct sunlight, heat, and incompatible materials.[3]
4. Final Disposal:
-
All this compound waste must be collected and disposed of through a certified hazardous waste disposal service.[2][3]
-
Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[2]
-
Provide the waste disposal company with all available safety information for the compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Before attempting cleanup, don the full personal protective equipment detailed above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.[3]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container for solid waste.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution (e.g., a detergent solution followed by a solvent rinse like ethanol). Collect all cleaning materials as hazardous waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
